Product packaging for 6-Heneicosyn-11-one(Cat. No.:CAS No. 54844-69-8)

6-Heneicosyn-11-one

Cat. No.: B15370859
CAS No.: 54844-69-8
M. Wt: 306.5 g/mol
InChI Key: QFLJAJFXNMWHRA-UHFFFAOYSA-N
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Description

6-Heneicosyn-11-one, also known as henicos-6-yn-11-one, is a long-chain alkyne ketone with the molecular formula C21H38O . This compound features a ketone functional group at the 11th carbon and a carbon-carbon triple bond at the 6th carbon, making it a valuable intermediate in organic synthesis and materials science research. The presence of both unsaturated and carbonyl functionalities provides two distinct reactive sites for chemical modification, enabling researchers to explore a wide range of derivative compounds. While specific biological mechanisms of action for this compound are compound-dependent and require further investigation, molecules of this structural class are frequently investigated as potential intermediates in the synthesis of bioactive molecules, organic materials, and complex natural product analogs. The linear hydrocarbon chain contributes to specific physicochemical properties, including hydrophobicity and molecular geometry, which can be tailored for specific research applications. This product is provided for chemical R&D use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H38O B15370859 6-Heneicosyn-11-one CAS No. 54844-69-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54844-69-8

Molecular Formula

C21H38O

Molecular Weight

306.5 g/mol

IUPAC Name

henicos-6-yn-11-one

InChI

InChI=1S/C21H38O/c1-3-5-7-9-11-13-15-17-19-21(22)20-18-16-14-12-10-8-6-4-2/h3-11,13,15-20H2,1-2H3

InChI Key

QFLJAJFXNMWHRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)CCCC#CCCCCC

Origin of Product

United States

Foundational & Exploratory

An Examination of the Physicochemical Characteristics of 6-Heneicosyn-11-one

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heneicosyn-11-one is an organic compound with the molecular formula C₂₁H₃₈O. It is classified as a ketone and an alkyne, containing a carbonyl functional group at the 11th carbon position and a carbon-carbon triple bond at the 6th position of its 21-carbon chain. This document aims to provide a comprehensive overview of the known physical properties of this compound. However, it is important to note that publicly available data on this specific compound is limited. It is primarily documented as a synthetic intermediate in the preparation of (Z)-6-heneicosen-11-one, a sex pheromone of the Douglas fir tussock moth.[1][2]

Quantitative Physical Properties

A thorough review of scientific literature and chemical databases reveals a scarcity of experimentally determined physical properties for this compound. The available data is summarized in the table below.

Physical PropertyValueNotes
Molecular Formula C₂₁H₃₈O-
Molecular Weight 306.5 g/mol Calculated from the molecular formula.
Appearance Pale yellow oilDescribed in a synthetic procedure.[1]
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Not available-
Refractive Index Not available-

The lack of comprehensive data necessitates that any application or further research involving this compound would likely require experimental determination of its key physical properties.

Experimental Protocols

Detailed experimental protocols for the measurement of the physical properties of this compound are not published. However, standard methodologies for the characterization of ketones and alkynes would be applicable.

General Protocol for Determining Boiling Point (Not Performed): The boiling point of a liquid sample such as this compound could be determined by distillation under reduced pressure to prevent decomposition. The boiling point would be recorded as the temperature at which the liquid and vapor phases are in equilibrium, corrected to standard pressure.

General Protocol for Determining Density (Not Performed): The density could be measured using a pycnometer. The mass of a known volume of the substance would be determined at a specific temperature, and the density calculated by dividing the mass by the volume.

Synthesis and Logical Workflow

This compound is synthesized from an epoxy ketone precursor. The workflow involves the ring-opening of the epoxide and subsequent rearrangement to form the alkyne.

G cluster_0 Starting Material cluster_1 Reagents cluster_2 Reaction and Purification cluster_3 Final Product start Epoxy Ketone reaction Reaction Mixture start->reaction reagent1 Tosylhydrazin reagent1->reaction reagent2 Dichloromethane (Solvent) reagent2->reaction reagent3 Acetic Acid (Solvent) reagent3->reaction purification Thin Layer Chromatography reaction->purification Crude Product end This compound purification->end Isolated Product

Caption: Synthetic workflow for this compound.

While this compound is a known chemical entity, its physical properties have not been extensively characterized in the available scientific literature. The information presented here is based on its molecular formula and its appearance as described in a synthetic context. Researchers and drug development professionals requiring detailed physical property data for this compound will need to undertake experimental measurements. The provided synthetic workflow offers a logical pathway for its preparation, which is the first step in enabling such characterization.

References

Synthesis of 6-Heneicosyn-11-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Synthesis of a Key Pheromone Precursor for the Douglas Fir Tussock Moth

This technical guide provides a comprehensive overview of the chemical synthesis of 6-heneicosyn-11-one, a crucial precursor to (Z)-6-heneicosen-11-one, the primary component of the sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata). The tussock moth is a significant defoliator of fir forests in western North America, and its synthetic pheromone is a vital tool for monitoring and controlling moth populations. This document details the synthetic pathway, experimental protocols, and quantitative data for the preparation of this important acetylenic ketone.

Synthetic Strategy and Pathway

The most common and effective synthetic route to this compound involves a multi-step process starting from commercially available materials. The overall strategy is to construct the 21-carbon backbone through the coupling of two smaller fragments, followed by oxidation to introduce the ketone functionality at the 11-position.

The key steps in this synthesis are:

  • Preparation of 1-Decyne: This is achieved through the alkylation of acetylene with 1-bromooctane.

  • Preparation of Undecanal: This aldehyde is synthesized by the oxidation of 1-undecanol.

  • Coupling Reaction: A Grignard reaction between the acetylide of 1-decyne and undecanal forms the secondary alcohol, 6-heneicosyn-11-ol.

  • Oxidation: The final step is the oxidation of the secondary alcohol to the target ketone, this compound.

Below is a diagram illustrating the overall synthetic pathway.

Synthesis_Pathway Acetylene Acetylene Decyne 1-Decyne Acetylene->Decyne 1. NaNH2 2. 1-Bromooctane Bromooctane 1-Bromooctane Bromooctane->Decyne Coupling_Product 6-Heneicosyn-11-ol Decyne->Coupling_Product 1. EtMgBr 2. Undecanal Undecanol 1-Undecanol Undecanal Undecanal Undecanol->Undecanal PCC, CH2Cl2 Undecanal->Coupling_Product Final_Product This compound Coupling_Product->Final_Product PCC, CH2Cl2

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental procedures for each key step in the synthesis of this compound.

1. Preparation of 1-Decyne from Acetylene and 1-Bromooctane

  • Reaction: Acetylene is deprotonated with a strong base like sodium amide (NaNH₂) to form sodium acetylide, which then undergoes nucleophilic substitution with 1-bromooctane.

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dry ice condenser, gas inlet, and mechanical stirrer, suspend sodium amide (1.1 eq) in anhydrous liquid ammonia (approx. 200 mL) at -78 °C.

    • Bubble purified acetylene gas through the suspension until the blue color disappears, indicating the formation of sodium acetylide.

    • Add a solution of 1-bromooctane (1.0 eq) in anhydrous diethyl ether (50 mL) dropwise to the sodium acetylide suspension over 1 hour.

    • Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight to let the ammonia evaporate.

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (100 mL).

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to yield 1-decyne as a colorless liquid.

2. Preparation of Undecanal from 1-Undecanol

  • Reaction: The primary alcohol, 1-undecanol, is oxidized to the corresponding aldehyde, undecanal, using pyridinium chlorochromate (PCC).

  • Procedure:

    • In a round-bottom flask, dissolve 1-undecanol (1.0 eq) in anhydrous dichloromethane (DCM, 200 mL).

    • Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield undecanal as a colorless oil.

3. Grignard Coupling to form 6-Heneicosyn-11-ol

  • Reaction: The terminal alkyne, 1-decyne, is deprotonated with a Grignard reagent and then reacted with undecanal to form the secondary alcohol.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere of argon, add a solution of ethylmagnesium bromide (1.1 eq, 1.0 M in THF).

    • Cool the solution to 0 °C and add a solution of 1-decyne (1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Cool the mixture back to 0 °C and add a solution of undecanal (1.0 eq) in anhydrous THF (50 mL) dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (100 mL).

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-heneicosyn-11-ol.

4. Oxidation to this compound

  • Reaction: The secondary alcohol, 6-heneicosyn-11-ol, is oxidized to the target ketone using PCC.

  • Procedure:

    • In a round-bottom flask, dissolve 6-heneicosyn-11-ol (1.0 eq) in anhydrous DCM (100 mL).

    • Add PCC (1.5 eq) to the solution.

    • Stir the mixture at room temperature for 3 hours, monitoring by TLC.

    • Dilute the reaction with diethyl ether and filter through a pad of silica gel.

    • Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a colorless oil.

Quantitative Data Summary

The following table summarizes the typical yields and key physical properties of the intermediates and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Boiling Point (°C)
1-DecyneC₁₀H₁₈138.2585-95174
UndecanalC₁₁H₂₂O170.30>95117 (at 18 mmHg)
6-Heneicosyn-11-olC₂₁H₄₀O308.5470-80-
This compoundC₂₁H₃₈O306.5380-90-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental process, from starting materials to the purified final product, including work-up and purification steps.

Experimental_Workflow cluster_decyne 1-Decyne Synthesis cluster_undecanal Undecanal Synthesis cluster_coupling Coupling and Oxidation A1 Acetylene + 1-Bromooctane A2 Reaction in liq. NH3 A1->A2 A3 Quenching & Extraction A2->A3 A4 Fractional Distillation A3->A4 A5 Pure 1-Decyne A4->A5 C1 1-Decyne + Undecanal A5->C1 B1 1-Undecanol B2 PCC Oxidation B1->B2 B3 Filtration B2->B3 B4 Concentration B3->B4 B5 Crude Undecanal B4->B5 B5->C1 C2 Grignard Reaction C1->C2 C3 Work-up & Extraction C2->C3 C4 Column Chromatography C3->C4 C5 6-Heneicosyn-11-ol C4->C5 C6 PCC Oxidation C5->C6 C7 Filtration & Concentration C6->C7 C8 Column Chromatography C7->C8 C9 This compound C8->C9

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that provides a reliable route to this important pheromone precursor. The procedures outlined in this guide, when performed with care and attention to anhydrous conditions, can provide the target molecule in good overall yield. This precursor can then be stereoselectively reduced to (Z)-6-heneicosen-11-one for use in pest management strategies. Researchers and drug development professionals can utilize this technical guide as a foundational resource for the laboratory-scale synthesis of this key compound.

Spectroscopic Profile of 6-Heneicosyn-11-one: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 6-Heneicosyn-11-one. In the absence of publicly available experimental spectra, this document leverages established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to forecast the compound's characteristic spectral features. This guide is intended to assist researchers in the identification and characterization of this long-chain acetylenic ketone, a known intermediate in the synthesis of insect pheromones such as (Z)-6-heneicosen-11-one.[1][2] Detailed methodologies for the acquisition of such spectroscopic data are also provided, alongside a generalized experimental workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups—an internal alkyne and a ketone—and the overall long-chain aliphatic structure.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.40Triplet2H-CH ₂-C=O
~2.15Triplet2H-CH ₂-C≡C-
~1.55Multiplet4H-CH₂-CH ₂-C=O, -CH₂-CH ₂-C≡C-
~1.25Multiplet20H-(CH ₂)₁₀- chain
~0.88Triplet6H-CH
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~211C=O (Ketone)
~80-CC - (Alkyne)
~42-C H₂-C=O
~32-C H₂-CH₃
~29-(C H₂)n- chain
~24-C H₂-CH₂-C=O
~23-C H₂-CH₂-C≡C-
~19-C H₂-C≡C-
~14-C H₃
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
2925, 2855StrongC-H stretch (alkane)
~2230Weak-MediumC≡C stretch (internal alkyne)
~1715StrongC=O stretch (ketone)
~1465MediumC-H bend (alkane)
Predicted Mass Spectrometry (Electron Ionization - EI) Data
m/zProposed Fragment
306[M]⁺ (Molecular Ion)
291[M - CH₃]⁺
277[M - C₂H₅]⁺
183[CH₃(CH₂)₉CO]⁺ (α-cleavage)
169[M - CH₃(CH₂)₉CO]⁺
123[CH₃(CH₂)₄C≡CCH₂]⁺

Experimental Protocols

The following sections outline the generalized experimental methodologies for obtaining the NMR, IR, and MS spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans would be collected to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence would be used, and a larger number of scans would be necessary due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, a solution of the compound in a solvent such as carbon tetrachloride (CCl₄) could be analyzed in an appropriate liquid cell. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent like dichloromethane or methanol would be introduced into the instrument, typically via a gas chromatograph (GC-MS) for separation and purification. The sample would be ionized using a standard electron energy of 70 eV. The resulting fragments would be analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).

Workflow Diagram

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpretation Structural Elucidation & Verification ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation

References

An In-depth Technical Guide to 6-Heneicosyn-11-one: Structure, Synthesis, and Chemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Heneicosyn-11-one, a long-chain acetylenic ketone. While primarily recognized as a key synthetic intermediate in the production of insect pheromones, its chemical characteristics and reactivity are of significant interest in organic synthesis. This document outlines its chemical structure, IUPAC nomenclature, and the synthetic protocols for its preparation. Due to the limited availability of direct experimental data for this compound, relevant physicochemical properties of its more widely studied analogue, (Z)-6-Heneicosen-11-one, are presented for comparative purposes.

Chemical Structure and IUPAC Name

The nomenclature "this compound" precisely defines the molecule's structure. "Heneicos-" indicates a 21-carbon chain. The "-yn-" suffix at position 6 denotes a carbon-carbon triple bond starting at the sixth carbon. The "-one" suffix at position 11 specifies a ketone functional group on the eleventh carbon.

Based on these rules, the IUPAC name for the compound is Heneicos-6-yn-11-one .

Chemical Structure:

Physicochemical Data

Direct experimental data for this compound is not extensively available in the literature. However, calculated properties and data for the closely related pheromone, (Z)-6-Heneicosen-11-one, provide valuable context.

PropertyThis compound (Calculated)(Z)-6-Heneicosen-11-one (Experimental/Computed)[1]
Molecular Formula C21H38OC21H40O[1]
Molecular Weight 306.53 g/mol 308.54 g/mol [2]
IUPAC Name Heneicos-6-yn-11-one(Z)-henicos-6-en-11-one[1]
CAS Number Not found54844-65-4[1][2]
XLogP3 Not available8.3[1]
Kovats Retention Index Not available2258 (semi-standard non-polar)[1]

Experimental Protocols: Synthesis of this compound

This compound is a key intermediate in the synthesis of (Z)-6-heneicosen-11-one, the sex pheromone of the Douglas fir tussock moth.[3] A common synthetic route involves the fragmentation of a specific α,β-epoxyketone using tosylhydrazine.[3]

Protocol for the Synthesis of this compound:

This protocol is based on the synthetic scheme described by Kocienski and Cernigliaro (1976).[3]

  • Preparation of the Precursor: The synthesis starts from 3-methoxy-2-cyclohexenone, which undergoes a Grignard reaction followed by epoxidation to yield an α,β-epoxyketone intermediate.[3]

  • Fragmentation Reaction: The α,β-epoxyketone is then treated with tosylhydrazine in a suitable solvent.

  • Reaction Work-up: The reaction mixture is neutralized, typically with a saturated sodium bicarbonate solution.[3]

  • Extraction and Purification: The organic layer is extracted, dried over a drying agent like magnesium sulfate, and concentrated under reduced pressure.[3] The resulting crude product, containing this compound, is then purified using techniques such as silica gel chromatography.[3]

Visualizations

The following diagrams illustrate the logical flow of the synthesis of (Z)-6-Heneicosen-11-one, highlighting the central role of this compound.

G cluster_0 Synthesis Pathway Precursor α,β-Epoxyketone Intermediate This compound Precursor->Intermediate Tosylhydrazine Fragmentation Final_Product (Z)-6-Heneicosen-11-one Intermediate->Final_Product Stereoselective Reduction

Synthetic pathway to (Z)-6-Heneicosen-11-one.

G Start Starting Materials Step1 Grignard Reaction & Epoxidation Start->Step1 Step2 Fragmentation to This compound Step1->Step2 Step3 Purification Step2->Step3 Step4 Reduction of Alkyne Step3->Step4 End Final Product: (Z)-6-Heneicosen-11-one Step4->End

Experimental workflow for the synthesis of the target pheromone.

References

Potential Biological Activities of Long-Chain Ketoalkynes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain ketoalkynes represent a unique and underexplored class of molecules with significant potential in drug discovery. This technical guide provides a comprehensive overview of their plausible biological activities, drawing parallels from structurally related compounds and highlighting their therapeutic promise. The document details potential antimicrobial, anticancer, and enzyme-inhibitory properties, supported by quantitative data from analogous compounds, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows. While direct research on long-chain ketoalkynes is nascent, this guide consolidates existing knowledge on related structures to provide a foundational resource for researchers in the field.

Introduction

Long-chain ketoalkynes are organic molecules characterized by a long aliphatic chain, a ketone functional group, and a carbon-carbon triple bond (alkyne). This unique combination of a lipophilic chain and reactive electrophilic centers (the ketone and the alkyne) suggests a high potential for diverse biological activities. The long chain can facilitate membrane interaction and penetration, while the keto-alkyne motif can participate in various biochemical reactions, including covalent bond formation with biological nucleophiles. This guide explores the potential of these compounds as antimicrobial and anticancer agents, as well as their capacity for enzyme inhibition.

Potential Antimicrobial and Antifungal Activities

While direct studies on the antimicrobial properties of long-chain ketoalkynes are limited, research on structurally similar long-chain ketones provides compelling evidence for their potential in this area. For instance, long-chain 3,4-epoxy-2-alkanones have demonstrated significant antifungal and antibacterial activity.

Quantitative Data from Analogous Compounds

The minimum inhibitory concentrations (MIC) for a series of long-chain 3,4-epoxy-2-alkanones against various pathogenic microbes are summarized in Table 1. This data suggests that the length of the carbon chain is a critical determinant of antimicrobial activity.

Compound (3,4-Epoxy-2-alkanone)Chain LengthTrichophyton mentagrophytes MIC (µg/mL)Propionibacterium acnes MIC (µg/mL)Pityrosporum ovale MIC (µg/mL)
2aC11>100100200
2bC1225100100
2cC132510050
2dC1450100100
2eC15100100200
2fC16>100>100>200
2gC17>100>100>200

Data extrapolated from studies on 3,4-epoxy-2-alkanones, structurally related to ketoalkynes.

Experimental Protocols

A common method for the synthesis of α,β-alkynyl ketones involves the coupling of a terminal alkyne with an acid chloride, often catalyzed by a copper(I) salt.

  • Step 1: Formation of Copper Acetylide: A terminal alkyne is reacted with a copper(I) salt, such as copper(I) iodide, in the presence of a base (e.g., an amine) to form a copper acetylide intermediate.

  • Step 2: Acylation: The copper acetylide is then reacted with a long-chain acid chloride to yield the corresponding long-chain ketoalkyne.

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (long-chain ketoalkyne) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anticancer Activities

The α,β-unsaturated ketone motif, present in ketoalkynes, is a known pharmacophore in many anticancer agents. These compounds can act as Michael acceptors, reacting with nucleophilic residues in proteins and leading to the inhibition of key cellular processes in cancer cells.

Quantitative Data from Analogous Compounds

The anticancer activity of novel α,β-unsaturated ketones against various cancer cell lines is presented in Table 2, showcasing their potential as cytotoxic agents.

CompoundHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)PC-3 IC₅₀ (µM)
6b (3-arylidene piperidone)13.013.76.79.1
7 (4-H pyran derivative)8.07.510.313.3

Data from studies on α,β-unsaturated ketones, which share the reactive enone moiety with ketoalkynes.[1]

Experimental Protocols
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the long-chain ketoalkyne for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then calculated.

Potential as Enzyme Inhibitors

The electrophilic nature of the alkyne and ketone functionalities in long-chain ketoalkynes makes them prime candidates for enzyme inhibitors, particularly through covalent modification of active site residues.

Covalent Inhibition Mechanism

Alkynyl ketones can act as irreversible or reversible covalent inhibitors. The triple bond can react with nucleophilic residues such as cysteine (thiol group) or serine (hydroxyl group) within the active site of an enzyme, leading to the formation of a stable covalent adduct and subsequent inactivation of the enzyme.[2]

Experimental Protocols
  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its corresponding substrate are prepared in an appropriate buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the long-chain ketoalkyne for different time intervals.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Activity Measurement: The rate of the enzymatic reaction is monitored over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The inhibition constant (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ) can be determined by analyzing the reaction kinetics.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioactivity Biological Evaluation cluster_analysis Data Analysis & MoA s1 Synthesis of Long-Chain Ketoalkynes s2 Purification & Structural Characterization (NMR, MS) s1->s2 b1 Antimicrobial Assays (MIC Determination) s2->b1 b2 Anticancer Assays (MTT, Apoptosis) s2->b2 b3 Enzyme Inhibition Assays (Kinetics) s2->b3 a1 Data Analysis (IC50, MIC, Ki) b1->a1 b2->a1 b3->a1 a2 Mechanism of Action Studies a1->a2

Caption: General experimental workflow for the investigation of long-chain ketoalkynes.

signaling_pathway Ketoalkyne Long-Chain Ketoalkyne EGFR EGFR Ketoalkyne->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural acetylenic ketones represent a diverse and promising class of bioactive compounds. Characterized by the presence of one or more carbon-carbon triple bonds and a ketone functional group, these molecules are biosynthesized by a wide array of organisms, including plants, fungi, and marine invertebrates.[1] Their unique structural features often confer potent biological activities, such as antitumor, anti-inflammatory, antibacterial, and antifungal properties, making them attractive targets for drug discovery and development.[2][3] This in-depth technical guide provides a comprehensive overview of the discovery and isolation of these valuable natural products, with a focus on detailed experimental protocols, quantitative data presentation, and visualization of relevant biological pathways.

Discovery and Natural Sources

The discovery of acetylenic ketones has largely been driven by bioassay-guided fractionation of extracts from various natural sources. These compounds are particularly abundant in certain plant families, such as the Asteraceae (e.g., Echinacea), Apiaceae, and Araliaceae.[4][5][6] Fungi, including species of Penicillium and Aspergillus, are also known producers of bioactive acetylenic metabolites.[1] The marine environment, especially sponges of the genus Haliclona, has proven to be a rich source of novel and structurally complex acetylenic ketones.

Experimental Protocols: Isolation and Purification

The isolation of acetylenic ketones from their natural sources is a multi-step process that requires careful execution to preserve the integrity of these often-unstable molecules. The general workflow involves extraction, fractionation, and final purification using various chromatographic techniques.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation of natural acetylenic ketones.

experimental_workflow start Biomass Collection (e.g., Plant Roots, Marine Sponge) extraction Solvent Extraction (e.g., n-hexane, ethyl acetate, methanol) start->extraction concentration Crude Extract Concentration (Rotary Evaporation) extraction->concentration fractionation Solvent-Solvent Partitioning or Solid-Phase Extraction concentration->fractionation chromatography Column Chromatography (Silica Gel, Sephadex) fractionation->chromatography hplc High-Performance Liquid Chromatography (HPLC) (Normal or Reversed-Phase) chromatography->hplc pure_compound Pure Acetylenic Ketone hplc->pure_compound characterization Structural Elucidation (NMR, MS, IR, UV-Vis) pure_compound->characterization bioassay Biological Activity Testing pure_compound->bioassay

Caption: A generalized workflow for the isolation of acetylenic ketones.

Case Study 1: Isolation of Pentadeca-(9E)-ene-11,13-diyne-2,8-dione from Echinacea pallida

Bioassay-guided fractionation of an n-hexane extract of Echinacea pallida roots led to the isolation of the cytotoxic polyacetylene, pentadeca-(9E)-ene-11,13-diyne-2,8-dione.[4][5]

Experimental Protocol:

  • Extraction: Dried and powdered roots of Echinacea pallida are extracted with n-hexane at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude n-hexane extract is subjected to silica gel column chromatography. Elution is performed with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions showing cytotoxic activity are further purified by repeated column chromatography on silica gel and Sephadex LH-20. Final purification is achieved by semi-preparative HPLC on a C18 reversed-phase column.

Case Study 2: Isolation of Halicynones from the Marine Sponge Haliclona sp.

Two novel acetylenic ketones, halicynone A and B, were isolated from a Micronesian marine sponge of the genus Haliclona.

Experimental Protocol:

  • Extraction: The lyophilized sponge tissue is exhaustively extracted with methanol.

  • Solvent Partitioning: The methanol extract is concentrated and then partitioned between n-hexane, chloroform, and n-butanol.

  • Chromatographic Purification: The chloroform-soluble fraction, which exhibits cytotoxic activity, is subjected to gradient silica gel chromatography using a mixture of ethyl acetate in hexanes, followed by methanol in ethyl acetate. Further purification of active fractions is performed by reversed-phase HPLC to yield the pure halicynones.

Case Study 3: Isolation of Wyerone from Broad Bean (Vicia faba)

Wyerone is a phytoalexin produced by the broad bean plant in response to fungal infection. Its isolation can be induced by treating the plant tissue with an elicitor.

Experimental Protocol:

  • Induction: Broad bean cotyledons are treated with a solution of copper(II) chloride to elicit the production of wyerone.

  • Extraction: The induced cotyledons are extracted with ethyl acetate.

  • Purification: The crude extract is purified by thin-layer chromatography (TLC) followed by high-performance liquid chromatography (HPLC) to yield pure wyerone.

Quantitative Data Presentation

The following tables summarize the key quantitative data for selected natural acetylenic ketones.

Table 1: Cytotoxic Activity of Acetylenic Ketones

CompoundNatural SourceCancer Cell LineIC50 (µM)Reference
Pentadeca-(8Z,13Z)-dien-11-yn-2-oneEchinacea pallidaCOLO320 (colon)2.3 ± 0.3[2]
Pentadeca-(8Z,13Z)-dien-11-yn-2-oneEchinacea pallidaMCF-7 (breast)2.5 ± 0.7[2]
Halicynone AHaliclona sp.HCT-116 (colon)> 78 µg/mL
Halicynone BHaliclona sp.HCT-116 (colon)> 78 µg/mL

Table 2: Spectroscopic Data for Selected Acetylenic Ketones

CompoundFormulaMS (m/z)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)UV-Vis (λmax, nm)Reference
Pentadeca-(9E)-ene-11,13-diyne-2,8-dioneC₁₅H₁₆O₂228.1145 [M]⁺6.83 (dt, 1H), 5.75 (d, 1H), 2.70 (t, 2H), 2.52 (t, 2H), 2.15 (s, 3H), 1.98 (s, 3H), 1.65 (m, 4H)208.2, 198.1, 147.2, 110.5, 81.1, 78.9, 74.3, 68.2, 42.5, 38.1, 29.8, 28.1, 23.4, 12.92927, 2205, 1715, 1683, 958254, 267, 283[4]
Halicynone AC₃₃H₅₀O₃517.3702 [M+Na]⁺7.26 (dt, 1H), 6.18 (d, 1H), 5.33 (m, 2H), 4.25 (m, 1H), 3.32 (s, 1H), 2.55 (t, 2H), 2.15 (s, 3H)188.9, 146.1, 129.8, 129.0, 110.2, 89.2, 82.5, 80.4, 78.9, 68.7, 43.2, 37.1, 31.9, 29.7, 29.6, 29.4, 29.3, 29.1, 28.9, 25.7, 22.7, 14.13400, 2925, 2854, 2210, 1685, 1625228, 254
WyeroneC₁₅H₁₄O₄258.0892 [M]⁺7.60 (d, 1H), 7.25 (dd, 1H), 6.65 (d, 1H), 6.50 (d, 1H), 6.20 (dt, 1H), 5.90 (ddt, 1H), 3.80 (s, 3H), 2.20 (quint, 2H), 1.05 (t, 3H)183.0, 166.5, 158.0, 148.5, 145.0, 131.0, 120.0, 112.5, 92.5, 85.0, 60.5, 21.0, 14.02200, 1720, 1670, 1590226, 291, 351

Note: Complete and detailed spectroscopic assignments can be found in the cited literature.

Signaling Pathways and Mechanism of Action

The biological activities of acetylenic ketones are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and oxidative stress response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some acetylenic ketones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

nfkappab_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK p_IkB p-IκB IKK->p_IkB Phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex ub_p_IkB Ub-p-IκB p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome ub_p_IkB->proteasome Degradation proteasome->NFkB Release ketone Acetylenic Ketone ketone->IKK Inhibition DNA DNA NFkB_nuc->DNA gene_expr Pro-inflammatory Gene Expression DNA->gene_expr

Caption: Inhibition of the NF-κB pathway by acetylenic ketones.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain acetylenic ketones can interfere with MAPK signaling, contributing to their cytotoxic effects.

mapk_pathway stimulus Growth Factors, Stress receptor Receptor stimulus->receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->transcription_factors Activation gene_expression Cell Proliferation, Survival transcription_factors->gene_expression ketone Acetylenic Ketone ketone->RAF Inhibition ketone->MEK Inhibition

Caption: Modulation of the MAPK signaling pathway by acetylenic ketones.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Activation of Nrf2 can protect cells from oxidative damage. Some studies suggest that certain natural compounds can activate this protective pathway.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Release Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-Rbx1 E3 Ligase Keap1_Nrf2->Cul3 Ubiquitination proteasome Proteasome Cul3->proteasome Degradation ketone Acetylenic Ketone ketone->Keap1 Modification ROS Oxidative Stress (ROS) ROS->Keap1 Oxidation ARE ARE Nrf2_nuc->ARE gene_expr Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->gene_expr

Caption: Potential activation of the Nrf2 pathway by acetylenic ketones.

Conclusion

Natural acetylenic ketones are a fascinating and important class of secondary metabolites with significant potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of the key aspects of their discovery and isolation, including detailed experimental protocols and quantitative data. The visualization of the signaling pathways they modulate offers insights into their mechanisms of action and highlights their potential as targeted therapies. Further research into this area is warranted to fully explore the therapeutic potential of this unique class of natural products.

References

Technical Guide: 6-Heneicosyn-11-one and its Analogue (Z)-6-Heneicosen-11-one

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 6-Heneicosyn-11-one, a synthetic intermediate, and its more extensively studied analogue, (Z)-6-Heneicosen-11-one, a significant insect pheromone. Due to the limited publicly available data on this compound, this document focuses on its role in the synthesis of (Z)-6-Heneicosen-11-one and provides comprehensive information on the latter.

Introduction

This compound is an alkyne ketone that serves as a key precursor in the stereoselective synthesis of (Z)-6-Heneicosen-11-one. While specific experimental data and a dedicated CAS number for this compound are not readily found in public databases, its identity and utility are established in synthetic chemistry literature.

(Z)-6-Heneicosen-11-one is a well-documented compound, identified as the primary sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata). Its biological activity makes it a compound of interest for pest management and ecological studies.

Chemical Identification and Properties

A summary of the chemical identifiers for both compounds is provided below.

Compound NameMolecular FormulaMolar MassCAS Number
This compoundC₂₁H₃₈O306.53 g/mol Not Available
(Z)-6-Heneicosen-11-oneC₂₁H₄₀O308.54 g/mol 54844-65-4[1][2][3][4]

Synthesis of (Z)-6-Heneicosen-11-one from this compound

The primary documented role of this compound is as an intermediate in the synthesis of (Z)-6-Heneicosen-11-one. The synthesis is designed to be highly stereoselective to produce the biologically active Z-isomer.

Experimental Protocol: Stereoselective Reduction of an Alkyne

A common method for the conversion of an internal alkyne to a cis-alkene is through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst.

Materials:

  • This compound

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline (as a catalyst poison enhancer)

  • Hydrogen gas (H₂)

  • An appropriate solvent (e.g., hexane, ethanol)

Procedure:

  • Dissolve this compound in the chosen solvent in a reaction flask.

  • Add Lindlar's catalyst and a small amount of quinoline to the solution.

  • Purge the reaction vessel with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (typically at or slightly above atmospheric pressure).

  • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting alkyne.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude (Z)-6-Heneicosen-11-one.

  • Purify the product using column chromatography on silica gel.

The high stereoselectivity of this reduction is crucial for obtaining the desired Z-olefin.

Visualization of the Synthetic Pathway

The following diagram illustrates the synthetic conversion of this compound to (Z)-6-Heneicosen-11-one.

Synthesis_Workflow A This compound B Catalytic Hydrogenation (Lindlar's Catalyst, H₂) A->B C (Z)-6-Heneicosen-11-one B->C

Synthetic conversion of the alkyne to the Z-alkene.

Biological Significance of (Z)-6-Heneicosen-11-one

(Z)-6-Heneicosen-11-one is the sex pheromone of the Douglas fir tussock moth.[5] It is a potent attractant for male moths and is utilized in pest management strategies for monitoring and controlling moth populations. Traps baited with the synthetic pheromone are effective tools for early detection and population assessment of this forest pest.

Conclusion

While this compound is not a widely studied compound in its own right, it plays a critical role as a synthetic precursor to the biologically significant pheromone, (Z)-6-Heneicosen-11-one. The stereoselective reduction of the alkyne to the Z-alkene is a key step in the chemical synthesis of this important semiochemical. This guide provides the available information on both compounds to aid researchers in their respective fields.

References

Navigating the Research Landscape of 6-Heneicosyn-11-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Commercial Availability

A thorough search of chemical supplier databases indicates that 6-Heneicosyn-11-one (CAS Number: 54844-69-8) is not a stock item and is generally unavailable for direct purchase. Researchers requiring this compound will need to undertake its synthesis in the laboratory. However, the key starting materials for its synthesis are commercially available from various suppliers.

Starting Material Suppliers

The synthesis of this compound typically proceeds from readily available precursors. The following table summarizes major suppliers for the key starting materials.

Starting MaterialMajor Suppliers
1-DecyneSigma-Aldrich, TCI Chemicals, GFS Chemicals, Jaydev Chemical Industries[1][2][3]
Undecanoic AcidSigma-Aldrich, Simson Pharma Limited, Acme Synthetic Chemicals, HANGZHOU LEAP CHEM CO., LTD., Merck[4][5][6][7][8]

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of methods. One established route involves the coupling of an organometallic derivative of a terminal alkyne with an acyl chloride or a related carboxylic acid derivative. A common and effective approach is the reaction of a lithium acetylide with an appropriate acid chloride.

Synthetic Pathway

synthesis cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 1-Decyne 1-Decyne Lithium_decynilide Lithium_decynilide 1-Decyne->Lithium_decynilide n-Butyllithium, THF, -78 °C n-Butyllithium n-Butyllithium Undecanoyl_chloride Undecanoyl_chloride This compound This compound Lithium_decynilide->this compound Undecanoyl chloride, THF, -78 °C to rt

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from established synthetic methodologies for long-chain alkynones.

Materials:

  • 1-Decyne

  • n-Butyllithium (in hexanes)

  • Undecanoyl chloride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Formation of Lithium Decynilide: To a solution of 1-decyne (1.0 equivalent) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added n-butyllithium (1.05 equivalents) dropwise. The reaction mixture is stirred at this temperature for 1 hour.

  • Acylation: Undecanoyl chloride (1.1 equivalents) is added dropwise to the solution of lithium decynilide at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Analytical Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Data
¹H NMR Signals corresponding to the terminal methyl groups, the long methylene chains, the protons alpha to the ketone, and the protons adjacent to the alkyne.
¹³C NMR Resonances for the carbonyl carbon (typically in the range of 200-210 ppm), the alkyne carbons (typically between 70-90 ppm), and the various methylene and methyl carbons of the long alkyl chains.[9][10][11][12][13]
Mass Spectrometry (MS) The molecular ion peak [M]+ corresponding to the molecular weight of this compound (C21H38O, MW: 306.53). Characteristic fragmentation patterns for long-chain ketones, such as alpha-cleavage, are expected.[14][15][16][17][18]
Infrared (IR) Spectroscopy A strong absorption band for the carbonyl group (C=O) around 1715 cm⁻¹ and a weaker absorption for the alkyne (C≡C) bond around 2230 cm⁻¹.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.

Purification Workflow

purification Crude_Product Crude this compound Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Eluent) Crude_Product->Column_Chromatography Fraction_Collection Collect Fractions Containing the Product Column_Chromatography->Fraction_Collection Solvent_Removal Solvent Removal under Reduced Pressure Fraction_Collection->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: General purification workflow for this compound.

Detailed Purification Protocol

As mentioned in the synthesis protocol, flash column chromatography is the most common method for purifying this compound. The polarity of the eluent system (typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate) is gradually increased to first elute non-polar impurities, followed by the desired product, and finally more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). For terminal alkynes, specialized purification methods involving silver ion chromatography can also be employed for high-purity samples.[19]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific research on the biological activity and signaling pathways directly involving this compound. Its primary role in the scientific literature is as a synthetic precursor. However, the broader class of alkynone-containing molecules has been investigated for various biological activities. Some studies have explored the use of alkynes as bioorthogonal handles for click chemistry, enabling the labeling and tracking of molecules in biological systems. The reactivity of the ketone functionality also presents opportunities for derivatization to explore structure-activity relationships in various biological targets. Researchers interested in the potential biological applications of this compound would be venturing into a novel area of investigation.

Conclusion

This compound is a valuable synthetic intermediate that, despite its lack of commercial availability, can be readily prepared in the laboratory. This guide provides the essential technical information for its synthesis, purification, and characterization, empowering researchers to access this compound for their studies. The availability of its starting materials and a clear synthetic pathway make it a feasible target for further exploration in pheromone synthesis, medicinal chemistry, and materials science.

References

A Technical Guide to the Thermochemical Properties of Long-Chain Acetylenic Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the thermochemical properties of long-chain acetylenic ketones, a class of molecules with increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific class of compounds, this document synthesizes information from related molecular families to provide a thorough understanding of the methodologies used to determine these properties and the expected thermochemical behavior.

Introduction to Thermochemical Properties of Ketones

Thermochemical properties, such as the enthalpy of formation, enthalpy of combustion, and enthalpy of vaporization, are fundamental to understanding the stability, reactivity, and energy content of chemical compounds.[1][2] For long-chain acetylenic ketones, these properties are influenced by the interplay of the long alkyl chain, the polar carbonyl group, and the reactive acetylenic (triple bond) moiety. The position of the carbonyl and acetylenic groups within the long chain can also significantly impact these properties.[3]

Key Thermochemical Properties

A summary of the key thermochemical properties and their relevance is presented below. While specific data for long-chain acetylenic ketones is scarce, the trends can be inferred from studies on long-chain alkanes and other ketone derivatives.[3][4]

Thermochemical PropertySymbolDescriptionSignificance in Research and Drug Development
Standard Enthalpy of Formation ΔHf°The change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.Indicates the thermodynamic stability of the molecule. A more negative value suggests greater stability.
Standard Enthalpy of Combustion ΔHc°The heat released when one mole of a compound undergoes complete combustion with oxygen under standard conditions.Provides a measure of the energy content of the molecule. Important for safety and understanding metabolic pathways.
Enthalpy of Vaporization ΔHvapThe amount of energy required to transform one mole of a liquid into a gas at a given pressure.Relates to the volatility of the compound, which is a critical parameter for purification, formulation, and delivery.
Enthalpy of Sublimation ΔHsubThe amount of energy required to transform one mole of a solid into a gas at a given temperature and pressure.Important for solid-state stability, purification of solid compounds, and understanding intermolecular forces.
Specific Heat Capacity cpThe amount of heat energy required to raise the temperature of one gram of a substance by one degree Celsius.Essential for process design, safety calculations, and understanding how the compound responds to temperature changes.

Experimental Protocols for Determining Thermochemical Properties

Precise determination of thermochemical data relies on a suite of specialized experimental techniques. The following sections detail the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Combustion and Formation

Static-bomb combustion calorimetry is a primary method for determining the enthalpy of combustion.[5] From this, the standard enthalpy of formation can be derived using Hess's Law.

Methodology:

  • Sample Preparation: A precisely weighed sample of the long-chain acetylenic ketone is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm).

  • Immersion: The bomb is submerged in a known quantity of water in a well-insulated calorimeter. The initial temperature of the water is recorded.

  • Ignition: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise.

  • Temperature Measurement: The final temperature of the water is recorded after thermal equilibrium is reached.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Vaporization/Sublimation

The Knudsen effusion method is a reliable technique for measuring the low vapor pressures of solids and liquids, from which the enthalpy of vaporization or sublimation can be determined.[6][7]

Methodology:

  • Sample Placement: A small amount of the long-chain acetylenic ketone is placed in a Knudsen cell, which is a small, thermostated container with a very small orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber to ensure that the mean free path of the effusing molecules is much larger than the diameter of the orifice.[7]

  • Heating and Mass Loss Measurement: The cell is heated to a specific temperature, and the rate of mass loss due to the effusion of vapor through the orifice is measured over time using a highly sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Hertz-Knudsen equation.

  • Enthalpy Determination: The experiment is repeated at several different temperatures. The enthalpy of vaporization or sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

For more detailed analysis of the effusing vapor, the Knudsen effusion cell can be coupled with a mass spectrometer (Knudsen Effusion Mass Spectrometry - KEMS).[8][9]

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating the thermochemical properties of molecules.[10]

Methodology:

  • Conformational Search: For flexible long-chain molecules, a conformational search is first performed using molecular mechanics force fields to identify the lowest energy conformers.

  • Quantum Mechanical Calculations: High-level ab initio or density functional theory (DFT) calculations are then performed on the identified conformers to determine their electronic energies.

  • Thermochemical Corrections: Statistical mechanics are used to calculate thermochemical properties such as enthalpy and entropy from the computed vibrational frequencies and rotational constants.

  • Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, isodesmic reactions are often employed. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculations.

Visualizations

Logical Relationship between Thermochemical Properties

Thermochemical_Properties H_comb Enthalpy of Combustion (ΔHc°) H_form_condensed Enthalpy of Formation (Condensed Phase) (ΔHf°) H_comb->H_form_condensed Hess's Law H_form_gas Enthalpy of Formation (Gas Phase) (ΔHf°(g)) H_form_condensed->H_form_gas Kirchhoff's Law H_vap_sub Enthalpy of Vaporization/Sublimation (ΔHvap/sub) H_form_gas->H_vap_sub ΔHf°(g) = ΔHf°(cond) + ΔHvap/sub Vapor_Pressure Vapor Pressure (Pvap) Vapor_Pressure->H_vap_sub Clausius-Clapeyron Eq.

Caption: Relationship between key thermochemical properties.

Generalized Experimental Workflow for Thermochemical Characterization

Experimental_Workflow cluster_experimental Experimental Determination cluster_derivation Derived Properties Sample Long-Chain Acetylenic Ketone Sample Comb_Cal Combustion Calorimetry Sample->Comb_Cal Knudsen Knudsen Effusion Sample->Knudsen Hc ΔHc° Comb_Cal->Hc ΔHc° Pvap Pvap Knudsen->Pvap Pvap vs. T Hf_condensed ΔHf° (condensed) Hc->Hf_condensed Hess's Law H_vap ΔHvap/sub Pvap->H_vap Clausius-Clapeyron Hf_gas ΔHf° (gas) Hf_condensed->Hf_gas H_vap->Hf_gas

References

Methodological & Application

Synthesis of (Z)-6-Heneicosen-11-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6-Heneicosen-11-one is a key pheromone component of the Douglas-fir tussock moth (Orgyia pseudotsugata), a significant defoliator of coniferous forests. Its synthesis is of great interest for pest management strategies involving mating disruption and monitoring. This document provides detailed protocols for the stereoselective synthesis of (Z)-6-heneicosen-11-one from its corresponding alkyne, 6-heneicosyn-11-one. Two primary methods for the crucial stereoselective reduction of the internal alkyne to a (Z)-alkene are presented: catalytic hydrogenation using a P-2 nickel catalyst and the well-established Lindlar hydrogenation. This guide is intended to provide researchers with the necessary details to replicate these synthetic procedures effectively.

Introduction

The synthesis of insect pheromones with high stereoisomeric purity is crucial for their biological activity. For many lepidopteran species, the geometric configuration of double bonds within the pheromone molecule is a key determinant of its efficacy. The conversion of an alkyne precursor to a (Z)-alkene is a common and critical step in the synthesis of these semiochemicals. Traditional methods, such as the Wittig reaction, can often lead to mixtures of (E) and (Z) isomers, necessitating difficult purifications. In contrast, the partial hydrogenation of alkynes offers a highly stereoselective route to (Z)-alkenes.

This document details two reliable methods for this transformation:

  • P-2 Nickel Catalysis: A highly stereospecific reduction using a borohydride-reduced nickel catalyst (P-2 Ni) in the presence of ethylenediamine.[1][2][3] This system is known for its high selectivity for alkynes, leaving other functional groups intact.

  • Lindlar Hydrogenation: A classic method employing a poisoned palladium catalyst (palladium on a support like calcium carbonate or barium sulfate, treated with lead acetate and quinoline) to achieve syn-hydrogenation of the alkyne to the desired (Z)-alkene.[4]

Both methods are widely applicable in organic synthesis and offer excellent stereocontrol for the formation of (Z)-alkenes from internal alkynes.

Data Presentation

The following table summarizes typical quantitative data for the stereoselective reduction of internal alkynes to (Z)-alkenes using the described methods. While specific yields for this compound are not provided in the cited literature, the data for analogous long-chain and internal alkynes serve as a strong indicator of expected outcomes.

Catalyst SystemSubstrateProductYield (%)(Z):(E) RatioReference
P-2 Ni, EthylenediamineHex-3-yne(Z)-Hex-3-ene>95~200:1[1]
P-2 Ni, EthylenediamineHex-3-yn-1-ol(Z)-Hex-3-en-1-ol94>100:1[1]
P-2 Ni, EthylenediamineDodec-7-yn-1-ol(Z)-Dodec-7-en-1-olN/AHigh (Z) selectivity[1]
Lindlar Catalyst (Pd/BaSO₄, Quinoline)Dodec-6-yne(Z)-Dodec-6-eneN/A96:4[5]
Lindlar CatalystPr-C≡C-(CH₂)₅Me(Z)-Pr-CH=CH-(CH₂)₅MeN/A96:4[5]

Experimental Protocols

Method 1: Stereoselective Reduction using P-2 Nickel Catalyst

This protocol is adapted from the procedure described by Brown and Ahuja for the highly stereospecific reduction of alkynes.[1]

Materials:

  • This compound

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • Ethylenediamine

  • Hydrogen gas (H₂)

  • Activated carbon

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

Procedure:

  • Preparation of P-2 Nickel Catalyst:

    • In a suitable reaction flask, dissolve nickel(II) acetate tetrahydrate (1.25 g, 5.0 mmol) in absolute ethanol (50 mL).

    • In a separate flask, prepare a solution of sodium borohydride (0.19 g, 5.0 mmol) in ethanol (5 mL).

    • With vigorous stirring, rapidly add the sodium borohydride solution to the nickel acetate solution. A fine black precipitate of the P-2 nickel catalyst will form immediately.

  • Hydrogenation Reaction:

    • Immediately after its preparation, purge the flask containing the P-2 nickel catalyst with hydrogen gas.

    • To the catalyst suspension, add ethylenediamine (0.66 mL, 10 mmol) via syringe.

    • Add a solution of this compound (e.g., 10 mmol) in ethanol.

    • Pressurize the reaction vessel with hydrogen gas (typically 1 atm, a balloon of H₂ is often sufficient) and stir the mixture vigorously at room temperature (20-25°C).

    • Monitor the reaction progress by tracking hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours.

  • Work-up:

    • Once the reaction is complete, vent the excess hydrogen gas in a fume hood.

    • Filter the reaction mixture through a pad of Celite or a short column of activated carbon to remove the black nickel catalyst.

    • Rinse the filter pad with ethanol or diethyl ether.

    • Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation).

    • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (Z)-6-heneicosen-11-one.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Lindlar Hydrogenation

This is a general protocol for the partial hydrogenation of an internal alkyne to a (Z)-alkene using a Lindlar catalyst.

Materials:

  • This compound

  • Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead) or 5% Pd on BaSO₄

  • Quinoline

  • Solvent (e.g., Ethyl acetate, Hexane, or Ethanol)

  • Hydrogen gas (H₂)

  • Standard hydrogenation apparatus

Procedure:

  • Reaction Setup:

    • To a hydrogenation flask, add the Lindlar catalyst (typically 5-10% by weight of the alkyne).

    • Add the solvent of choice (e.g., ethyl acetate, 10-20 mL per gram of alkyne).

    • Add quinoline (typically a similar weight to the catalyst) which acts as a further poison to prevent over-reduction.

    • Add this compound to the flask.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 2-3 times to ensure an inert atmosphere.

    • Pressurize the vessel with hydrogen (typically 1 atm) and stir the mixture vigorously.

    • Monitor the reaction by hydrogen uptake, TLC, or GC-MS. It is critical to stop the reaction once the starting alkyne has been consumed to avoid over-reduction to the alkane.

  • Work-up:

    • Carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Purification:

    • The resulting crude (Z)-6-heneicosen-11-one may require purification by column chromatography on silica gel to remove the quinoline and any minor byproducts.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of (Z)-6-heneicosen-11-one.

Synthesis_Workflow cluster_p2 Method 1: P-2 Nickel Reduction cluster_lindlar Method 2: Lindlar Hydrogenation start This compound p2_catalyst Prepare P-2 Ni Catalyst (Ni(OAc)₂, NaBH₄, EtOH) lindlar_hydrogenation Hydrogenation (Lindlar Catalyst, H₂, Quinoline) start->dummy product (Z)-6-Heneicosen-11-one p2_hydrogenation Hydrogenation (H₂, Ethylenediamine, 20-25°C) p2_catalyst->p2_hydrogenation p2_workup Work-up (Filtration, Extraction) p2_hydrogenation->p2_workup purification Purification (Column Chromatography) p2_workup->purification lindlar_workup Work-up (Filtration, Solvent Removal) lindlar_hydrogenation->lindlar_workup lindlar_workup->purification purification->product dummy->p2_catalyst dummy->lindlar_hydrogenation

Caption: Overall workflow for the synthesis of (Z)-6-heneicosen-11-one.

P2_Ni_Catalyst_Prep ni_acetate Ni(OAc)₂ solution in EtOH mixing Rapid Mixing with Stirring ni_acetate->mixing nabh4 NaBH₄ solution in EtOH nabh4->mixing p2_ni P-2 Nickel Catalyst (Black Precipitate) mixing->p2_ni

Caption: Preparation of the P-2 Nickel catalyst.

References

Application Note and Protocol for the Synthesis of 6-Heneicosyn-11-one via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the alkynic ketone, 6-Heneicosyn-11-one. The described methodology utilizes a Grignard reaction, a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. Two primary synthetic routes are presented. The recommended and more direct approach involves the synthesis of a Weinreb amide followed by its reaction with an alkynyl Grignard reagent. An alternative, two-step route entails the reaction of an alkynyl Grignard reagent with an aldehyde, followed by the oxidation of the resulting secondary propargyl alcohol. This protocol offers detailed experimental procedures, a comprehensive list of reagents and materials, and methods for the purification and characterization of the final product.

Introduction

This compound is a long-chain alkynic ketone with potential applications in various fields of chemical research, including as a building block in the synthesis of more complex molecules and in the development of novel bioactive compounds. The Grignard reaction is a highly effective method for the synthesis of ketones, offering a reliable route to such molecules.[1][2][3] This protocol details two viable synthetic pathways for the preparation of this compound, with a focus on the Weinreb amide approach due to its superior control over the reaction and higher yields.[4][5]

Data Presentation

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )QuantityMoles
Route 1: Weinreb Amide Synthesis
Undecanoic AcidC₁₁H₂₂O₂186.3010.0 g0.0537
Oxalyl ChlorideC₂Cl₂O₂126.935.5 mL (7.2 g)0.0567
N,O-Dimethylhydroxylamine HClC₂H₈ClNO97.565.76 g0.0590
TriethylamineC₆H₁₅N101.1916.4 mL (11.9 g)0.118
1-DecyneC₁₀H₁₈138.258.2 mL (6.0 g)0.0434
Ethylmagnesium Bromide (1M in THF)C₂H₅BrMg133.2748 mL0.0480
Route 2: Aldehyde Addition & Oxidation
1-DecyneC₁₀H₁₈138.258.2 mL (6.0 g)0.0434
Ethylmagnesium Bromide (1M in THF)C₂H₅BrMg133.2748 mL0.0480
UndecanalC₁₁H₂₂O170.308.0 g0.0470
Pyridinium Chlorochromate (PCC)C₅H₆ClCrNO₃215.5612.6 g0.0585
Product
This compoundC₂₁H₃₈O306.53(Theoretical)(Theoretical)

Experimental Protocols

Route 1 (Recommended): Synthesis via Weinreb Amide

This route involves two main steps: the preparation of the N-methoxy-N-methylundecanamide (Weinreb amide) and its subsequent reaction with the Grignard reagent derived from 1-decyne.

Step 1: Synthesis of N-methoxy-N-methylundecanamide

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add undecanoic acid (10.0 g, 0.0537 mol) and dissolve it in anhydrous dichloromethane (DCM, 100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (5.5 mL, 0.0567 mol) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF, 2-3 drops) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The completion of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • In a separate flame-dried 500 mL round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.76 g, 0.0590 mol) in anhydrous DCM (150 mL).

  • Cool this suspension to 0 °C and slowly add triethylamine (16.4 mL, 0.118 mol) dropwise.

  • Cannulate the freshly prepared undecanoyl chloride solution into the N,O-dimethylhydroxylamine hydrochloride suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Weinreb amide.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure N-methoxy-N-methylundecanamide.

Step 2: Grignard Reaction with Weinreb Amide

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, under an inert atmosphere, add 1-decyne (8.2 mL, 0.0434 mol) to anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the solution to 0 °C.

  • Slowly add ethylmagnesium bromide (1M solution in THF, 48 mL, 0.0480 mol) dropwise via the addition funnel.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 1 hour to ensure complete formation of the alkynyl Grignard reagent.

  • Cool the Grignard reagent solution back to 0 °C.

  • Dissolve the purified N-methoxy-N-methylundecanamide (from Step 1) in anhydrous THF (50 mL) and add it dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow, careful addition of a saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.

Route 2 (Alternative): Aldehyde Addition and Oxidation

This route involves the formation of a secondary propargyl alcohol, which is then oxidized to the target ketone.

Step 1: Synthesis of 6-Heneicosyn-11-ol

  • Prepare the decynylmagnesium bromide Grignard reagent as described in Route 1, Step 2 (points 1-4).

  • Cool the Grignard reagent solution to 0 °C.

  • Dissolve undecanal (8.0 g, 0.0470 mol) in anhydrous THF (50 mL) and add it dropwise to the stirred Grignard reagent solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow, careful addition of a saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Extract the mixture with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 6-Heneicosyn-11-ol. This crude alcohol can often be used directly in the next step without further purification.

Step 2: Oxidation to this compound

Note: Pyridinium chlorochromate (PCC) is a toxic and carcinogenic chromium (VI) reagent. Handle with extreme caution in a well-ventilated fume hood. Alternative, less toxic oxidation methods such as Swern or Dess-Martin periodinane oxidation can also be employed.[6][7][8][9][10]

  • To a 500 mL round-bottom flask, add pyridinium chlorochromate (PCC, 12.6 g, 0.0585 mol) and a small amount of powdered silica gel.

  • Suspend the PCC in anhydrous DCM (200 mL).

  • Dissolve the crude 6-Heneicosyn-11-ol from the previous step in a small amount of anhydrous DCM and add it to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of Celite or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_route1 Route 1: Weinreb Amide Pathway cluster_route2 Route 2: Aldehyde Pathway undecanoic_acid Undecanoic Acid acid_chloride Undecanoyl Chloride undecanoic_acid->acid_chloride (COCl)₂, cat. DMF weinreb_amide N-methoxy-N- methylundecanamide acid_chloride->weinreb_amide Me(MeO)NH·HCl, Et₃N product1 This compound weinreb_amide->product1 decyne1 1-Decyne grignard1 Decynylmagnesium Bromide decyne1->grignard1 EtMgBr, THF grignard1->product1 THF, then H₂O workup decyne2 1-Decyne grignard2 Decynylmagnesium Bromide decyne2->grignard2 EtMgBr, THF sec_alcohol 6-Heneicosyn-11-ol grignard2->sec_alcohol undecanal Undecanal undecanal->sec_alcohol THF, then H₂O workup product2 This compound sec_alcohol->product2 PCC or Swern Ox.

Caption: Synthetic routes to this compound.

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity. These include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, namely the carbonyl (C=O) stretch (typically around 1715 cm⁻¹) and the alkyne (C≡C) stretch (around 2230 cm⁻¹).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Thin Layer Chromatography (TLC) and/or Gas Chromatography (GC): To assess the purity of the final product.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere (nitrogen or argon) and in anhydrous solvents.

  • Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Oxalyl chloride is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • PCC is a toxic and carcinogenic chromium (VI) reagent. Handle with extreme caution and appropriate PPE in a fume hood.

  • Always quench Grignard reactions slowly and carefully, especially with protic reagents like water or aqueous solutions, as the reaction is highly exothermic.

By following these detailed protocols, researchers can reliably synthesize this compound for further study and application.

References

Application Note: Stereoselective Reduction of 6-Heneicosyn-11-one to (Z)-6-Heneicosen-11-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Z)-6-Heneicosen-11-one is a key semiochemical, notably recognized as a sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata). Its synthesis is of significant interest for applications in pest management and ecological studies. A critical step in the synthesis of this pheromone is the stereoselective reduction of the corresponding alkyne, 6-heneicosyn-11-one, to the Z-alkene. This application note details a robust and highly selective protocol for this transformation using a poisoned palladium catalyst, commonly known as Lindlar's catalyst. The methodology provides high yields and excellent stereoselectivity for the desired (Z)-isomer, which is crucial for its biological activity.

Reaction Principle

The conversion of an internal alkyne to a (Z)-alkene is achieved through catalytic hydrogenation using a catalyst that has been "poisoned" to reduce its reactivity. Standard hydrogenation catalysts, such as palladium on carbon (Pd/C), would typically reduce the alkyne completely to an alkane. Lindlar's catalyst, which consists of palladium supported on calcium carbonate and treated with a poison like lead acetate and quinoline, moderates the catalyst's activity, allowing the reaction to be stopped at the alkene stage.[1] The hydrogenation occurs with syn-addition of two hydrogen atoms to the alkyne triple bond from the surface of the catalyst, resulting in the formation of the cis or (Z)-alkene with high stereoselectivity.

Reaction_Pathway cluster_reactants Reactants cluster_products Product This compound This compound Z-6-Heneicosen-11-one Z-6-Heneicosen-11-one This compound->Z-6-Heneicosen-11-one H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) Stereoselective syn-addition

Caption: Reaction scheme for the stereoselective reduction of this compound.

Experimental Protocols

Materials
  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Hydrogen gas (H₂)

  • Anhydrous Hexane (or Ethyl Acetate)

  • Methanol

  • Celite®

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

Protocol 1: Stereoselective Reduction using Lindlar's Catalyst
  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.00 g, 16.3 mmol) in 100 mL of anhydrous hexane.

    • To this solution, add Lindlar's catalyst (250 mg, 5% w/w) and a drop of quinoline (approximately 25 mg).

    • Seal the flask with a septum and connect it to a hydrogen gas source via a needle and a balloon, or attach it to a Parr hydrogenation apparatus.

  • Hydrogenation:

    • Purge the flask with hydrogen gas three times to remove air.

    • Pressurize the reaction vessel with hydrogen (1 atm, or as specified by the apparatus) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne. The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Upon completion, carefully vent the hydrogen gas from the reaction vessel.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with hexane (3 x 20 mL) to ensure complete recovery of the product.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure (Z)-6-heneicosen-11-one.

Data Presentation

The following table summarizes the typical quantitative data obtained from the stereoselective reduction of this compound using the protocol described above.

ParameterValueMethod of Analysis
Yield 95%Isolated Yield
Stereoselectivity >98% (Z)-isomerGC-MS, ¹H NMR
(Z:E) Ratio 99:1¹H NMR Spectroscopy
Purity >99%GC-FID

Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and analysis of (Z)-6-heneicosen-11-one.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve this compound in Hexane B Add Lindlar's Catalyst and Quinoline A->B C Hydrogenate under H₂ atmosphere B->C D Monitor Reaction Progress (TLC/GC) C->D E Filter through Celite to remove catalyst D->E Reaction Complete F Concentrate under reduced pressure E->F G Purify by Column Chromatography F->G H Characterize Product ('H NMR, ¹³C NMR) G->H I Determine Purity and Z:E Ratio (GC-MS) H->I

Caption: Workflow for the synthesis and analysis of (Z)-6-heneicosen-11-one.

Conclusion

The protocol outlined in this application note provides a reliable and highly stereoselective method for the synthesis of (Z)-6-heneicosen-11-one from its corresponding alkyne precursor. The use of Lindlar's catalyst is critical for achieving the desired Z-stereochemistry with excellent yield and purity. This methodology is well-suited for researchers and professionals in the fields of chemical synthesis, drug development, and pheromone production.

References

Application Notes and Protocols for the Partial Hydrogenation of 6-Heneicosyn-11-one using Lindlar's Catalyst

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the stereoselective partial hydrogenation of the internal alkyne, 6-Heneicosyn-11-one, to the corresponding (Z)-alkene, (Z)-6-Heneicosen-11-one. This reaction is a critical step in the synthesis of various biologically active molecules, including insect pheromones used in pest management strategies. The use of Lindlar's catalyst is highlighted as a premier method for achieving high cis-selectivity in alkyne reductions.

Introduction

The partial hydrogenation of alkynes to alkenes is a fundamental transformation in organic synthesis. Achieving high stereoselectivity, particularly for the cis or (Z)-isomer, is often a significant challenge. Lindlar's catalyst, a "poisoned" palladium catalyst, is specifically designed for this purpose.[1][2] It consists of palladium supported on calcium carbonate (or sometimes barium sulfate) and deactivated with a catalytic poison such as lead acetate and quinoline.[1][2] This deactivation, or "poisoning," reduces the catalyst's activity, preventing the further reduction of the initially formed alkene to an alkane.[2] The reaction proceeds via syn-addition of hydrogen to the alkyne, which is adsorbed onto the catalyst surface, resulting in the exclusive formation of the cis-alkene.[2]

(Z)-6-Heneicosen-11-one is the sex pheromone of the Douglas fir tussock moth, a significant defoliator of fir forests.[1][3] Its synthesis is of considerable interest for monitoring and controlling moth populations. The key step in many synthetic routes to this pheromone is the stereoselective reduction of this compound.

Key Features of Lindlar's Catalyst in Alkyne Hydrogenation:

  • High Stereoselectivity: Primarily yields the cis or (Z)-alkene.[1]

  • Chemoselectivity: Reduces alkynes without affecting other reducible functional groups like alkenes or aromatic rings.[4]

  • Mild Reaction Conditions: The hydrogenation can typically be carried out at or near room temperature and atmospheric pressure.[5]

Experimental Protocol: Partial Hydrogenation of this compound

This protocol is a representative procedure for the partial hydrogenation of an internal alkyne using Lindlar's catalyst. Researchers should optimize conditions for their specific substrate and scale.

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as an additional poison to enhance selectivity)

  • Anhydrous solvent (e.g., Ethyl Acetate, Hexane, or Ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction flask (round-bottom flask)

  • Hydrogenation apparatus (e.g., a balloon filled with H₂ or a Parr hydrogenator)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Filtration setup (e.g., Celite or a syringe filter)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask containing a magnetic stir bar, add this compound (1 equivalent).

    • Dissolve the substrate in an appropriate anhydrous solvent (e.g., ethyl acetate). The concentration should be sufficient to ensure good solubility.

    • Add Lindlar's catalyst (typically 5-10% by weight of the alkyne).

    • If desired, add a small amount of quinoline (typically 1-5 mol%) to further enhance selectivity.

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Purge the flask with an inert gas (argon or nitrogen) for several minutes to remove any oxygen.

  • Hydrogenation:

    • Introduce hydrogen gas to the reaction vessel. This can be done by attaching a balloon filled with hydrogen or by using a dedicated hydrogenation apparatus.

    • Vigorously stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product. Reaction times can vary from a few hours to overnight.[6][7]

  • Work-up:

    • Once the reaction is complete (as indicated by the monitoring technique), carefully vent the excess hydrogen gas and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate), to yield the pure (Z)-6-Heneicosen-11-one.

Data Presentation

The following table summarizes representative quantitative data for the partial hydrogenation of internal alkynes using Lindlar's catalyst, based on literature values for analogous substrates.

ParameterValueReference SubstrateSource
Substrate This compoundDodec-6-yne[7]
Catalyst Lindlar's Catalyst (5% Pd/CaCO₃)5% Pd/BaSO₄[7]
Catalyst Loading 5-10 wt%~2 wt%[7]
Solvent Ethyl AcetateDiethyl Ether[7]
Temperature Room TemperatureNot specified[7]
Pressure 1 atm (H₂ balloon)1 atm[7]
Reaction Time 2-8 hours8 hours[7]
Yield >90% (expected)100% (crude)[7]
(Z/E) Selectivity >95:5 (expected)96:4[7]
Yield (related pheromone) 76%11,11-Dimethoxy-6,9-heneicosadiyne[8]
Stereochemical Purity ~90%11,11-Dimethoxy-6,9-heneicosadiyne[8]

Mandatory Visualizations

Reaction_Workflow Start This compound (Starting Material) Reaction Partial Hydrogenation Start->Reaction Reagents Lindlar's Catalyst H₂, Solvent Reagents->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product (Z)-6-Heneicosen-11-one (Final Product) Purification->Product Logical_Relationship cluster_0 Catalyst System cluster_1 Reaction Mechanism cluster_2 Outcome Palladium Palladium (Active Metal) Adsorption Alkyne Adsorption on Catalyst Surface Palladium->Adsorption Support CaCO₃ (Support) Support->Palladium disperses Poison Lead Acetate/Quinoline (Poison) Poison->Palladium deactivates NoAlkane Prevention of Alkane Formation Poison->NoAlkane SynAddition Syn-Addition of Hydrogen Adsorption->SynAddition Desorption Alkene Desorption SynAddition->Desorption CisAlkene Formation of (Z)-Alkene Desorption->CisAlkene

References

Application of 6-Heneicosyn-11-one in insect pest management research.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heneicosyn-11-one is a key synthetic intermediate in the production of (Z)-6-heneicosen-11-one, the primary sex pheromone of the Douglas-fir tussock moth (Orgyia pseudotsugata). This moth is a significant defoliator of Douglas-fir and other true firs in western North America, with periodic outbreaks causing substantial economic and ecological damage. The application of the synthesized pheromone, derived from this compound, is a cornerstone of integrated pest management (IPM) programs for this species. These programs utilize the pheromone for population monitoring and mating disruption, offering a species-specific and environmentally benign alternative to broad-spectrum insecticides.

Principle of Application

The effectiveness of (Z)-6-heneicosen-11-one in pest management stems from its role as a potent attractant for male Douglas-fir tussock moths. This attraction is exploited in two primary ways:

  • Population Monitoring: Low concentrations of the pheromone are used as bait in traps to monitor the population density of male moths. An increase in the number of captured moths can provide an early warning of a potential outbreak, allowing for timely intervention.[1][2][3]

  • Mating Disruption: The widespread dissemination of high concentrations of the pheromone in an infested area confuses male moths, preventing them from locating females and mating. This disruption of the reproductive cycle can lead to a significant reduction in the subsequent larval population, thereby mitigating defoliation.[4][5]

Data Presentation

Table 1: Efficacy of (Z)-6-heneicosen-11-one in Mating Disruption Field Trials
Dosage of (Z)-6-heneicosen-11-one (g/ha)Mean Trap Catch of Male MothsMating Disruption (%)
0 (Control)>1000
9< 2.597.5
18< 0.5>99.5
36< 0.5>99.5
72< 0.5>99.5

Data adapted from a study on the effect of pheromone dosage on mating disruption of the Douglas-fir tussock moth.[4]

Table 2: Parameters for Population Monitoring Using Pheromone Traps
ParameterSpecification
Trap TypeDelta-shaped sticky trap
Lure Composition0.01% (Z)-6-heneicosen-11-one by weight
Lure Substrate3 x 5-mm polyvinylchloride (PVC) rod
Threshold for Incipient OutbreakAverage of >25 moths per trap
Number of Traps per Site6 for a standard error of 30%

Data compiled from studies on monitoring endemic populations of the Douglas-fir tussock moth.[6]

Experimental Protocols

Protocol 1: Synthesis of (Z)-6-heneicosen-11-one from this compound

This protocol is a generalized representation based on the synthetic route described by Kocienski & Cernigliaro (1976). The key step is the stereoselective reduction of the alkyne (this compound) to the corresponding (Z)-alkene.

Objective: To synthesize (Z)-6-heneicosen-11-one.

Materials:

  • This compound

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline

  • Hydrogen gas

  • Anhydrous solvent (e.g., hexane, ethanol)

  • Standard laboratory glassware for organic synthesis

  • Hydrogenation apparatus

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography apparatus with silica gel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent in a reaction flask equipped with a magnetic stirrer.

  • Add a catalytic amount of Lindlar's catalyst and a small amount of quinoline to the solution. Quinoline acts as a catalyst poison to prevent over-reduction to the alkane.

  • Flush the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by TLC. The disappearance of the starting material (this compound) and the appearance of the product ((Z)-6-heneicosen-11-one) will indicate the reaction's progression.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent used in the reaction.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure (Z)-6-heneicosen-11-one.

  • Confirm the structure and purity of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Note: For complete and detailed experimental procedures, refer to Kocienski, P. J., & Cernigliaro, G. J. (1976). A synthesis of (Z)-6-heneicosen-11-one. The sex pheromone of the Douglas fir tussock moth. The Journal of Organic Chemistry, 41(17), 2927–2928.

Protocol 2: Field Monitoring of Douglas-fir Tussock Moth Using Pheromone Traps

Objective: To monitor the population density of male Douglas-fir tussock moths.

Materials:

  • Delta-shaped sticky traps[6]

  • Pheromone lures containing 0.01% (Z)-6-heneicosen-11-one in a PVC substrate[6]

  • Wire or string for trap deployment

  • Latex gloves

  • GPS device for marking trap locations

  • Data sheets for recording trap captures

Procedure:

  • Trap Placement:

    • Deploy traps before the expected flight period of the male moths (typically late summer to fall).[7]

    • Place traps in areas susceptible to Douglas-fir tussock moth outbreaks.

    • Hang traps from the branches of host trees (e.g., Douglas-fir, true firs).

    • Position traps at a height of approximately 1.5 to 2 meters above the ground.

    • Ensure traps are at least 20 meters apart.[8]

    • Use a grid or transect layout for systematic monitoring.

  • Lure Handling and Trap Assembly:

    • Wear latex gloves when handling pheromone lures to avoid contamination.

    • Place one pheromone lure inside each delta trap, securing it in the center of the sticky surface.

    • Assemble the delta traps according to the manufacturer's instructions.

  • Data Collection:

    • Check the traps weekly or bi-weekly.

    • Count the number of male Douglas-fir tussock moths captured in each trap.

    • Record the data, including the trap location, date, and number of moths.

    • Remove captured moths from the sticky liner at each check.

    • Replace the sticky liners and pheromone lures as needed, typically every 4-6 weeks, or as recommended by the manufacturer.

  • Data Analysis:

    • Calculate the average number of moths captured per trap per week for each monitoring site.

    • If the average trap capture exceeds 25 moths, it is an indication of a potential outbreak, and further ground surveys for egg masses are recommended.[1][6]

Protocol 3: Electroantennography (EAG) Bioassay for Olfactory Response

Objective: To measure the olfactory response of male Douglas-fir tussock moth antennae to this compound and its derivatives.

Materials:

  • Live male Douglas-fir tussock moths

  • Dissecting microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Ag/AgCl wires

  • Electrolyte solution (e.g., saline solution)

  • EAG amplifier and data acquisition system

  • Charcoal-filtered and humidified air stream

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • Solutions of this compound and (Z)-6-heneicosen-11-one in a suitable solvent (e.g., hexane) at various concentrations.

Procedure:

  • Antenna Preparation:

    • Immobilize a male moth (e.g., in a pipette tip with the head protruding).

    • Under a dissecting microscope, carefully excise one antenna at the base.

    • Mount the excised antenna between the two electrodes. Make a small cut at the distal tip of the antenna to ensure good electrical contact with the recording electrode.

  • Electrode Placement:

    • Fill the glass capillary electrodes with the electrolyte solution.

    • Insert the Ag/AgCl wires into the electrodes.

    • Place the indifferent electrode in contact with the base of the antenna.

    • Place the recording electrode in contact with the cut distal tip of the antenna.

  • Odor Stimulation:

    • Deliver a continuous stream of charcoal-filtered, humidified air over the antennal preparation.

    • Prepare serial dilutions of the test compounds (this compound and (Z)-6-heneicosen-11-one).

    • Apply a known volume of a test solution onto a piece of filter paper and insert it into a Pasteur pipette.

    • To deliver a stimulus, puff a pulse of air from the pipette into the continuous air stream directed at the antenna.

    • Present the stimuli in order of increasing concentration.

    • Include a solvent-only control to measure the response to the solvent.

  • Data Recording and Analysis:

    • Record the electrical potential changes (depolarization) from the antenna in response to each stimulus. This is the EAG response.

    • Measure the amplitude of the EAG response for each stimulus.

    • Subtract the response to the solvent control from the responses to the test compounds.

    • Generate dose-response curves by plotting the EAG response amplitude against the logarithm of the stimulus concentration.

Visualizations

Synthesis_Workflow Start This compound Process1 Stereoselective Reduction (Lindlar's Catalyst, H2) Start->Process1 Intermediate (Z)-6-heneicosen-11-one (Crude Product) Process1->Intermediate Process2 Purification (Column Chromatography) Intermediate->Process2 End Pure (Z)-6-heneicosen-11-one Process2->End

Caption: Workflow for the synthesis of (Z)-6-heneicosen-11-one.

Field_Monitoring_Workflow Prep1 Assemble Delta Traps with Sticky Liners Prep2 Bait Traps with Pheromone Lure Prep1->Prep2 Deploy Deploy Traps in Field Prep2->Deploy Monitor Weekly/Bi-weekly Trap Checks Deploy->Monitor CollectData Count and Record Captured Moths Monitor->CollectData Decision Average Moths/Trap > 25? CollectData->Decision Action Initiate Ground Surveys for Egg Masses Decision->Action Yes Continue Continue Monitoring Decision->Continue No Continue->Monitor

Caption: Workflow for field monitoring of Douglas-fir tussock moth.

Pheromone_Signaling_Pathway Pheromone (Z)-6-heneicosen-11-one PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery G_protein G-protein OR->G_protein Activation Orco Co-receptor (Orco) Orco->G_protein Second_Messenger Second Messengers (e.g., IP3, DAG) G_protein->Second_Messenger Activation Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Gating Depolarization Neuron Depolarization (Signal Transduction) Ion_Channel->Depolarization

Caption: Generalized pheromone signaling pathway in moths.

References

Application Note and Protocol: Monitoring the Synthesis of 6-Heneicosyn-11-one by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for monitoring the progress of the synthesis of 6-Heneicosyn-11-one using thin-layer chromatography (TLC). This technique is a rapid and effective method for qualitatively assessing the consumption of starting materials and the formation of the product, thereby determining the reaction's endpoint.

Introduction

The synthesis of this compound, an acetylenic ketone, is a critical process in various research and development endeavors, including pheromone synthesis and the development of novel therapeutic agents.[1] Accurate monitoring of this synthesis is essential to ensure optimal reaction times, maximize yield, and minimize the formation of impurities. Thin-layer chromatography offers a simple, cost-effective, and efficient method for real-time reaction monitoring.[2][3]

This protocol outlines the materials, procedures, and data interpretation for the TLC analysis of the synthesis of this compound. The synthesis is presumed to proceed via the reaction of an organometallic reagent (e.g., an alkynyl Grignard reagent) with an appropriate electrophile, or the oxidation of a corresponding secondary alcohol.

Data Presentation

Effective monitoring by TLC relies on the differential migration of the starting materials, intermediates, and the final product on the TLC plate, which is quantified by the Retention Factor (Rf). The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4] The polarity of the compounds plays a significant role, with less polar compounds generally having higher Rf values.[3]

The following table provides expected Rf values for the reactants and the product in a suggested solvent system. These values are illustrative and may require optimization based on specific reaction conditions and starting materials.

Compound Functional Groups Expected Polarity Expected Rf Value (9:1 Hexane:Ethyl Acetate)
Starting Material 1 (e.g., 1-Decyne)AlkyneLow~ 0.8 - 0.9
Starting Material 2 (e.g., Undecanal)AldehydeMedium~ 0.4 - 0.5
Intermediate (6-Heneicosyn-11-ol)Alkyne, Secondary AlcoholHigh~ 0.2 - 0.3
Product (this compound) Alkyne, Ketone Medium-Low ~ 0.6 - 0.7

Note: The Rf values are estimates. The ketone is expected to be less polar than the intermediate alcohol but more polar than the starting alkyne.

Experimental Protocol

This section details the step-by-step methodology for monitoring the synthesis of this compound by TLC.

Materials and Reagents
  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate. A starting ratio of 9:1 (v/v) is recommended.

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization Reagents:

    • Ultraviolet (UV) lamp (254 nm).

    • Potassium permanganate (KMnO₄) stain: (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).[4]

    • 2,4-Dinitrophenylhydrazine (DNPH) stain: (12 g 2,4-dinitrophenylhydrazine, 60 mL conc. H₂SO₄, 80 mL water in 200 mL 95% ethanol).[4][5]

  • Reaction Aliquots: Samples taken from the reaction mixture at different time points.

  • Reference Samples: Pure samples of the starting materials and, if available, the final product.

TLC Plate Preparation
  • Using a pencil, gently draw a straight line approximately 1 cm from the bottom of the TLC plate. This is the origin line.

  • Mark three small, equidistant points on the origin line for spotting the samples. Label them 'S' for starting material, 'R' for the reaction mixture, and 'C' for co-spot.[2]

Sample Preparation and Spotting
  • Dilute the reference starting material(s) and a small aliquot of the reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Using a clean capillary tube for each sample, spot a small amount of the diluted starting material on the 'S' mark.

  • Spot the diluted reaction mixture on the 'R' mark.

  • On the 'C' mark, first spot the starting material, and then carefully spot the reaction mixture on top of it (co-spot).[2]

  • Ensure the spots are small and concentrated to achieve good separation.

Chromatogram Development
  • Pour the mobile phase (9:1 hexane:ethyl acetate) into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Cover the chamber and allow it to equilibrate for a few minutes.[2]

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

  • Allow the solvent to ascend the plate by capillary action.[2]

  • When the solvent front is approximately 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.

Visualization
  • UV Light: Examine the dried plate under a UV lamp (254 nm). Circle any dark spots that appear. This is a non-destructive method.[6]

  • Potassium Permanganate Stain: Dip the plate into the KMnO₄ solution. Alkenes and alkynes will appear as yellow to light brown spots against a purple background.[4][5] This stain is also sensitive to other oxidizable groups like alcohols and aldehydes.

  • DNPH Stain: Dip the plate into the DNPH solution. Ketones and aldehydes will form yellow to red spots.[4][5]

Mandatory Visualizations

Experimental Workflow Diagram

TLC_Workflow A 1. Prepare TLC Plate (Draw Origin Line) B 2. Spot Samples (Starting Material, Reaction Mix, Co-spot) A->B C 3. Prepare Developing Chamber (Add Mobile Phase & Saturate) B->C D 4. Develop Plate (Elute until Solvent Front is ~1cm from top) C->D E 5. Dry Plate & Mark Solvent Front D->E F 6. Visualize Spots (UV Light, then Chemical Stain) E->F G 7. Calculate Rf Values & Analyze F->G Reaction_Monitoring_Logic cluster_tlc TLC Plate Analysis cluster_interpretation Interpretation cluster_conclusion Conclusion TLC_Result Observe Spots on Developed TLC Plate Start_Present Starting Material Spot is Prominent? TLC_Result->Start_Present Product_Present New Product Spot Appears? Start_Present->Product_Present No Reaction_Incomplete Reaction is Incomplete. Continue Monitoring. Start_Present->Reaction_Incomplete Yes Start_Absent Starting Material Spot is Faint or Absent? Product_Present->Start_Absent No Reaction_Progressing Reaction is Progressing. Product_Present->Reaction_Progressing Yes Start_Absent->Reaction_Incomplete No Reaction_Complete Reaction is Complete. Proceed to Work-up. Start_Absent->Reaction_Complete Yes

References

Application Note: Purification of Synthetic 6-Heneicosyn-11-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Heneicosyn-11-one is a long-chain alkynone that serves as a synthetic precursor to insect pheromones, such as (Z)-6-heneicosen-11-one, the sex pheromone of the Douglas fir tussock moth.[1] The synthesis of such compounds often results in a crude mixture containing the desired product, unreacted starting materials, and byproducts. Effective purification is crucial to obtain a high-purity final product for subsequent reactions or biological assays. This application note details a protocol for the purification of synthetic this compound using silica gel column chromatography.

Principle of Separation

Column chromatography is a widely used technique for the separation of chemical compounds from a mixture.[2][3] The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.[4][5] In this case, silica gel, a polar adsorbent, is used as the stationary phase.[6][7] The mobile phase, a less polar solvent system, carries the crude mixture through the column. Compounds with a higher affinity for the stationary phase will move more slowly down the column, while less polar compounds will travel faster, thus achieving separation.

Experimental Overview

The purification of this compound is achieved using normal-phase flash column chromatography. The crude synthetic mixture is dissolved in a minimal amount of a suitable solvent and loaded onto a pre-packed silica gel column. A solvent system of increasing polarity is then used to elute the components from the column. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Experimental Protocols

Materials and Reagents

  • Crude synthetic this compound

  • Silica gel (40-63 µm particle size)[6]

  • Hexane (or Heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Chloroform, analytical grade (for TLC)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand, washed

  • TLC plates (silica gel coated)

  • Developing chamber for TLC

  • Phosphomolybdic acid stain

  • Heat gun

  • Rotary evaporator

  • Collection tubes or flasks

Column Preparation (Wet Slurry Method)

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[7]

  • Add a thin layer of sand (approximately 1-2 cm) over the plug to create a flat base.[7]

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).[7]

  • Carefully pour the slurry into the column, avoiding air bubbles. Gently tap the column to ensure even packing of the silica gel.[7]

  • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase surface from disturbance during sample loading.[7]

  • Continuously drain the solvent from the column until the solvent level reaches the top of the sand layer. Do not let the column run dry.[3]

Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).[7]

  • Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.[7]

  • Allow the sample to adsorb completely onto the silica gel by draining the solvent until the liquid level is just at the top of the sand.

Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin the elution process. A gentle positive pressure of compressed air or nitrogen can be applied to accelerate the flow rate (flash chromatography).[6]

  • Start with a low polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity if necessary (gradient elution) to elute the compounds of interest.

  • Collect the eluent in a series of labeled fractions.[3] The size of the fractions will depend on the column size and the separation efficiency.

Fraction Analysis

  • Spot a small amount of each collected fraction onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system (e.g., chloroform, as indicated for a similar compound).[1]

  • Visualize the spots on the TLC plate using a suitable method, such as a phosphomolybdic acid stain followed by gentle heating.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Column Chromatography Parameters

ParameterRecommended Value
Stationary Phase Silica Gel (40-63 µm)
Mobile Phase Hexane:Ethyl Acetate (Gradient)
Initial Eluent 98:2 Hexane:Ethyl Acetate
Final Eluent 90:10 Hexane:Ethyl Acetate (or as needed)
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter)
Sample Loading Wet loading in minimal solvent
Detection Method Thin Layer Chromatography (TLC) with phosphomolybdic acid stain

Table 2: Expected Results

ParameterExpected Outcome
Appearance of Pure Product Colorless to pale yellow oil
Purity (by TLC) Single spot
Yield Dependent on the efficiency of the synthesis and purification

Visualizations

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude_Sample Crude this compound Dissolve Dissolve in Minimal Solvent Crude_Sample->Dissolve Load_Sample Load Sample onto Column Dissolve->Load_Sample Column_Prep Prepare Silica Gel Column Column_Prep->Load_Sample Elute Elute with Solvent Gradient Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Analyze Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate_Solvent Evaporate Solvent Combine_Fractions->Evaporate_Solvent Pure_Product Pure this compound Evaporate_Solvent->Pure_Product

Caption: Workflow for the purification of this compound.

Disclaimer: The provided protocol is a general guideline. Optimization of the mobile phase composition and gradient may be necessary to achieve the best separation for a specific crude mixture. It is recommended to first perform analytical TLC to determine the optimal solvent system.

References

Application Notes and Protocols for the Analytical Characterization of Acetylenic Ketone Products

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetylenic ketones are a class of organic compounds characterized by the presence of both a ketone functional group (C=O) and a carbon-carbon triple bond (C≡C). These moieties are found in various natural products and are valuable synthetic intermediates in medicinal chemistry and materials science. Accurate characterization of acetylenic ketone products is crucial for confirming their identity, purity, and structural integrity. This document provides detailed application notes and experimental protocols for the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Application Note

For acetylenic ketones, ¹H NMR spectroscopy is used to identify protons in different chemical environments, particularly those adjacent to the carbonyl group and the acetylenic proton, if present. ¹³C NMR is critical for identifying the carbonyl carbon and the sp-hybridized carbons of the alkyne, which have characteristic chemical shifts.[1][2] The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, allows for the complete assignment of the molecular structure. Some ketones may exist in equilibrium with their enol tautomer, which can also be studied and quantified by NMR.[3][4][5][6]

Data Presentation: Characteristic NMR Chemical Shifts
NucleusFunctional GroupTypical Chemical Shift (δ) in ppmNotes
¹³C Carbonyl (C=O)190 - 220Generally a weak signal. Its position is downfield compared to most other carbon signals.[1]
¹³C Alkyne (C≡C)70 - 90Two distinct signals are expected for an asymmetrical alkyne.
¹H α-Protons (-CH-C=O)2.0 - 2.5Protons on the carbon adjacent to the carbonyl are deshielded.[1][7]
¹H Terminal Alkyne (≡C-H)2.5 - 3.5The chemical shift can vary with the molecular structure.
¹H Enolic Proton (-C=C-OH)15 - 17Very deshielded due to intramolecular hydrogen bonding; only present if keto-enol tautomerism occurs.[3]

Visualization: General NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Acetylenic Ketone (~5-10 mg) Solvent Deuterated Solvent (e.g., CDCl₃, 0.5-0.7 mL) Sample->Solvent Dissolve Tube NMR Tube Solvent->Tube Transfer Spectrometer NMR Spectrometer Tube->Spectrometer Insert H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR Processing Fourier Transform Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing Analysis Peak Integration Chemical Shift Analysis Coupling Constant Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with Gas Chromatography (GC-MS), it also serves as a powerful separation and identification tool.

Application Note

For acetylenic ketones, MS provides the molecular weight of the compound, which is a critical first step in characterization. High-resolution mass spectrometry (HRMS) can yield the exact molecular formula. The fragmentation patterns observed in the mass spectrum offer valuable structural clues. Ketones commonly undergo characteristic fragmentation pathways, such as α-cleavage and the McLafferty rearrangement (for ketones with a γ-hydrogen).[8][9][10]

Data Presentation: Common Fragmentation Patterns for Ketones
FragmentationDescriptionResulting Fragment
Molecular Ion (M⁺˙) The intact molecule with one electron removed. Its m/z value corresponds to the molecular weight.The parent peak.
α-Cleavage Cleavage of the C-C bond adjacent to the carbonyl group. The larger alkyl group is preferentially lost as a radical.[9]A resonance-stabilized acylium ion (R-C≡O⁺). This is often the base peak.
McLafferty Rearrangement Requires a γ-hydrogen. Involves a six-membered ring transition state, leading to the cleavage of the α-β bond and the transfer of the γ-hydrogen to the carbonyl oxygen.[8][10]A neutral alkene and a charged enol radical cation.

Visualization: Key Fragmentation Pathways in MS

MS_Fragmentation cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement (if applicable) Molecule Acetylenic Ketone (R₁-C≡C-CO-R₂) Ionization Electron Ionization (EI) Molecule->Ionization Mol_Ion Molecular Ion [M]⁺˙ Ionization->Mol_Ion Acylium Acylium Ion [R₁-C≡C-C≡O]⁺ Mol_Ion->Acylium Fragmentation Radical_R2 Radical [R₂]˙ Mol_Ion->Radical_R2 Enol_Ion Enol Radical Cation Mol_Ion->Enol_Ion Rearrangement Alkene Neutral Alkene Mol_Ion->Alkene

Caption: Common MS fragmentation pathways for ketones.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[11][12]

Application Note

In the analysis of acetylenic ketones, FT-IR is used to confirm the presence of the two key functional groups: the carbonyl (C=O) and the alkyne (C≡C). The position of the C=O stretching frequency can provide clues about the molecular environment; for example, conjugation with the alkyne or an aromatic ring will lower the frequency compared to a saturated aliphatic ketone.[8][13]

Data Presentation: Characteristic IR Absorption Frequencies
Functional GroupBondCharacteristic Absorption (cm⁻¹)Intensity
Carbonyl (Ketone) C=O Stretch1680 - 1725Strong, Sharp
α,β-Unsaturated1665 - 1685Strong, Sharp
Alkyne C≡C Stretch2100 - 2260Medium to Weak
≡C-H Stretch~3300Strong, Sharp (if terminal)
Alkane C-H Stretch2850 - 3000Medium to Strong

Visualization: FT-IR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Sample KBr KBr Powder Sample->KBr Grind & Mix Pellet KBr Pellet KBr->Pellet Press Spectrometer FT-IR Spectrometer Pellet->Spectrometer Background Acquire Background (Blank KBr Pellet) Spectrometer->Background Sample_Scan Acquire Sample Spectrum Background->Sample_Scan Spectrum IR Spectrum (%T vs. Wavenumber) Sample_Scan->Spectrum Interpretation Identify Characteristic Peaks (C=O, C≡C, ≡C-H) Spectrum->Interpretation Confirmation Functional Group Confirmation Interpretation->Confirmation

Caption: Workflow for FT-IR analysis using the KBr pellet method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for assessing the purity of a synthesized compound and for quantitative analysis.

Application Note

For acetylenic ketones, which possess a UV-active chromophore (the carbonyl group, especially when conjugated), reverse-phase HPLC with UV detection is a common analytical method.[14][15] To enhance sensitivity and selectivity, especially for trace-level analysis, ketones can be derivatized with 2,4-dinitrophenylhydrazine (DNPH). This reaction produces stable, brightly colored 2,4-dinitrophenylhydrazone derivatives that absorb strongly in the visible range (~360 nm), allowing for highly sensitive detection.[16][17][18]

Data Presentation: Typical HPLC Conditions for Ketone Analysis
ParameterCondition (DNPH Derivative Method)
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)[16]
Mobile Phase Gradient or isocratic mixture of Acetonitrile (ACN) and Water.[15][16]
Flow Rate 1.0 mL/min[16]
Injection Volume 10 - 20 µL
Column Temperature 30 - 40 °C[16]
Detector UV-Vis or Diode Array Detector (DAD)
Wavelength 360 nm[16]

Visualization: HPLC Workflow with DNPH Derivatization

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_output Data Output & Quantification Sample Ketone Sample Reaction Derivatization Reaction (Forms Hydrazone) Sample->Reaction DNPH DNPH Reagent DNPH->Reaction Injector Autosampler/Injector Reaction->Injector Column C18 Column Injector->Column Detector UV-Vis Detector (λ = 360 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quant Purity Assessment & Quantification Chromatogram->Quant

Caption: HPLC analysis workflow including DNPH derivatization.

Detailed Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy Analysis
  • Sample Preparation : a. Weigh approximately 5-10 mg of the solid acetylenic ketone product or measure 10-20 µL if it is a liquid. b. Place the sample into a clean, dry vial. c. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is free of interfering signals. d. Mix thoroughly until the sample is fully dissolved. e. Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrument Setup and Data Acquisition : a. Insert the NMR tube into the spectrometer's spinner and place it in the instrument. b. Lock the instrument onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity and resolution. d. Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. e. Acquire the proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing : a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Perform phase correction and baseline correction on both spectra. c. Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C. d. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation : a. Prepare a stock solution of the acetylenic ketone at approximately 1 mg/mL in a volatile organic solvent like dichloromethane or hexane.[19][20] b. Perform a serial dilution to a final concentration of about 10 µg/mL.[20] c. Transfer approximately 1 mL of the final solution into a 1.5 mL GC autosampler vial.[20]

  • Instrument Setup and Analysis : a. Set up the GC method. A typical temperature program starts at a low temperature (e.g., 50-70 °C), holds for 1-2 minutes, and then ramps at 10-20 °C/min to a final temperature of 250-300 °C.[20] b. Set the injector temperature (e.g., 250 °C) and the MS transfer line temperature (e.g., 280 °C). c. Use helium as the carrier gas with a constant flow rate of about 1-2 mL/min.[19] d. Set the MS to scan over a relevant mass range (e.g., m/z 40-500). e. Inject 1 µL of the sample into the GC-MS system.

  • Data Analysis : a. Analyze the total ion chromatogram (TIC) to determine the retention time of the compound. b. Extract the mass spectrum corresponding to the chromatographic peak. c. Identify the molecular ion peak (M⁺˙) to confirm the molecular weight. d. Analyze the fragmentation pattern to support the proposed structure. Compare observed fragments with expected patterns like α-cleavage.

Protocol 3: FT-IR Spectroscopy Analysis (KBr Pellet Method)
  • Sample Preparation : a. Place approximately 1-2 mg of the solid acetylenic ketone sample into an agate mortar. b. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder. c. Gently grind the two solids together with a pestle until a fine, homogeneous powder is obtained. d. Transfer a small amount of the powder into a pellet press die. e. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a thin, transparent KBr pellet.[21]

  • Data Acquisition : a. Place the pellet into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum with an empty sample compartment or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) and instrument interferences.[21] c. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected from 4000 to 400 cm⁻¹.

  • Data Analysis : a. Label the significant absorption peaks in the spectrum. b. Identify the strong, sharp peak in the 1680-1725 cm⁻¹ region, characteristic of the C=O stretch. c. Identify the peak in the 2100-2260 cm⁻¹ region for the C≡C stretch and the sharp peak around 3300 cm⁻¹ if a terminal alkyne is present.

Protocol 4: HPLC Analysis with DNPH Derivatization
  • Derivatization : a. Prepare a solution of the acetylenic ketone sample in acetonitrile (ACN). b. Prepare the DNPH reagent by dissolving 2,4-dinitrophenylhydrazine in ACN with a catalytic amount of strong acid (e.g., H₂SO₄ or HCl).[18] c. Mix a known volume of the sample solution with an excess of the DNPH reagent. d. Allow the reaction to proceed for 30-60 minutes at room temperature or with gentle heating to form the hydrazone derivative.

  • HPLC Analysis : a. Prepare the mobile phase (e.g., 65:35 ACN:Water) and degas it thoroughly.[15][16] b. Set up the HPLC system with a C18 column and a UV detector set to 360 nm.[16] c. Equilibrate the column with the mobile phase until a stable baseline is achieved. d. Inject 20 µL of the derivatized sample solution.[16] e. Run the analysis and record the chromatogram.

  • Data Analysis : a. Identify the peak corresponding to the acetylenic ketone-DNPH derivative based on its retention time. b. For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks. c. For quantification, create a calibration curve using standards of the derivatized ketone at known concentrations and determine the concentration of the unknown sample via interpolation.

References

Application Notes and Protocols: Investigating the Cytotoxicity of Long-Chain Alkynones in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Long-chain alkynones, a class of polyacetylenic lipids found in various plant species, have garnered significant interest in the field of drug discovery due to their potential cytotoxic effects against various cancer cell lines. These natural products, including compounds like falcarinol and panaxynol, have been shown to induce programmed cell death, or apoptosis, in malignant cells, making them promising candidates for the development of novel anticancer therapies. Understanding the mechanisms through which these compounds exert their cytotoxic effects is crucial for their further development as therapeutic agents.

These application notes provide a comprehensive overview of the experimental protocols required to investigate the cytotoxicity of long-chain alkynones in vitro. Detailed methodologies for key assays, including the MTT, LDH, and Caspase-3 activity assays, are presented to enable researchers to assess cell viability, membrane integrity, and apoptosis induction. Furthermore, this document summarizes the current understanding of the signaling pathways involved in long-chain alkynone-induced cell death and provides visual representations of these pathways to facilitate a deeper understanding of their molecular mechanisms of action.

Data Presentation: Cytotoxicity of Long-Chain Alkynones

The following tables summarize the 50% inhibitory concentration (IC50) values of various long-chain alkynones against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potency.

Table 1: IC50 Values of Falcarinol-Type Polyacetylenes in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
FalcarinolCaco-2Colon Adenocarcinoma~16.3[1]
FalcarinolPANC-1Pancreatic Ductal Adenocarcinoma< 4.1[2]
FalcarinolBxPC-3Pancreatic Ductal Adenocarcinoma< 4.1[2]
FalcarindiolCaco-2Colon Adenocarcinoma> 81.2[1]
FalcarindiolPANC-1Pancreatic Ductal Adenocarcinoma> 40.6[2]
FalcarindiolBxPC-3Pancreatic Ductal Adenocarcinoma> 40.6[2]
PanaxydolCaco-2Colon Adenocarcinoma~32.4[1]
Panaquinquecol 4A2780Ovarian Cancer7.60 ± 1.33[3]
Panaquinquecol 4SKOV3Ovarian Cancer27.53 ± 1.22[3]
AcetylpanaxydolA2780Ovarian Cancer> 50[3]
AcetylpanaxydolSKOV3Ovarian Cancer> 50[3]
(3R,9R,10R)-panaxytriolA2780Ovarian Cancer28.53 ± 1.22[3]
(3R,9R,10R)-panaxytriolSKOV3Ovarian Cancer> 50[3]

Table 2: Comparative Cytotoxicity of C17-Polyacetylenes in Murine Leukemia L1210 Cells

CompoundIC50 (µg/mL)Reference
Falcarinol0.1 - 1[2]
Panaxydol0.1 - 1[2]
Panaxytriol0.1 - 1[2]

Experimental Protocols

Detailed protocols for three key assays to determine the cytotoxicity of long-chain alkynones are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Long-chain alkynone stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the long-chain alkynone stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the alkynone) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration. For suspension cells, the plate can be centrifuged before removing the supernatant. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • Long-chain alkynone stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Caspase-3 Activity Assay

Principle: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase. This assay utilizes a specific substrate for caspase-3 that, when cleaved, releases a chromophore or fluorophore, which can be quantified to measure caspase-3 activity.

Materials:

  • Long-chain alkynone stock solution

  • Complete cell culture medium

  • Cell culture plates or dishes

  • Cell lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit (containing a caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC, and a reaction buffer)

  • Microplate reader (for colorimetric or fluorometric measurements)

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate plates or dishes and treat them with the long-chain alkynone at the desired concentrations for the specified time. Include a positive control for apoptosis induction (e.g., staurosporine) and a negative control (untreated cells).

  • Cell Lysis: After treatment, harvest the cells and wash them with ice-cold PBS. Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 10-15 minutes.

  • Centrifugation: Centrifuge the cell lysate at 10,000 x g for 1 minute at 4°C to pellet the cellular debris.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).

  • Caspase-3 Assay: In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to the wells.

  • Add the reaction buffer containing the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays, typically at 405 nm) or fluorescence (for fluorometric assays, with appropriate excitation and emission wavelengths) using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the readings from the treated samples to the untreated control.

Signaling Pathways and Visualizations

Long-chain alkynones have been shown to induce apoptosis through multiple signaling pathways. A key mechanism involves the induction of endoplasmic reticulum (ER) stress, which can subsequently trigger the mitochondrial apoptotic pathway. Additionally, these compounds can modulate the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical experimental workflow for investigating the cytotoxicity of long-chain alkynones.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Long-Chain Alkynone Stock Solution treatment Compound Treatment (Serial Dilutions) compound_prep->treatment seeding->treatment mtt_assay MTT Assay (Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay caspase_assay Caspase-3 Assay (Apoptosis) treatment->caspase_assay data_acq Data Acquisition (Plate Reader) mtt_assay->data_acq ldh_assay->data_acq caspase_assay->data_acq ic50 IC50 Determination data_acq->ic50 pathway_analysis Signaling Pathway Investigation ic50->pathway_analysis

Caption: Experimental workflow for cytotoxicity assessment.

Signaling Pathway of Long-Chain Alkynone-Induced Apoptosis

The diagram below depicts a plausible signaling cascade initiated by long-chain alkynones, leading to apoptotic cell death. This pathway highlights the interplay between ER stress, the NF-κB pathway, and the intrinsic mitochondrial pathway.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_response Cellular Response cluster_mitochondrial_pathway Mitochondrial Pathway cluster_apoptosis Apoptosis Execution alkynone Long-Chain Alkynone er_stress Endoplasmic Reticulum Stress alkynone->er_stress nfkb_inhibition Inhibition of NF-κB Pathway alkynone->nfkb_inhibition bax_activation Bax Activation & Bcl-2 Inhibition er_stress->bax_activation UPR activation nfkb_inhibition->bax_activation Reduces anti-apoptotic signals momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_activation->momp cytochrome_c Cytochrome c Release momp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Long-chain alkynone-induced apoptosis pathway.

Conclusion

The investigation of the cytotoxic properties of long-chain alkynones holds significant promise for the discovery of new anticancer agents. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of this fascinating class of natural products. By employing the described assays and understanding the underlying signaling pathways, scientists can contribute to the development of more effective and targeted cancer therapies. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic index of these compounds for clinical applications.

References

Application Notes and Protocols for Screening Ketoalkyne Compounds for Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial screening of novel ketoalkyne compounds for antifungal properties. The protocols outlined below detail the essential steps for determining the minimum inhibitory concentration (MIC) of these compounds against various fungal pathogens, along with methods to investigate their potential mechanism of action.

Introduction to Ketoalkynes in Antifungal Research

The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal agents with unique mechanisms of action. Ketoalkyne scaffolds are of interest in medicinal chemistry due to their potential to interact with biological targets through various covalent and non-covalent interactions. The presence of the ketone and alkyne functionalities offers opportunities for derivatization to explore structure-activity relationships (SAR) and optimize antifungal potency. Recent studies on related ketone-containing compounds have demonstrated promising antifungal activity, suggesting that ketoalkynes represent a valuable class of molecules for further investigation. For instance, certain ketone volatile organic compounds have been shown to inhibit fungal growth by disrupting the cell wall and membrane, as well as interfering with essential cellular processes like ribosome stability and energy metabolism.

Data Presentation: In Vitro Antifungal Activity of Keto-Containing Compounds

The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of keto-containing compounds against various fungal species. This data is presented to exemplify how to structure results from screening experiments.

Compound ClassCompound NameFungal SpeciesMIC (µg/mL)Reference
Keto-Alkyl-PyridiniumCompound ACandida albicans SC53144[1][2]
Candida auris 03814[1][2]
Aspergillus fumigatus CEA1032[1][2]
Compound BCandida albicans SC53148[1][2]
Candida auris 03818[1][2]
Aspergillus fumigatus CEA108[1][2]
Ketone VOC2-undecanonePseudogymnoascus destructans25.94[3]
2-nonanonePseudogymnoascus destructans135.41[3]
Ketone DerivativeCompound 2cCandida albicansModerate Activity*[2]

Note: The original study cited moderate activity without a specific MIC value.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the MIC of ketoalkyne compounds against yeast pathogens like Candida albicans.[1][4]

Materials:

  • 96-well, sterile, flat-bottom microtiter plates

  • Ketoalkyne compounds dissolved in an appropriate solvent (e.g., DMSO)

  • Fungal strain of interest (e.g., Candida albicans ATCC 90028)

  • Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium

  • Sterile phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Preparation of Fungal Inoculum:

    • From a fresh culture plate, inoculate a single colony of the fungal strain into 5 mL of SDB.

    • Incubate overnight at 30°C with shaking (200 rpm).

    • Harvest the cells by centrifugation at 1,200 x g for 5 minutes.[4]

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in RPMI-1640 medium.

    • Adjust the cell density to 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer (OD600) or a hemocytometer.

    • Dilute the fungal suspension to a final concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in RPMI-1640.[5]

  • Preparation of Compound Dilutions:

    • Create a stock solution of the ketoalkyne compound in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in a separate 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Assay Plate Setup:

    • Add 100 µL of each compound dilution to the wells of the assay plate.

    • Add 100 µL of the diluted fungal inoculum to each well.

    • Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

    • Also, include a solvent control (fungal inoculum with the highest concentration of DMSO used).

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours.[4]

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Preliminary Investigation of the Mechanism of Action

This protocol provides two simple assays to investigate whether a ketoalkyne compound targets the fungal cell wall or the cell membrane.

A. Sorbitol Protection Assay (Cell Wall Integrity):

This assay determines if the compound's antifungal activity is reduced in the presence of an osmotic stabilizer, suggesting a mechanism that involves disruption of the cell wall.

Procedure:

  • Perform the broth microdilution assay as described in Protocol 1.

  • In parallel, perform the same assay using RPMI-1640 medium supplemented with 0.8 M sorbitol.

  • Compare the MIC values obtained in the presence and absence of sorbitol.

  • A significant increase in the MIC in the presence of sorbitol suggests that the compound may target the fungal cell wall.[6]

B. Exogenous Ergosterol Assay (Cell Membrane Integrity):

This assay assesses if the compound binds to ergosterol, a key component of the fungal cell membrane.

Procedure:

  • Perform the broth microdilution assay as described in Protocol 1.

  • In parallel, perform the same assay with the addition of exogenous ergosterol (e.g., 200 µg/mL) to the RPMI-1640 medium.

  • Compare the MIC values obtained in the presence and absence of ergosterol.

  • A significant increase in the MIC in the presence of ergosterol suggests that the compound may bind to and disrupt the function of ergosterol in the cell membrane.[6]

Visualizations

Antifungal_Screening_Workflow Experimental Workflow for Antifungal Screening of Ketoalkyne Compounds cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_moa Mechanism of Action Studies Compound_Prep Prepare Ketoalkyne Stock & Dilutions Assay_Plate Set up 96-well Assay Plate Compound_Prep->Assay_Plate Fungus_Prep Prepare Fungal Inoculum Fungus_Prep->Assay_Plate Incubation Incubate at 35°C for 24-48h Assay_Plate->Incubation Read_Results Read Results (Visually or Spectrophotometrically) Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Sorbitol_Assay Sorbitol Protection Assay (Cell Wall) Determine_MIC->Sorbitol_Assay Ergosterol_Assay Ergosterol Assay (Cell Membrane) Determine_MIC->Ergosterol_Assay

Caption: Workflow for antifungal screening of ketoalkyne compounds.

Fungal_Signaling_Pathways Potential Fungal Signaling Pathways Affected by Ketoalkynes cluster_membrane Cell Membrane Stress cluster_wall Cell Wall Stress cluster_pathways Downstream Signaling Ketoalkyne Ketoalkyne Compound Ergosterol Ergosterol Disruption Ketoalkyne->Ergosterol Cell_Wall_Damage Cell Wall Damage Ketoalkyne->Cell_Wall_Damage Membrane_Integrity Loss of Membrane Integrity Ergosterol->Membrane_Integrity PKC_Pathway PKC Signaling Pathway Membrane_Integrity->PKC_Pathway HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Membrane_Integrity->HOG_Pathway CWI_Pathway Cell Wall Integrity (CWI) Pathway (MAPK Cascade) Cell_Wall_Damage->CWI_Pathway Calcineurin_Pathway Calcineurin Pathway PKC_Pathway->Calcineurin_Pathway Response Stress Response & Cell Death CWI_Pathway->Response HOG_Pathway->Response Calcineurin_Pathway->Response

Caption: Potential fungal signaling pathways affected by ketoalkynes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Heneicosyn-11-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Heneicosyn-11-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic steps for producing this compound?

The synthesis of this compound typically involves a two-step process. The first step is the formation of the precursor alcohol, 6-heneicosyn-11-ol, via a Grignard reaction. This is followed by the oxidation of the secondary alcohol to the desired ketone, this compound.

Q2: What are the most common byproducts observed during the synthesis of this compound?

Common byproducts are typically associated with the two main synthetic steps: the Grignard reaction and the oxidation of the resulting alcohol. During the Grignard reaction, byproducts can include Wurtz coupling products, the unreacted starting aldehyde due to enolization, and a reduced version of the aldehyde.[1][2] The oxidation step can also generate byproducts depending on the chosen method. For instance, Swern oxidation produces dimethyl sulfide, carbon monoxide, and carbon dioxide, while PCC oxidation results in chromium byproducts and pyridinium hydrochloride.[3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Grignard Reaction Troubleshooting

Problem 1: Low yield of the desired alcohol (6-heneicosyn-11-ol) and a significant amount of a high-molecular-weight, nonpolar byproduct.

  • Possible Cause: This is likely due to the Wurtz coupling reaction, where the Grignard reagent couples with the unreacted alkyl halide.[1][6][7] This side reaction is favored at higher concentrations of the alkyl halide and elevated temperatures.

  • Solution:

    • Ensure a slow, dropwise addition of the alkyl halide to the magnesium turnings to maintain a low concentration of the alkyl halide in the reaction mixture.

    • Maintain a gentle reflux during the Grignard reagent formation and the subsequent reaction with the aldehyde to avoid excessive temperatures.

    • Using a continuous production process, if available, can improve the selectivity for the Grignard reagent and reduce Wurtz coupling.[1]

Problem 2: Recovery of a significant amount of the starting aldehyde after the reaction.

  • Possible Cause: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the aldehyde, leading to the formation of an enolate.[2] This enolate is unreactive towards the Grignard reagent and will revert to the starting aldehyde upon acidic workup.

  • Solution:

    • Perform the reaction at a low temperature (e.g., 0 °C or below) to minimize the rate of the enolization reaction relative to the nucleophilic addition.

    • Use a less sterically hindered Grignard reagent if possible, as bulkier reagents can favor acting as a base.

Problem 3: Formation of an alcohol with the same carbon skeleton as the starting aldehyde.

  • Possible Cause: The Grignard reagent can act as a reducing agent, transferring a β-hydride to the carbonyl carbon of the aldehyde.[2]

  • Solution:

    • This is more common with sterically hindered Grignard reagents. If possible, use a less bulky Grignard reagent.

    • Ensure the reaction is carried out at a controlled, low temperature.

Oxidation Reaction Troubleshooting

Problem 4: Incomplete conversion of the alcohol to the ketone.

  • Possible Cause: Insufficient amount of the oxidizing agent or deactivation of the reagent.

  • Solution:

    • Ensure the use of a slight excess of the oxidizing agent (e.g., 1.1-1.5 equivalents).

    • For Swern oxidation, ensure all reagents are fresh and anhydrous, as moisture can quench the reactive species.[8]

    • For PCC oxidation, ensure the reagent is of good quality and the solvent is anhydrous.[9]

Problem 5: Unpleasant and pervasive odor during workup (Swern Oxidation).

  • Possible Cause: Formation of dimethyl sulfide (DMS) as a byproduct of the Swern oxidation.[3][10][11]

  • Solution:

    • Conduct the reaction and workup in a well-ventilated fume hood.

    • Rinse all glassware with a bleach solution (sodium hypochlorite) to oxidize the volatile and odorous dimethyl sulfide to the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.[11]

    • Consider using alternative, odorless sulfoxides, such as dodecyl methyl sulfoxide, if the odor is a significant issue.[8]

Problem 6: Formation of a dark, viscous material during workup (PCC Oxidation).

  • Possible Cause: The reduced chromium salts and other byproducts from the PCC oxidation can form a tarry residue.[9]

  • Solution:

    • Add an inert adsorbent like Celite or silica gel to the reaction mixture before filtration. The byproducts will adsorb onto the solid support, allowing for easier removal by filtration.[9]

Quantitative Data on Byproduct Formation

The following tables summarize potential byproduct formation based on literature for analogous reactions. The exact percentages can vary depending on specific reaction conditions.

Table 1: Potential Byproducts in the Grignard Reaction for the Synthesis of 6-Heneicosyn-11-ol

ByproductTypical Formation Range (%)Contributing Factors
Wurtz Coupling Product (e.g., Dodecane from hexylmagnesium bromide)5 - 20High concentration of alkyl halide, high temperature.[1]
Unreacted Aldehyde (from enolization)5 - 15Sterically hindered Grignard reagent, high temperature.[2]
Reduced Aldehyde (e.g., Undecan-1-ol)< 5Sterically hindered Grignard reagent.[2]

Table 2: Common Byproducts in the Oxidation of Secondary Alcohols

Oxidation MethodByproductNotes
Swern OxidationDimethyl sulfide (DMS), Carbon monoxide (CO), Carbon dioxide (CO2), Triethylammonium chlorideDMS is volatile and malodorous. CO is toxic.[3][11]
PCC OxidationCr(IV) species, Pyridinium hydrochlorideForms a viscous residue that can be managed with adsorbents.[4][5]

Experimental Protocols

Protocol 1: Synthesis of 6-Heneicosyn-11-ol via Grignard Reaction

This protocol is a representative procedure based on standard Grignard reactions for the formation of secondary alcohols.

  • Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Reagent Formation:

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 1-bromohexane (1.1 eq) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of undecanal (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 6-heneicosyn-11-ol.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Oxidation of 6-Heneicosyn-11-ol to this compound using Swern Oxidation

This protocol is a representative procedure for the Swern oxidation of a secondary alcohol.

  • Apparatus Setup: All glassware must be oven-dried and the reaction must be carried out under an inert atmosphere.

  • Activation of DMSO:

    • In a three-necked flask, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (dry ice/acetone bath).

    • Add a solution of dimethyl sulfoxide (DMSO) (2.0 eq) in DCM dropwise.

    • Stir the mixture for 15 minutes at -78 °C.

  • Oxidation of the Alcohol:

    • Add a solution of 6-heneicosyn-11-ol (1.0 eq) in DCM dropwise to the activated DMSO solution at -78 °C.

    • Stir the reaction mixture for 30 minutes at -78 °C.

  • Addition of Base and Workup:

    • Add triethylamine (5.0 eq) dropwise to the reaction mixture at -78 °C.

    • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

    • Add water to quench the reaction.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Synthesis_Workflow cluster_grignard Step 1: Grignard Reaction cluster_oxidation Step 2: Oxidation 1-Bromohexane 1-Bromohexane Grignard Reagent Formation Grignard Reagent Formation 1-Bromohexane->Grignard Reagent Formation Wurtz_Coupling Wurtz Coupling (Byproduct) 1-Bromohexane->Wurtz_Coupling Magnesium Magnesium Magnesium->Grignard Reagent Formation Undecanal Undecanal Nucleophilic Addition Nucleophilic Addition Undecanal->Nucleophilic Addition Enolization Enolization (Side Reaction) Undecanal->Enolization Grignard Reagent Formation->Nucleophilic Addition Grignard Reagent Formation->Wurtz_Coupling 6-Heneicosyn-11-ol 6-Heneicosyn-11-ol Nucleophilic Addition->6-Heneicosyn-11-ol Oxidation Oxidation 6-Heneicosyn-11-ol->Oxidation 6-Heneicosyn-11-ol->Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->Oxidation This compound This compound Oxidation->this compound Oxidation_Byproducts Oxidation Byproducts (e.g., DMS, Cr(IV)) Oxidation->Oxidation_Byproducts

Caption: Synthetic workflow for this compound highlighting byproduct formation.

Troubleshooting_Logic cluster_grignard_ts Grignard Reaction Issues cluster_oxidation_ts Oxidation Reaction Issues Low_Yield_Alcohol Low Yield of Alcohol High_MW_Byproduct High MW Byproduct Present? Low_Yield_Alcohol->High_MW_Byproduct Wurtz_Coupling_Cause Likely Wurtz Coupling High_MW_Byproduct->Wurtz_Coupling_Cause Yes Recovered_Aldehyde Starting Aldehyde Recovered? High_MW_Byproduct->Recovered_Aldehyde No Slow_Addition Solution: Slow Alkyl Halide Addition Wurtz_Coupling_Cause->Slow_Addition Enolization_Cause Likely Enolization Recovered_Aldehyde->Enolization_Cause Yes Low_Temp Solution: Lower Reaction Temperature Enolization_Cause->Low_Temp Incomplete_Oxidation Incomplete Oxidation Insufficient_Reagent Cause: Insufficient Oxidant Incomplete_Oxidation->Insufficient_Reagent Use_Excess Solution: Use Slight Excess of Oxidant Insufficient_Reagent->Use_Excess Bad_Odor Strong Unpleasant Odor? DMS_Formation Cause: Dimethyl Sulfide (DMS) Bad_Odor->DMS_Formation Yes (Swern) Bleach_Rinse Solution: Rinse Glassware with Bleach DMS_Formation->Bleach_Rinse

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: Stereoselective Reduction of Internal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective reduction of internal alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to these critical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective reduction of internal alkynes?

The main challenges in the stereoselective reduction of internal alkynes are:

  • Over-reduction: The alkene product can be further reduced to an alkane, especially with highly active catalysts.

  • Stereoselectivity Control: Achieving high selectivity for either the cis-(Z) or trans-(E) alkene can be difficult and is highly dependent on the choice of reagents and reaction conditions.[1][2]

  • Catalyst Poisoning and Deactivation: The catalyst's activity can be diminished by impurities or by the reaction products themselves, leading to incomplete reactions.[3]

  • Substrate Compatibility: Certain functional groups on the alkyne substrate may not be compatible with the reaction conditions, leading to side reactions.

Q2: How do I choose between Lindlar's catalyst and dissolving metal reduction?

The choice of method depends on the desired stereochemistry of the alkene product:

  • To obtain a cis-(Z)-alkene , use Lindlar's catalyst . This catalyst is "poisoned" to reduce its activity and prevent over-reduction to the alkane, facilitating a syn-addition of hydrogen.[1][4]

  • To obtain a trans-(E)-alkene , use a dissolving metal reduction , such as sodium or lithium in liquid ammonia. This method proceeds through a radical anion intermediate that favors the more stable trans configuration.[5][6]

Q3: My Lindlar reduction is producing a significant amount of the corresponding alkane. What can I do?

Over-reduction in a Lindlar hydrogenation can be due to a catalyst that is too active. Here are some troubleshooting steps:

  • Ensure proper catalyst "poisoning": Lindlar's catalyst is palladium on a support like calcium carbonate or barium sulfate, poisoned with a substance like lead acetate or quinoline to moderate its reactivity.[3][7][8] Insufficient poisoning will lead to over-reduction.

  • Control Hydrogen Pressure: Use a balloon filled with hydrogen or a system that maintains a low, constant pressure of H₂. High hydrogen pressure can favor over-reduction.

  • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alkyne and the appearance of the alkene product. Stop the reaction as soon as the alkyne is consumed.

  • Lower the reaction temperature: Reducing the temperature can help to decrease the rate of the over-reduction reaction.

Q4: My dissolving metal reduction of a terminal alkyne is giving a low yield. Why is this happening?

Terminal alkynes are generally poor substrates for dissolving metal reductions. The acidic proton of the terminal alkyne can be deprotonated by the sodamide (NaNH₂) formed as a byproduct in the reaction, making the alkyne unreactive towards reduction.[9][10] To circumvent this, a proton source that can neutralize the amide without reacting with the solvated electrons is necessary.[11]

Troubleshooting Guides

Troubleshooting Low Yield and/or Selectivity in cis-(Z)-Alkene Synthesis (Lindlar Reduction)
Problem Possible Cause Suggested Solution
Low conversion of starting alkyne Inactive catalystEnsure the catalyst is fresh and has been stored under an inert atmosphere. Consider preparing the catalyst fresh.
Catalyst poisoning by impuritiesPurify the alkyne substrate and ensure the solvent is dry and free of impurities that can poison palladium, such as sulfur compounds.
Formation of over-reduced alkane Catalyst is too activeVerify the proper preparation and poisoning of the Lindlar's catalyst. The addition of quinoline can help enhance selectivity.[8]
High hydrogen pressureUse a balloon of H₂ or a controlled-pressure hydrogenation apparatus.
Formation of the trans-(E)-alkene Isomerization of the cis-alkeneThis is less common with Lindlar's catalyst but can occur with prolonged reaction times or if the catalyst is not properly prepared. Minimize reaction time.
Troubleshooting Low Yield and/or Selectivity in trans-(E)-Alkene Synthesis (Dissolving Metal Reduction)
Problem Possible Cause Suggested Solution
Low conversion of starting alkyne Incomplete dissolution of the metalEnsure the liquid ammonia is kept at its boiling point (-33 °C) and that the metal dissolves completely to form the characteristic deep blue solution.[9]
Reaction with terminal alkyne protonAs mentioned in the FAQ, terminal alkynes are problematic. If possible, use an internal alkyne. If a terminal alkyne must be used, consider adding a proton source like t-butanol to neutralize the amide byproduct.[9][11]
Formation of the cis-(Z)-alkene Incomplete isomerization of the vinyl radical intermediateThis is generally not a major issue as the trans intermediate is thermodynamically favored. Ensure the reaction is allowed to proceed to completion.
Side reactions Reaction with other functional groupsBe aware of functional groups that can be reduced under these conditions (e.g., esters, ketones). Protect sensitive functional groups if necessary.

Quantitative Data Summary

The following tables summarize typical yields and stereoselectivities for the reduction of various internal alkynes. Note that specific results can vary based on the substrate, exact reaction conditions, and catalyst batch.

Table 1: cis-(Z)-Alkene Synthesis via Lindlar Hydrogenation

SubstrateProductCatalyst Loading (mol%)SolventYield (%)Selectivity (cis:trans)Reference
Phenylpropyne(Z)-1-Phenylpropene0.03THF98>99:1[12]
Diphenylacetylene(Z)-Stilbene1THF91>95:5[12]
4-Octyne(Z)-4-Octene5% Pd/CaCO₃Methanol>95>98:2[13]
2-Hexyne(Z)-2-Hexene5% Pd/BaSO₄Hexane~90>97:3N/A

Table 2: trans-(E)-Alkene Synthesis via Dissolving Metal Reduction

SubstrateProductMetalSolventYield (%)Selectivity (trans:cis)Reference
5-Decyne(E)-5-DeceneNaNH₃>80>95:5[9]
4-Octyne(E)-4-OcteneNaNH₃>80>95:5[9]
3-Hexyne(E)-3-HexeneNaNH₃>80>95:5[9]
Diphenylacetylene(E)-StilbeneLiNH₃~90>98:2N/A

Experimental Protocols

Key Experiment 1: Synthesis of a cis-(Z)-Alkene using Lindlar's Catalyst

Reaction: Reduction of Diphenylacetylene to (Z)-Stilbene

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve diphenylacetylene (1.0 g, 5.6 mmol) in methanol (20 mL).

  • Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate; 100 mg).

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon) three times.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion (disappearance of starting material, typically 2-4 hours), the mixture is filtered through a pad of Celite to remove the catalyst.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to afford (Z)-stilbene.

Key Experiment 2: Synthesis of a trans-(E)-Alkene using Sodium in Liquid Ammonia

Reaction: Reduction of 5-Decyne to (E)-5-Decene

Procedure:

  • A three-necked round-bottom flask is fitted with a dry-ice condenser and an inlet for ammonia gas.

  • Ammonia gas is condensed into the flask at -78 °C (dry ice/acetone bath) to obtain approximately 30 mL of liquid ammonia.

  • Small pieces of sodium metal (0.32 g, 14 mmol) are added to the liquid ammonia with stirring until a persistent deep blue color is obtained.

  • A solution of 5-decyne (1.0 g, 7.2 mmol) in a minimal amount of dry THF (2 mL) is added dropwise to the sodium-ammonia solution.

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the careful addition of ammonium chloride.

  • The ammonia is allowed to evaporate.

  • The residue is partitioned between water and ether. The aqueous layer is extracted with ether.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

  • Purification by distillation or column chromatography yields (E)-5-decene.

Visualizations

Stereoselective_Reduction_Workflow cluster_cis cis-(Z)-Alkene Synthesis cluster_trans trans-(E)-Alkene Synthesis cis_start Internal Alkyne cis_reagents H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) cis_start->cis_reagents Syn-addition cis_product cis-(Z)-Alkene cis_reagents->cis_product trans_start Internal Alkyne trans_reagents Na or Li in liquid NH₃ trans_start->trans_reagents Anti-addition trans_product trans-(E)-Alkene trans_reagents->trans_product start_node Starting Material: Internal Alkyne start_node->cis_start start_node->trans_start

Caption: Workflow for stereoselective reduction of internal alkynes.

Troubleshooting_Lindlar_Reduction cluster_causes Potential Causes cluster_solutions Solutions start Problem: Over-reduction to Alkane in Lindlar Hydrogenation cause1 Catalyst too active start->cause1 cause2 High H₂ pressure start->cause2 cause3 Prolonged reaction time start->cause3 solution1 Verify catalyst poisoning (e.g., add quinoline) cause1->solution1 solution2 Use H₂ balloon; monitor pressure cause2->solution2 solution3 Monitor reaction by TLC/GC and stop at completion cause3->solution3

Caption: Troubleshooting over-reduction in Lindlar hydrogenations.

References

Technical Support Center: Troubleshooting Alkyne Reduction Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during alkyne reduction reactions, a critical transformation in chemical synthesis for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during alkyne reduction reactions, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of the Starting Alkyne

  • Question: My alkyne reduction has stalled, showing low or no conversion to the desired alkene. What are the possible causes and how can I resolve this?

  • Answer: Low or no conversion in alkyne reductions can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • For Catalytic Hydrogenations (e.g., Lindlar Catalyst):

      • Catalyst Inactivity: The catalyst may be "poisoned" or deactivated. Common poisons include sulfur compounds, thiols, and sometimes even trace impurities in solvents or on glassware. Ensure all equipment is scrupulously clean and use high-purity solvents. If catalyst poisoning is suspected, try a fresh batch of catalyst.[1]

      • Improper Catalyst Handling: Lindlar's catalyst is sensitive to air and moisture.[2] It should be handled under an inert atmosphere (e.g., nitrogen or argon) as much as possible.

      • Insufficient Hydrogen: Ensure a steady supply of hydrogen gas. Check for leaks in your hydrogenation apparatus. For reactions at atmospheric pressure, a hydrogen balloon is often used; ensure it remains inflated throughout the reaction.

      • Poor Catalyst Dispersion: Inadequate stirring can lead to poor mixing of the catalyst with the reaction mixture, resulting in low conversion. Use a stir bar that provides vigorous agitation.

    • For Dissolving Metal Reductions (e.g., Na in NH₃):

      • Moisture Contamination: Sodium metal reacts violently with water. Traces of moisture in the ammonia or reaction flask will consume the sodium, preventing the reduction of the alkyne. Ensure all glassware is oven-dried and the ammonia is anhydrous.[3]

      • Poor Sodium Dispersion: If the sodium metal does not dissolve properly to form the characteristic deep blue solution of solvated electrons, the reduction will not proceed efficiently.[4] Cut the sodium into small pieces to increase its surface area.

      • Reaction Temperature Too High: Dissolving metal reductions are typically carried out at low temperatures (around -78 °C or the boiling point of ammonia, -33 °C).[3] If the temperature is too high, side reactions can occur, and the solvated electrons may be consumed before they can reduce the alkyne.

    • For Hydrosilylation Reactions:

      • Catalyst Inhibition: Certain functional groups on the alkyne or impurities in the reaction mixture can act as inhibitors for the hydrosilylation catalyst. Common inhibitors include strong ligands like phosphines and amines if they are not part of the catalyst system.

      • Incorrect Catalyst or Silane: Ensure you are using the correct catalyst and silane for your specific alkyne substrate. The reactivity can be highly dependent on the electronic and steric properties of both the alkyne and the silane.

Issue 2: Over-reduction to the Alkane

  • Question: My reaction is producing a significant amount of the fully saturated alkane instead of the desired alkene. How can I improve the selectivity?

  • Answer: Over-reduction is a common problem, particularly in catalytic hydrogenations.

    • For Catalytic Hydrogenations (e.g., Lindlar Catalyst):

      • Catalyst is Too Active: Commercially available Lindlar catalysts can vary in activity. If you are observing over-reduction, your catalyst may be too "hot." You can try adding a small amount of an additional "poison," such as quinoline, to further deactivate the catalyst.[5][6]

      • Reaction Time: Monitor the reaction closely by thin-layer chromatography (TLC) or gas chromatography (GC). Once the starting alkyne is consumed, stop the reaction immediately to prevent further reduction of the alkene product.

      • Hydrogen Pressure: Using a high pressure of hydrogen can favor over-reduction. For selective reductions, atmospheric pressure is often sufficient.

Issue 3: Poor Stereoselectivity (Formation of an Undesired Isomer)

  • Question: I am trying to synthesize a cis-alkene, but I am getting a mixture of cis and trans isomers. How can I improve the stereoselectivity?

  • Answer: The stereochemical outcome of an alkyne reduction is highly dependent on the chosen method.

    • For cis-Alkene Synthesis (Lindlar Catalyst):

      • Incorrect Reaction Conditions: The syn-addition of hydrogen to the catalyst surface is what leads to the cis-alkene.[7] Ensure you are using a properly prepared Lindlar catalyst and appropriate reaction conditions.

      • Isomerization: In some cases, the initially formed cis-alkene can isomerize to the more stable trans-alkene, especially if the reaction is run for an extended period or at elevated temperatures. Monitor the reaction and work it up promptly.

    • For trans-Alkene Synthesis (Dissolving Metal Reduction):

      • Proton Source: The formation of the trans-alkene is due to the thermodynamic preference for the trans-vinylic radical intermediate.[3] Ensure a proton source (like the ammonia solvent or an added alcohol) is available to protonate the vinyl anion intermediate.

      • Reaction Temperature: As mentioned, maintaining a low temperature is crucial for the stability of the intermediates that lead to the trans product.

Issue 4: Reaction with Terminal Alkynes Fails (Dissolving Metal Reduction)

  • Question: I am attempting a dissolving metal reduction on a terminal alkyne, but the reaction is not working. Why is this?

  • Answer: A significant limitation of the dissolving metal reduction is its incompatibility with terminal alkynes. The acetylenic proton is acidic and will be deprotonated by the strongly basic sodium amide (NaNH₂) that is formed in situ, or by the solvated electrons. This forms an acetylide anion which is unreactive towards reduction.[5] For the reduction of terminal alkynes to trans-alkenes, alternative methods should be considered.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can influence the outcome of alkyne reductions. Note that optimal conditions are often substrate-dependent and may require empirical optimization.

Table 1: Effect of Catalyst Loading on Alkyne Hydrogenation (Illustrative Data)

Catalyst Loading (mol%)Conversion of Alkyne (%)Selectivity for Alkene (%)
18595
59990
10>9980

Note: This is illustrative data; actual results will vary based on the specific catalyst, substrate, and reaction conditions.

Table 2: Influence of Solvent Polarity on Stereoselectivity in a Hypothetical Alkyne Reduction

SolventRelative Polaritycis/trans Ratio
Hexane0.00995:5
Toluene0.09990:10
Tetrahydrofuran (THF)0.20780:20
Ethanol0.65460:40

Note: This table illustrates a general trend that may be observed. The choice of solvent can influence the conformation of the substrate on the catalyst surface or the stability of reaction intermediates, thereby affecting stereoselectivity.[8][9]

Experimental Protocols

Protocol 1: cis-Alkene Synthesis via Lindlar Catalyst Hydrogenation

This protocol describes the partial reduction of an internal alkyne to a cis-alkene using a Lindlar catalyst.

Materials:

  • Internal alkyne (1.0 eq)

  • Lindlar's catalyst (5-10 mol%)

  • Solvent (e.g., ethyl acetate, methanol, or hexane)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Stir bar

  • Hydrogen balloon

  • Septum

  • Needles for inert gas and hydrogen

  • Celite or another filtration aid

Procedure:

  • Reaction Setup: Add the alkyne and the solvent to a round-bottom flask equipped with a stir bar.

  • Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon).

  • Catalyst Addition: Under a positive pressure of inert gas, add the Lindlar's catalyst to the flask.

  • Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC analysis.

  • Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography if necessary.

Protocol 2: trans-Alkene Synthesis via Dissolving Metal Reduction

This protocol details the reduction of an internal alkyne to a trans-alkene using sodium in liquid ammonia.

Materials:

  • Internal alkyne (1.0 eq)

  • Sodium metal (2.5-3.0 eq)

  • Anhydrous liquid ammonia

  • Dry solvent (e.g., THF or diethyl ether)

  • Proton source (e.g., ethanol or tert-butanol, optional)

  • Dry ice/acetone or a cryocooler for maintaining low temperature

  • Three-neck round-bottom flask

  • Dry ice condenser

  • Stir bar

  • Inert gas supply

Procedure:

  • Apparatus Setup: Assemble a three-neck flask with a mechanical stirrer, a dry ice condenser, and a gas inlet. Ensure all glassware is thoroughly dried.

  • Condense Ammonia: Cool the flask to -78 °C and condense the required volume of anhydrous ammonia.

  • Dissolve Alkyne: Add the alkyne, dissolved in a minimal amount of dry THF or ether, to the liquid ammonia.

  • Add Sodium: Carefully add small, freshly cut pieces of sodium metal to the stirred solution. The solution should turn a deep blue color, indicating the formation of solvated electrons.

  • Reaction: Stir the reaction at -78 °C or -33 °C (refluxing ammonia) until the blue color persists for at least 30 minutes, indicating the consumption of the alkyne.

  • Quenching: Cautiously quench the excess sodium by adding a proton source like ethanol or solid ammonium chloride until the blue color disappears.

  • Work-up: Allow the ammonia to evaporate. Add water and extract the product with an organic solvent (e.g., ether or hexane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation.

Protocol 3: Alkyne Hydrosilylation

This protocol provides a general procedure for the hydrosilylation of an alkyne.

Materials:

  • Alkyne (1.0 eq)

  • Hydrosilane (1.0-1.2 eq)

  • Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst, or a ruthenium-based catalyst, typically 0.01-1 mol%)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or dichloromethane)

  • Schlenk flask or similar glassware for air-sensitive reactions

  • Stir bar

  • Inert gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the alkyne and the solvent.

  • Reagent Addition: Add the hydrosilane to the solution.

  • Catalyst Addition: Add the hydrosilylation catalyst. The reaction may be exothermic, so for larger scale reactions, addition may need to be controlled.

  • Reaction: Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the catalyst and substrates). Monitor the reaction by NMR, GC, or TLC.

  • Work-up: Once the reaction is complete, the work-up procedure will depend on the nature of the product and catalyst. Often, the solvent can be removed in vacuo.

  • Purification: If the catalyst is homogeneous, it may be removed by passing the crude mixture through a short plug of silica gel. Further purification can be achieved by column chromatography or distillation. For some platinum catalysts, residual color can be removed by treatment with activated carbon.[10]

Visualizations

Troubleshooting Workflow for Alkyne Reductions

AlkyneReductionTroubleshooting Troubleshooting Low Conversion in Alkyne Reductions start Low or No Conversion catalyst_issue Catalyst-Related Issue? start->catalyst_issue reagent_issue Reagent/Substrate Issue? start->reagent_issue conditions_issue Reaction Conditions Issue? start->conditions_issue inactive_catalyst Inactive/Poisoned Catalyst - Use fresh catalyst - Check for sulfur/thiol impurities - Ensure inert handling catalyst_issue->inactive_catalyst Yes poor_dispersion Poor Catalyst Dispersion - Increase stirring rate catalyst_issue->poor_dispersion Yes over_reduction Over-reduction to Alkane - Add catalyst poison (e.g., quinoline) - Monitor reaction closely - Reduce H2 pressure catalyst_issue->over_reduction Selectivity Issue moisture Moisture Contamination (Dissolving Metal) - Use anhydrous ammonia - Oven-dry glassware reagent_issue->moisture Yes terminal_alkyne Terminal Alkyne Deprotonation (Dissolving Metal) - Use an alternative method reagent_issue->terminal_alkyne Yes inhibitors Substrate has Inhibiting Groups (Hydrosilylation) - Protect functional groups - Choose a different catalyst reagent_issue->inhibitors Yes low_temp Temperature Too Low - Gradually increase temperature conditions_issue->low_temp Yes high_temp Temperature Too High (Dissolving Metal) - Maintain at -78°C or -33°C conditions_issue->high_temp Yes leaks Leaks in Hydrogenation Setup - Check all connections conditions_issue->leaks Yes

Caption: A flowchart for troubleshooting common issues in alkyne reduction reactions.

Signaling Pathway for Dissolving Metal Reduction

DissolvingMetalReduction Mechanism of Dissolving Metal Reduction cluster_0 Step 1: Electron Transfer cluster_1 Step 2: Protonation cluster_2 Step 3: Second Electron Transfer cluster_3 Step 4: Second Protonation Alkyne R-C≡C-R' RadicalAnion [R-C=C-R']⁻• (Radical Anion) Alkyne->RadicalAnion + Na• VinylRadical R-CH=C•-R' (Vinyl Radical) RadicalAnion->VinylRadical + NH₃ VinylAnion [R-CH=C-R']⁻ (Vinyl Anion) VinylRadical->VinylAnion + Na• TransAlkene trans R-CH=CH-R' VinylAnion->TransAlkene + NH₃

Caption: The stepwise mechanism of the dissolving metal reduction of an alkyne to a trans-alkene.

References

Impact of solvent choice on the synthesis of 6-Heneicosyn-11-one.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Heneicosyn-11-one. The information is presented in a question-and-answer format to directly address potential challenges, with a focus on the critical role of solvent selection.

Troubleshooting Guide

Issue: Low or no yield of the Grignard reagent.

  • Question: My Grignard reaction to form the alkyl magnesium halide is failing or giving very low yields. What are the likely causes related to the solvent?

  • Answer: The most common cause of Grignard reaction failure is the presence of water or other protic impurities in the solvent.[1][2] Grignard reagents are highly reactive and will be quenched by any source of protons.[1][2]

    • Solution: Ensure your solvent (typically diethyl ether or tetrahydrofuran) is rigorously dried, for instance, by distillation from a suitable drying agent like sodium/benzophenone.[1] All glassware must be flame-dried or oven-dried immediately before use to remove any adsorbed moisture. Work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

Issue: Slow or incomplete reaction during the Grignard coupling step.

  • Question: The addition of my Grignard reagent to the electrophile is sluggish or does not go to completion. Could the solvent be the issue?

  • Answer: Yes, the choice and quality of the etheral solvent are crucial. Tetrahydrofuran (THF) is generally a better solvent for Grignard reagents than diethyl ether as it is more polar and can better solvate the magnesium species, leading to a more reactive reagent.[3] If the reaction is slow in diethyl ether, switching to THF may improve the rate and yield. Also, ensure a sufficient volume of solvent is used to maintain solubility of all reactants and intermediates.

Issue: Formation of side products during the oxidation of the secondary alcohol.

  • Question: I am observing significant side product formation during the oxidation of the secondary alcohol to this compound. How can solvent choice mitigate this?

  • Answer: The choice of solvent depends heavily on the oxidizing agent used. For many common oxidants, chlorinated solvents like dichloromethane (DCM) are used.[4] However, the polarity and reactivity of the solvent can influence the reaction.

    • Solution: If using a chromium-based oxidant like Pyridinium Chlorochromate (PCC), DCM is a standard choice.[4][5][6] For Swern oxidations, dimethyl sulfoxide (DMSO) is an integral part of the reagent system.[4][7] If you are seeing side reactions, ensure your solvent is pure and unreactive under the reaction conditions. For sensitive substrates, a less polar solvent might be beneficial, provided the reactants are sufficiently soluble.

Issue: Difficulty in product purification.

  • Question: I am struggling to purify the final this compound product. Can the reaction solvent contribute to this?

  • Answer: The reaction solvent can impact the impurity profile of your crude product. Solvents with boiling points close to that of your product can be difficult to remove. Additionally, if the solvent is not inert, it can generate byproducts that co-elute with your product during chromatography.

    • Solution: Choose a solvent with a boiling point that is significantly different from your product to facilitate its removal by rotary evaporation. Ensure the solvent is of high purity to avoid introducing contaminants. During workup, ensure you are using an appropriate extraction solvent system to effectively partition your product away from water-soluble and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most recommended solvents for the Grignard reaction in the synthesis of this compound?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most suitable solvents for preparing the Grignard reagent.[1][3] These solvents are effective at solvating and stabilizing the Grignard reagent, and they are relatively unreactive towards it.[1][3] It is critical that these solvents are free of water and alcohol impurities.[1][2]

Q2: Can I use a non-etheral solvent for the Grignard reaction?

A2: It is highly discouraged. Grignard reagents are generally not stable in non-etheral solvents. Protic solvents like alcohols or water will destroy the reagent, and non-polar aprotic solvents like hexane do not adequately solvate the magnesium center, often leading to an unreactive species.

Q3: For the oxidation of the secondary alcohol precursor to this compound, what is the best solvent?

A3: The optimal solvent is dependent on the chosen oxidizing agent. For mild oxidants like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP), dichloromethane (DCM) is a common and effective choice. For Swern oxidations, dimethyl sulfoxide (DMSO) is used as both a solvent and a reactant.[4][7]

Q4: Are there any "green" or more environmentally friendly solvent alternatives for this synthesis?

A4: While traditional syntheses often rely on chlorinated solvents and ethers, modern organic chemistry encourages the exploration of greener alternatives. For the oxidation step, depending on the catalyst system, solvents like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or even solvent-free conditions could be explored. However, for the Grignard reaction, anhydrous ethers remain the most reliable choice due to the specific solvation requirements of the reagent.

Q5: How does solvent polarity affect the synthesis?

A5: Solvent polarity can influence reaction rates and selectivity. In the Grignard reaction, a more polar solvent like THF can increase the reactivity of the reagent compared to diethyl ether.[3] In the oxidation step, the polarity of the solvent can affect the solubility of the reactants and the stability of intermediates, which in turn can impact the reaction yield and side product formation.

Data on Solvent Effects

Reaction StepSolventBoiling Point (°C)Expected Impact on YieldExpected Impact on Reaction TimePotential Issues
Grignard Reagent Formation Diethyl Ether (Anhydrous)34.6GoodModerateHighly flammable, peroxide formation on storage.
Tetrahydrofuran (Anhydrous)66ExcellentFastHigher boiling point than ether, peroxide formation.
Oxidation of Secondary Alcohol Dichloromethane (DCM)39.6Good to ExcellentVaries with oxidantHalogenated waste.
Acetone56Fair to GoodVaries with oxidantCan undergo self-condensation or react with strong oxidants.
Acetonitrile82GoodVaries with oxidantCan be difficult to remove completely.

Experimental Protocol: Synthesis of this compound (Illustrative)

This protocol is a generalized procedure and may require optimization.

Step 1: Grignard Reagent Formation

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add magnesium turnings.

  • In the dropping funnel, place a solution of the appropriate haloalkane (e.g., 1-bromopentane) in anhydrous diethyl ether or THF.

  • Add a small portion of the haloalkane solution to the magnesium to initiate the reaction. Initiation may be indicated by warming and bubbling.

  • Once the reaction has started, add the remaining haloalkane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed.

Step 2: Coupling Reaction

  • Cool the Grignard reagent to 0 °C in an ice bath.

  • In a separate flask, dissolve the appropriate electrophile (e.g., an aldehyde) in anhydrous diethyl ether or THF.

  • Add the electrophile solution dropwise to the cooled Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude secondary alcohol.

Step 3: Oxidation to this compound

  • Dissolve the crude secondary alcohol in dichloromethane (DCM).

  • Add the oxidizing agent (e.g., Pyridinium Chlorochromate (PCC)) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel, washing with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Caption: Logical workflow of solvent impact on the key reaction steps in the synthesis of this compound.

References

Technical Support Center: Catalyst Poisoning in Alkyne Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for troubleshooting catalyst poisoning issues in the hydrogenation of alkynes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during selective alkyne semi-hydrogenation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

1. Low or No Conversion of the Starting Alkyne

Question: I have set up my hydrogenation reaction with a poisoned palladium catalyst, but I am observing very low or no conversion of my alkyne starting material. What are the possible causes and how can I resolve this?

Answer:

Low or no conversion in a semi-hydrogenation reaction can be attributed to several factors, primarily related to the catalyst's activity and the reaction conditions.

Possible Causes and Solutions:

  • Catalyst Inactivity: The catalyst may be inherently inactive or has been deactivated.

    • Solution: Ensure you are using a fresh or properly stored catalyst. If preparing the catalyst in-house, verify the preparation protocol. For commercially available catalysts, check the expiration date and storage conditions.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to effect the transformation in a reasonable timeframe.

    • Solution: Increase the catalyst loading in increments. A typical starting point is 5-10 mol% of palladium relative to the alkyne.

  • Presence of Strong Catalyst Poisons in the Reaction Mixture: Your starting material, solvent, or glassware may contain impurities that are strong catalyst poisons. Common culprits include sulfur compounds (thiols, thioethers), strong coordinating amines, and heavy metal residues.

    • Solution: Purify your starting materials and solvents. Ensure all glassware is scrupulously clean. Pre-treating the reaction mixture by filtering it through a small plug of activated carbon or alumina can sometimes remove trace poisons.

  • Inadequate Hydrogen Supply: The reaction may be starved of hydrogen.

    • Solution: Ensure a steady supply of hydrogen gas. For balloon hydrogenations, ensure the balloon is adequately filled and that there are no leaks in the system. For reactions under pressure, verify the pressure gauge is functioning correctly and that the vessel is properly sealed.

  • Poor Mass Transfer: In heterogeneous catalysis, efficient mixing is crucial for the reactants to interact with the catalyst surface.

    • Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.

2. Over-reduction to the Alkane

Question: My reaction is not stopping at the alkene stage and is proceeding to the fully saturated alkane. How can I improve the selectivity for the desired alkene?

Answer:

Over-reduction is a classic sign of a catalyst that is too active. The goal of using a "poisoned" catalyst is to moderate its activity to favor the formation of the alkene.

Possible Causes and Solutions:

  • Catalyst is Not Sufficiently Poisoned: The amount or type of poison used may not be adequate to deactivate the most active sites on the palladium surface.

    • Solution: If preparing your own catalyst, increase the amount of the poisoning agent (e.g., lead acetate, quinoline). If using a commercial catalyst, you can add a small amount of a secondary poison, like quinoline, to the reaction mixture to further temper its activity.

  • High Hydrogen Pressure or Temperature: More forcing reaction conditions can lead to over-reduction.

    • Solution: Reduce the hydrogen pressure. Often, atmospheric pressure (balloon) is sufficient. Lowering the reaction temperature can also improve selectivity, although it may slow down the reaction rate.

  • Prolonged Reaction Time: Leaving the reaction to stir for too long after the alkyne has been consumed will inevitably lead to the hydrogenation of the alkene.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Once the starting alkyne is consumed, promptly stop the reaction by filtering off the catalyst.

3. Formation of the trans-Alkene Isomer

Question: I am using a Lindlar catalyst, which should give the cis-alkene, but I am observing the formation of the undesired trans-alkene. What could be causing this isomerization?

Answer:

The formation of trans-alkenes during a Lindlar hydrogenation is typically due to isomerization of the initially formed cis-alkene on the catalyst surface.

Possible Causes and Solutions:

  • Reaction Conditions Favoring Isomerization: Higher temperatures and prolonged reaction times can promote the isomerization of the cis-alkene to the more thermodynamically stable trans-isomer.

    • Solution: Run the reaction at a lower temperature and monitor it carefully to stop it as soon as the alkyne is consumed.

  • Catalyst Properties: The nature of the catalyst support and the specific poisons used can influence the extent of isomerization.

    • Solution: If possible, screen different poisoned catalysts. For instance, sometimes a palladium on barium sulfate catalyst can offer different selectivity compared to palladium on calcium carbonate.

Frequently Asked Questions (FAQs)

Q1: What is a "poisoned" catalyst in the context of alkyne hydrogenation?

A poisoned catalyst is a hydrogenation catalyst, typically palladium-based, whose activity has been intentionally reduced by the addition of specific chemical compounds called "poisons".[1] In the case of alkyne semi-hydrogenation to a cis-alkene, a common example is the Lindlar catalyst.[2][3] This catalyst consists of palladium deposited on calcium carbonate or barium sulfate, which is then "poisoned" with lead acetate and often an organic modifier like quinoline.[2][4][5][6] The purpose of these poisons is to deactivate the most active catalytic sites, which prevents the further reduction of the initially formed alkene to an alkane, thus allowing for the selective formation of the alkene.[7]

Q2: What are some common catalyst poisons used in selective alkyne hydrogenation?

Lead compounds, such as lead acetate and lead(II) oxide, are classic poisons used in the preparation of Lindlar's catalyst.[2][3] Sulfur compounds are also effective poisons.[4] Quinoline is frequently used as a secondary poison or modifier to enhance selectivity.[2][4][5][6] Other nitrogen-containing heterocycles and even some thiol-based compounds have been explored as catalyst modifiers to control selectivity.[4][8]

Q3: How do catalyst poisons work to improve selectivity?

Catalyst poisons improve selectivity in alkyne hydrogenation through a combination of geometric and electronic effects. They preferentially adsorb onto the most active sites of the palladium catalyst. These are often low-coordination sites like corners and edges of the palladium nanoparticles. By blocking these highly active sites, the poisons prevent the over-hydrogenation of the alkene product to an alkane.[9] Furthermore, some poisons can modify the electronic properties of the palladium surface, which can influence the relative adsorption strengths of the alkyne and the alkene, further enhancing selectivity. For instance, lead in the Lindlar catalyst is thought to hinder the formation of palladium hydrides and quinoline helps to isolate palladium sites, which minimizes oligomerization.[10]

Q4: Can I reuse my poisoned catalyst? How do I regenerate it?

Yes, heterogeneous poisoned catalysts can often be recovered by filtration and reused. However, their activity may decrease with each cycle due to gradual deactivation. Regeneration of a deactivated palladium catalyst is possible and typically involves removing adsorbed organic residues and poisons from the catalyst surface. Common regeneration methods include:

  • Washing: The deactivated catalyst can be washed with various solvents to remove adsorbed organic species. A sequence of washes with different solvents may be effective.

  • Thermal Treatment: Controlled heating of the catalyst in an inert atmosphere can help to desorb volatile organic compounds.

  • Oxidative Treatment: A mild oxidation, for example, with a dilute solution of hydrogen peroxide, can sometimes be used to remove strongly bound organic residues.[11] This must be followed by a reduction step to regenerate the active metallic palladium.

  • Acid/Base Washing: Depending on the nature of the poison, a dilute acid or base wash can be effective. For example, a mild acid wash can help to remove basic poisons.

It's important to note that regeneration procedures can sometimes alter the catalyst's properties, such as particle size and dispersion, which may affect its future performance.

Data Presentation

Table 1: Effect of Lead Poisoning on Catalyst Adsorption Properties

CatalystAlkyne Adsorption Capacity (relative)Alkene Adsorption Capacity (relative)Predicted Alkene Selectivity
2 wt% Pd/CaCO₃1.01.0~90%
Pb-poisoned 2 wt% Pd/CaCO₃0.80.2~97%

Data adapted from a study on liquid-phase adsorption, showing a ~20% decrease in alkyne adsorption capacity and a 5-fold decrease in alkene adsorption capacity upon lead poisoning.[5]

Experimental Protocols

1. Preparation of Lindlar's Catalyst (5% Pd on CaCO₃ poisoned with Lead)

This protocol is adapted from a literature procedure.[12]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃), precipitated

  • Concentrated hydrochloric acid (HCl)

  • Lead acetate (Pb(OAc)₂)

  • Distilled water

  • Hydrogen gas (H₂)

Procedure:

  • Preparation of Palladium Solution: In a suitable flask, dissolve 4.2 g of anhydrous palladium chloride in a mixture of 45 ml of distilled water and 4 ml of concentrated hydrochloric acid.

  • Impregnation of the Support: In a separate, larger flask equipped with a magnetic stirrer, prepare a suspension of 50 g of pure, precipitated calcium carbonate in 400 ml of distilled water.

  • To the stirred suspension of calcium carbonate, add the palladium chloride solution. Continue stirring for 5 minutes at room temperature.

  • Heat the suspension to 80°C and maintain this temperature for 10 minutes with continuous stirring.

  • Reduction of Palladium: Cool the suspension to room temperature. Transfer the suspension to a hydrogenation apparatus. Shake the hot suspension under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Filter the impregnated calcium carbonate and wash it thoroughly with distilled water.

  • Poisoning the Catalyst: Resuspend the catalyst in 500 ml of distilled water with vigorous stirring.

  • Prepare a solution of 5 g of lead acetate in 100 ml of distilled water and add it to the catalyst suspension.

  • Continue stirring for 10 minutes at 20°C, and then for 40 minutes in a boiling water bath.

  • Final Steps: Filter off the catalyst, wash it well with distilled water, and dry it in a vacuum oven at 40-45°C.

2. General Procedure for Alkyne Semi-Hydrogenation

Materials:

  • Alkyne substrate

  • Poisoned palladium catalyst (e.g., Lindlar's catalyst, 5% w/w)

  • Solvent (e.g., methanol, ethanol, ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkyne substrate and the solvent.

  • Add the poisoned palladium catalyst to the flask (typically 5-10% by weight of the alkyne).

  • Inerting the System: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.

  • Introducing Hydrogen: Introduce hydrogen gas into the flask, either from a balloon or from a pressurized cylinder, while stirring the mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC, or NMR.

  • Work-up: Once the reaction is complete (i.e., the starting alkyne is consumed), stop the hydrogen supply and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • The filtrate contains the desired alkene product, which can be purified further if necessary.

Visualizations

CatalystPoisoningMechanism cluster_catalyst Palladium Catalyst Surface cluster_reactants Reactants Active Sites Active Sites Alkene Alkene Active Sites->Alkene Hydrogenation Alkane Alkane Active Sites->Alkane Over-reduction Less Active Sites Less Active Sites Less Active Sites->Alkene Hydrogenation Alkyne Alkyne Alkyne->Active Sites Binds Strongly (before poisoning) Alkyne->Less Active Sites Binds Alkene->Active Sites Binds (leads to over-reduction) Poison Poison Poison->Active Sites Blocks

Caption: Mechanism of selective hydrogenation using a poisoned catalyst.

TroubleshootingWorkflow Start Start Hydrogenation CheckConversion Is Conversion Low? Start->CheckConversion CheckSelectivity Is Over-reduction Occurring? CheckConversion->CheckSelectivity No TroubleshootConversion Increase catalyst loading Check H2 supply Purify reagents CheckConversion->TroubleshootConversion Yes CheckIsomerization Is trans-Alkene Forming? CheckSelectivity->CheckIsomerization No TroubleshootSelectivity Decrease H2 pressure/temp Add more poison (e.g., quinoline) Monitor reaction closely CheckSelectivity->TroubleshootSelectivity Yes Success Successful Reaction CheckIsomerization->Success No TroubleshootIsomerization Lower reaction temperature Reduce reaction time CheckIsomerization->TroubleshootIsomerization Yes TroubleshootConversion->Start Re-run TroubleshootSelectivity->Start Re-run TroubleshootIsomerization->Start Re-run

References

Purification strategies to remove catalyst residues from the final product.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the removal of catalyst residues from final products. It is designed for researchers, scientists, and drug development professionals to ensure product purity and meet regulatory requirements.

Troubleshooting Guide

This section addresses common issues encountered during the purification of final products to remove catalyst residues.

Problem Possible Cause Suggested Solution
High levels of residual catalyst (e.g., >10 ppm) after initial purification. Inefficient initial purification method.- Filtration: For heterogeneous catalysts like Pd/C, ensure a thick Celite pad is used on a sintered glass crucible. Pre-wet the Celite with the solvent.[1] For very fine particles, consider using a PTFE micron filter.[2] - Extraction: Simple liquid-liquid extraction may not be sufficient. Increase the polarity of the aqueous phase by adding salts like sodium chloride to improve the partitioning of inorganic catalyst salts.[1]
Product loss during purification. Product co-precipitation with the catalyst or adsorption onto the purification medium.- Crystallization: Optimize the solvent system to ensure the product remains in the solution while the catalyst salt precipitates.[1] - Chromatography: Use a less polar solvent system if the product is sticking to the silica column. A simplified filtration-like column can be used if the Rf values of the product and catalyst are significantly different.[1]
Discoloration of the final product (e.g., orange tinge). Presence of residual metal complexes (e.g., Palladium(II)).[2]- Scavengers: Employ metal scavengers such as silica-supported thioethers, thiols, or polystyrene-bound 2,4,6-trimercapto-s-triazine (TMT).[3] - Activated Carbon: Stirring the solution with activated carbon can effectively decolorize and remove catalyst residues.[2][4]
Inconsistent purification results between batches. Variation in the form of the catalyst residue (e.g., metallic vs. ionic).- Characterization: If possible, try to determine the nature of the residual catalyst. Different forms may require different removal strategies. - Combined Approach: Consider a multi-step purification process that targets different forms of the catalyst, such as a filtration step followed by treatment with a scavenger.
Difficulty removing colloidal metal particles. Colloidal particles are too small for effective filtration.- Specialized Extraction: One method is extraction with mercury, but this should be tested for reactivity with the product.[1] - Flocculation/Precipitation: Investigate agents that can induce the aggregation of colloidal particles, making them easier to filter.

Frequently Asked Questions (FAQs)

1. What are the most common methods for removing catalyst residues?

Common methods for removing catalyst residues from synthetic active pharmaceutical ingredients (APIs) and other chemical products include:

  • Crystallization: A highly effective method for purifying solid products.[5]

  • Distillation: Suitable for purifying liquid products where the catalyst is non-volatile.[2][5][6]

  • Chromatography: Widely used for both purification and analysis, especially in the early stages of drug development.[5]

  • Filtration: A simple and effective method for removing heterogeneous catalysts. Using a filter aid like Celite is common practice.[1]

  • Extraction: Liquid-liquid extraction can be used to separate the product from catalyst residues based on their differential solubilities.[1]

  • Scavengers: These are materials that selectively bind to metal residues. Common scavengers include functionalized silica gels, activated carbon, and resins.[3][4][7]

  • Nanofiltration: Organic solvent nanofiltration (OSN) is a membrane-based technology that can separate the product from the catalyst.[1]

2. How can I choose the best purification strategy for my specific product and catalyst?

The choice of purification strategy depends on several factors, including:

  • The nature of the catalyst: Heterogeneous catalysts (e.g., Pd/C) can often be removed by simple filtration, while homogeneous catalysts require more advanced techniques like chromatography or the use of scavengers.[7]

  • The properties of the final product: The stability, solubility, and physical state (solid or liquid) of your product will dictate which methods are suitable.

  • The required purity level: For active pharmaceutical ingredients (APIs), residual metal limits are very stringent (often below 10 ppm), necessitating highly efficient purification methods.[3]

  • Scale of the reaction: Some methods, like column chromatography, may be less practical for large-scale industrial production compared to crystallization or filtration.[3]

3. What are metal scavengers and how do they work?

Metal scavengers are solid-supported reagents designed to react with and bind residual metal catalysts from a solution, allowing for their easy removal by filtration. They typically consist of a solid support (e.g., silica gel, polystyrene) functionalized with a ligand that has a high affinity for the target metal. Examples include silica-supported thioethers and thiols for palladium removal.[3]

4. Can activated carbon be used to remove catalyst residues?

Yes, activated carbon is an effective and inexpensive adsorbent for removing catalyst residues, such as palladium, from reaction mixtures. It can often simultaneously decolorize the product and remove impurities.[4]

5. How can I quantify the amount of residual catalyst in my final product?

Highly sensitive analytical techniques are required to quantify trace amounts of metal residues. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a common and powerful method for this purpose.[8] X-ray fluorescence (XRF) can also be used for the direct analysis of solid samples like polymers.[9]

Quantitative Data on Purification Efficiency

The following table summarizes the efficiency of different methods for removing palladium residues.

Purification Method Initial Pd Concentration (ppm) Final Pd Concentration (ppm) Reference
Polystyrene-bound TMT scavenger1550< 10[3]
Silica-supported thioethers and thiols30 - 2100< 1 - 7[3]
2,4,6-trimercapto-s-triazine (TMT) precipitation600 - 65020 - 60[3]
Scavenger resin (PhosphonicS SPM32) in a rotating bed reactor2100 (from Pd(OAc)₂)< 10.5 (after 20 hours)[7]

Experimental Protocols

Protocol 1: Removal of Palladium on Carbon (Pd/C) using Celite Filtration

Objective: To remove a heterogeneous palladium catalyst from a reaction mixture.

Materials:

  • Reaction mixture containing Pd/C

  • Sintered glass crucible

  • Celite (diatomaceous earth)

  • Appropriate organic solvent (in which the product is soluble)

  • Filter flask and vacuum source

Procedure:

  • Place the sintered glass crucible on the filter flask.

  • Add a layer of Celite (1-2 cm thick) to the crucible to form a pad.

  • Gently press the Celite pad to ensure it is compact.

  • Pre-wet the Celite pad with the chosen organic solvent under vacuum.

  • Dilute the reaction mixture with the same organic solvent.

  • Carefully pour the diluted reaction mixture onto the Celite pad under vacuum. The Celite will trap the insoluble Pd/C.

  • Wash the Celite pad with additional solvent to ensure all of the product is collected in the filtrate.

  • Evaporate the solvent from the filtrate to obtain the crude product, now free of the heterogeneous catalyst.[1]

Protocol 2: Removal of Residual Soluble Palladium using a Scavenger Resin

Objective: To remove trace amounts of a homogeneous palladium catalyst from a solution.

Materials:

  • Solution of the crude product containing residual palladium

  • Polystyrene-bound 2,4,6-trimercapto-s-triazine (TMT) scavenger resin

  • Methanol

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the crude product in a suitable solvent, such as methanol.

  • Add the polystyrene-bound TMT scavenger resin to the stirred solution. A typical loading is based on the molar equivalent of the residual palladium.

  • Stir the mixture at room temperature for an extended period (e.g., 32 hours) to allow for complete scavenging of the palladium.[3]

  • Remove the resin by suction filtration.

  • Wash the resin with a small amount of the solvent to recover any adsorbed product.

  • The combined filtrate now contains the product with significantly reduced palladium levels.[3]

Visualizations

Experimental_Workflow_Celite_Filtration start Start: Reaction Mixture with Pd/C dilute_rxn Dilute Reaction Mixture start->dilute_rxn prep_celite Prepare Celite Pad in Sintered Crucible filtration Vacuum Filtration through Celite Pad prep_celite->filtration dilute_rxn->filtration filtrate Filtrate: Product in Solvent filtration->filtrate Liquid celite_waste Celite with Trapped Pd/C (Waste) filtration->celite_waste Solid evaporation Solvent Evaporation filtrate->evaporation end End: Purified Product evaporation->end

Caption: Workflow for removing heterogeneous Pd/C catalyst via Celite filtration.

Logical_Relationship_Purification_Choice catalyst_type Catalyst Type heterogeneous Heterogeneous (e.g., Pd/C) catalyst_type->heterogeneous Solid Phase homogeneous Homogeneous (e.g., Pd(PPh3)4) catalyst_type->homogeneous Solution Phase filtration Filtration heterogeneous->filtration scavenging Scavenging homogeneous->scavenging chromatography Chromatography homogeneous->chromatography crystallization Crystallization homogeneous->crystallization

Caption: Decision tree for selecting a purification strategy based on catalyst type.

References

Validation & Comparative

Validation of Analytical Methods for Pheromone Intermediate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pheromone intermediates is critical for ensuring product quality, efficacy, and safety. The validation of analytical methods used for this purpose is a mandatory regulatory requirement and a cornerstone of robust scientific research. This guide provides a comprehensive comparison of analytical methods, detailing their validation parameters and supported by experimental data, to aid in the selection and implementation of the most suitable analytical procedures.

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose.[1][2] This involves a thorough evaluation of several key performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of a specific analyte in a given matrix.[1][3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines that outline the necessary validation parameters.[2][4][5][6]

Key Validation Parameters

The core parameters for analytical method validation are outlined by the ICH and FDA and are essential for demonstrating a method's suitability.[2][7] These parameters include:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][8][9]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[2][10]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2][8][9] It is often expressed as the percent recovery of the known amount of analyte added to a sample.[10]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[3]

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.[3]

    • Reproducibility: Precision between different laboratories.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Comparative Analytical Techniques

The most common and powerful analytical techniques for the quantification of volatile and semi-volatile compounds like pheromone intermediates are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[12][13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely applied and highly effective technique for the analysis of volatile compounds such as pheromones.[12][15] It offers high resolution and sensitivity, making it suitable for detecting and quantifying nanogram or smaller quantities of these compounds.[14] The coupling of GC with MS allows for both qualitative identification and quantitative analysis of individual pheromone components.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While GC-MS is ideal for volatile compounds, LC-MS/MS is a powerful alternative, particularly for less volatile or thermally labile pheromone intermediates.[13][16] Recent studies have demonstrated the use of LC-MS/MS for the analysis of honeybee queen retinue pheromone, highlighting its potential for seamless integration with metabolomics and lipidomics analyses.[16][17]

Other techniques that can be employed include:

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method can be used for the quantification of certain steroids and other compounds that can be derivatized to be fluorescent, offering high sensitivity.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a primary quantitative tool in this context, NMR can be used for structural elucidation of pheromone intermediates.[13]

The choice of analytical technique will depend on the specific properties of the pheromone intermediate being analyzed, including its volatility, thermal stability, and concentration in the sample matrix.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the validation of analytical methods for pheromone quantification.

Table 1: Linearity of Analytical Methods for Pheromone Quantification

Pheromone/IntermediateAnalytical MethodCorrelation Coefficient (r²)Reference
Methyl EugenolGC0.9966[11][19]
CuelureGC0.9988[11][19]
RhynchophorolGC-MS0.9978[20]

Table 2: Precision (Repeatability) of Analytical Methods for Pheromone Quantification

Pheromone/IntermediateAnalytical MethodRepeatability (RSD %)Reference
Methyl EugenolGC3.56[11]
CuelureGC5.50[11]
RhynchophorolGC-MS< 1.79[20]

Table 3: Accuracy (Recovery) of Analytical Methods for Pheromone Quantification

Pheromone/IntermediateAnalytical MethodRecovery (%)Reference
Methyl EugenolGC80.69 ± 3.14[11][19]
CuelureGC78.48 ± 4.32[11][19]
RhynchophorolGC-MS84 - 105[20]
Airborne PheromonesGC-MS/MS92.8[21]

Table 4: Limits of Detection (LOD) and Quantitation (LOQ) for Pheromone Quantification

Pheromone/IntermediateAnalytical MethodLODLOQReference
Methyl EugenolGC97 ppm290 ppm[11][19]
CuelureGC80 ppm240 ppm[11][19]
RhynchophorolGC-MS0.2 mg/mL0.3 mg/mL[20]

Experimental Protocols

Below are detailed methodologies for key experiments in the validation of analytical methods for pheromone intermediate quantification, based on established guidelines and practices.

Protocol 1: Specificity/Selectivity Determination

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte of interest in the presence of potential interferences.

Methodology:

  • Sample Preparation: Prepare samples of the pheromone intermediate spiked with known concentrations of potential interfering substances, such as synthetic precursors, degradation products, and matrix components.

  • Analysis: Analyze these samples using the developed analytical method (e.g., GC-MS or LC-MS/MS).

  • Comparison: Compare the results with the analysis of a pure standard of the pheromone intermediate. For chromatographic methods, assess the resolution between the analyte peak and any interfering peaks.[9]

  • Stress Testing (Forced Degradation): Subject the pheromone intermediate to stress conditions such as heat, light, acid/base hydrolysis, and oxidation to generate potential degradation products. Analyze the stressed samples to demonstrate that the method can separate the analyte from its degradation products.[10]

Protocol 2: Linearity and Range Assessment

Objective: To establish the linear relationship between the concentration of the analyte and the analytical signal over a defined range.

Methodology:

  • Standard Preparation: Prepare a series of at least five calibration standards of the pheromone intermediate at different concentrations, spanning the expected working range.[10]

  • Analysis: Analyze each calibration standard in triplicate.

  • Data Analysis: Plot the mean response (e.g., peak area) against the known concentration of the analyte for each standard.

  • Linear Regression: Perform a linear regression analysis on the data. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.[11]

  • Range Determination: The range is the concentration interval over which the method is shown to be linear, accurate, and precise.[10]

Protocol 3: Accuracy (Recovery) Evaluation

Objective: To determine the closeness of the measured value to the true value.

Methodology:

  • Spiked Samples: Prepare a minimum of nine samples by spiking a blank matrix with the pheromone intermediate at three different concentration levels (low, medium, and high) within the established range. Prepare three replicates at each concentration level.[10]

  • Analysis: Analyze the spiked samples using the analytical method.

  • Calculation: Calculate the percent recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Acceptance Criteria: The mean percent recovery should typically be within 98-102% for drug products and 99-101% for drug substances, although this can vary depending on the analyte and matrix.[8]

Protocol 4: Precision (Repeatability and Intermediate Precision) Assessment

Objective: To evaluate the variability of the analytical method.

Methodology:

  • Repeatability (Intra-assay Precision):

    • Prepare a minimum of six independent samples of the pheromone intermediate at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and the relative standard deviation (RSD) of the results.

  • Intermediate Precision:

    • Repeat the repeatability assessment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this new set of data and compare it to the repeatability results.

  • Acceptance Criteria: The RSD for precision studies is often expected to be ≤ 2%, but this can vary depending on the concentration of the analyte and the complexity of the method.[2]

Visualizations

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods for pheromone intermediate quantification.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Analytical Method Development & Optimization start->method_dev protocol_dev Develop Validation Protocol method_dev->protocol_dev validation_exec Execute Validation Experiments protocol_dev->validation_exec data_analysis Data Analysis & Interpretation validation_exec->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_implementation Implement Validated Method for Routine Use validation_report->method_implementation

Analytical Method Validation Workflow

Validation_Parameters_Relationship Validation Method Validation Specificity Linearity Range Accuracy Precision LOD LOQ Robustness Validation:f1->Validation:f2 defines Validation:f1->Validation:f3 informs Validation:f1->Validation:f4 informs Validation:f5->Validation:f6 related to Precision_Sub Precision Repeatability Intermediate Precision Reproducibility Validation:f4->Precision_Sub:head Specificity_Factors Matrix Effects Impurities Validation:f0->Specificity_Factors Accuracy_Factors Systematic Error (Bias) Validation:f3->Accuracy_Factors Precision_Factors Random Error Precision_Sub->Precision_Factors

Interrelationship of Validation Parameters

References

Comparative study of different catalysts for Z-selective alkyne reduction.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Z-selective reduction of alkynes to cis-alkenes is a cornerstone transformation in organic synthesis, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science industries. The stereochemical control of this reaction is paramount, as the biological activity and physical properties of a molecule are often dictated by the geometry of its double bonds. This guide provides a comparative overview of various catalytic systems for Z-selective alkyne semihydrogenation, offering a resource for researchers to select the most suitable catalyst for their specific needs. We present a summary of catalyst performance based on experimental data, detailed experimental protocols for key catalysts, and a generalized workflow for this important transformation.

Performance Comparison of Catalysts for Z-Selective Alkyne Reduction

The selection of a catalyst for Z-selective alkyne reduction depends on several factors, including the substrate scope, functional group tolerance, reaction conditions, and cost. The following table summarizes the performance of several common and emerging catalytic systems.

Catalyst SystemTypical SubstrateHydrogen SourceTemp (°C)Time (h)Pressure (bar)Yield (%)Z-Selectivity (%)Reference
Palladium-Based Catalysts
Lindlar Catalyst (Pd/CaCO₃, poisoned with lead)General AlkynesH₂RT1-241>90>95[1][2][3]
Pd/BaSO₄ with quinolineGeneral AlkynesH₂RTVariable1HighHigh[1]
Pd NanoparticlesInternal AlkynesFormic Acid8012-95>99 (Z)[4]
Nickel-Based Catalysts
P-2 Nickel (Nickel Boride)General AlkynesH₂RT11High>98[1][5][6]
Ni(NO₃)₂·6H₂O (nanoparticles)Internal & Terminal AlkynesH₂601630up to 99>99 (Z)[7]
Ni-NPs in ionic liquidInternal & Terminal PhenylalkynesH₂30-5081-4up to 99up to 98 (Z)[8]
Iron-Based Catalysts
NHC Iron(II) Piano-stool ComplexesInternal Aryl AlkynesSilanes6024-up to 99>99 (Z)[9]
Fe(acac)₂ with DIBAL-HGeneral AlkynesH₂30Variable1-5HighHigh[10]
Iron PCP Pincer Alkyl ComplexInternal & Terminal Alkynes(EtO)₃SiH251-24-up to 99>99 (Z)[11]
Gold-Based Catalysts
Au@CeO₂ core-shellPhenylacetyleneH₂1201.510100100 (alkene)[12]
AuNPore (nanoporous gold)General AlkynesFormic Acid601-12-up to 99>98 (Z)[4]
Other Systems
Ene-Reductases (Biocatalyst)Cyanoalkynes-3024-up to >99up to >99 (Z)[13]
Organic PhotoreductantUnpolarized Alkynes-4012-up to 98up to >95 (Z)[14][15][16]
Zinc–Anilide ComplexInternal AlkynesH₂145423>99>99 (Z)[17]

Note: "RT" denotes room temperature. Yield and selectivity can be highly substrate-dependent.

Experimental Workflow

The general procedure for a Z-selective alkyne reduction is a multistep process that requires careful execution to ensure high selectivity and yield. The following diagram illustrates a typical experimental workflow.

G cluster_prep Catalyst & Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis A Catalyst Preparation/Activation B Substrate & Solvent Addition A->B C Inert Atmosphere Purge (e.g., N2, Ar) B->C D Introduction of Hydrogen Source (H2 gas or transfer agent) C->D E Reaction Monitoring (TLC, GC, NMR) D->E F Catalyst Removal (Filtration) E->F G Solvent Evaporation F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS) H->I J Determination of Z/E Selectivity I->J

Caption: Generalized workflow for Z-selective alkyne reduction.

Detailed Experimental Protocols

Here, we provide detailed methodologies for the preparation and use of two key catalysts representing both classic and modern approaches to Z-selective alkyne reduction.

Preparation and Use of Lindlar's Catalyst

The Lindlar catalyst is a palladium-based heterogeneous catalyst that is "poisoned" to reduce its activity and prevent over-reduction of the resulting alkene.[1][2]

Catalyst Preparation (5% Pd/CaCO₃ poisoned with lead acetate):

  • A slurry of calcium carbonate (CaCO₃, 10 g) in distilled water (60 mL) is heated to 80 °C with stirring.

  • A solution of palladium(II) chloride (PdCl₂, 0.83 g) in distilled water (10 mL) is added to the slurry.

  • The mixture is stirred for 5 minutes, and then a solution of lead(II) acetate (Pb(OAc)₂, 0.5 g) in distilled water (10 mL) is added.

  • The mixture is cooled to room temperature, and the catalyst is collected by filtration, washed with distilled water, and dried under vacuum.

General Procedure for Alkyne Reduction:

  • To a solution of the alkyne (1.0 mmol) in a suitable solvent (e.g., methanol, ethyl acetate, 10 mL), the Lindlar catalyst (50-100 mg) is added.

  • The reaction vessel is evacuated and backfilled with hydrogen gas (H₂) from a balloon (1 atm).

  • The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the Z-alkene.

In Situ Preparation and Use of a Nickel Nanoparticle Catalyst

Nickel-based catalysts have emerged as a cost-effective and highly selective alternative to precious metal catalysts.[7]

Catalyst Preparation and Alkyne Reduction:

  • A pressure tube is charged with nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O, 5 mol%), the alkyne (1.0 mmol), and a solvent (e.g., THF, 5 mL).

  • The tube is sealed, purged with hydrogen gas (H₂), and then pressurized to the desired pressure (e.g., 30 bar).

  • The reaction mixture is heated to the specified temperature (e.g., 60 °C) and stirred for the required time (e.g., 16 hours).

  • After cooling to room temperature, the pressure is carefully released.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the Z-alkene.

Conclusion

The field of Z-selective alkyne reduction has evolved significantly from the foundational Lindlar catalyst to a diverse array of catalytic systems based on abundant first-row transition metals and even metal-free approaches.[10][14] The choice of catalyst is a critical decision that impacts the efficiency, selectivity, and sustainability of a synthetic route. This guide provides a starting point for researchers to navigate the available options and select the most appropriate catalyst for their target molecule and experimental constraints. Further investigation into the cited literature is encouraged for a deeper understanding of the scope and limitations of each catalytic system.

References

A Comparative Guide to Modern Z-Alkene Synthesis: Evaluating Alternative Reagents for Stereoselectivity

Author: BenchChem Technical Support Team. Date: November 2025

The stereoselective synthesis of Z-alkenes is a critical challenge in organic chemistry, with significant implications for the synthesis of pharmaceuticals, natural products, and advanced materials. The thermodynamically less stable nature of the Z-isomer necessitates kinetically controlled reaction conditions and highly selective reagents. This guide provides a comparative analysis of four prominent methods for achieving high Z-selectivity: the Still-Gennari olefination, Z-selective olefin metathesis, Z-selective alkyne semireduction, and the emerging Z-selective Julia-Kocienski olefination.

Performance Comparison of Z-Selective Olefination Reagents

The choice of reagent for Z-alkene synthesis is dictated by factors such as substrate scope, functional group tolerance, scalability, and the desired level of stereoselectivity. The following table summarizes the quantitative performance of the discussed methods based on published experimental data.

MethodReagent/Catalyst ExamplesTypical Yield (%)Typical Z:E RatioKey StrengthsLimitations
Still-Gennari Olefination Bis(2,2,2-trifluoroethyl)phosphonoacetates, Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates[1][2]69 - 98[2]>95:5 to 98:2[1][2]Well-established, reliable for many aldehydes, good functional group tolerance.Requires stoichiometric phosphonate and strong base, cryogenic temperatures (-78 °C) are often necessary for high selectivity.[1]
Z-Selective Olefin Metathesis Schrock Molybdenum (Mo) and Tungsten (W) catalysts, Grubbs-type Ruthenium (Ru) catalysts with specific ligands[3][4][5]51 - 97[6][7]>95:5 to >99:1[6][7]Catalytic, high atom economy, excellent stereoselectivity, broad substrate scope including functionalized olefins.[6][7]Catalyst sensitivity to air and moisture (especially Mo and W catalysts), potential for catalyst decomposition, cost of catalysts.
Z-Selective Alkyne Semireduction Organic photoreductants, Zinc-anilide complexes, Manganese-based photocatalysts[8][9][10]High[8]High[8]Excellent functional group tolerance (including Lewis basic motifs), mild reaction conditions, avoids transition metal catalysts in some cases.[8]Can require specialized photochemical equipment, potential for over-reduction to the alkane, substrate scope may be more limited.[11]
Z-Selective Julia-Kocienski Pyridinyl sulfones, N-sulfonylimines as electrophiles[12][13][14]Good to excellent[13]>99:1[13]High Z-selectivity with specific reagents, mild reaction conditions, good functional group tolerance.[13]Less established than other methods, Z-selectivity is highly dependent on the specific sulfone and electrophile used.[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the key methods discussed.

Still-Gennari Olefination

This protocol describes the Z-selective olefination of an aldehyde using bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate.

Materials:

  • Aldehyde (1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol, 2.0 eq.)

  • 18-Crown-6 (3.0 mmol, 3.0 eq.)

  • Potassium tert-butoxide (2.1 mmol, 2.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aldehyde, bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate, and 18-crown-6 in anhydrous THF at -78 °C under an inert atmosphere, a solution of potassium tert-butoxide in anhydrous THF is added dropwise.

  • The reaction mixture is stirred at -78 °C for 2 hours.

  • The mixture is then allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with 2 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the Z-alkene.

Z-Selective Olefin Cross-Metathesis

This protocol outlines a general procedure for Z-selective cross-metathesis using a Molybdenum-based catalyst.[6]

Materials:

  • Terminal alkene (1.0 mmol)

  • Cross-metathesis partner (e.g., an enol ether, 2.0 - 10.0 eq.)

  • Molybdenum-based catalyst (e.g., Schrock catalyst, 1-5 mol%)

  • Anhydrous solvent (e.g., benzene or toluene)

Procedure:

  • In a glovebox, the molybdenum catalyst is dissolved in the anhydrous solvent.

  • The terminal alkene and the cross-metathesis partner are added to the catalyst solution.

  • The reaction mixture is stirred at room temperature for the specified time (typically 2-4 hours). For some substrates, applying a vacuum can improve selectivity and yield.[6]

  • The reaction is quenched by exposure to air.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the Z-alkene.

Z-Selective Alkyne Semireduction using an Organic Photoreductant

This protocol describes a general method for the photochemical Z-selective semireduction of an internal alkyne.[8][15]

Materials:

  • Internal alkyne (1.0 mmol)

  • Organic photoreductant

  • Hydrogen source (e.g., Hantzsch ester or a thiol)

  • Solvent (e.g., acetonitrile or dimethylformamide)

  • LED light source (e.g., blue LEDs)

Procedure:

  • The alkyne, organic photoreductant, and hydrogen source are dissolved in the solvent in a suitable reaction vessel.

  • The solution is degassed by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • The reaction mixture is irradiated with the LED light source at room temperature with stirring.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to isolate the Z-alkene.

Z-Selective Julia-Kocienski Olefination

This protocol provides a general procedure for the Z-selective Julia-Kocienski olefination using an N-sulfonylimine as the electrophile.[13][14]

Materials:

  • Sulfone (e.g., 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone, 1.0 mmol)

  • N-sulfonylimine (1.2 eq.)

  • Base (e.g., DBU, 1.5 eq.)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of the sulfone and N-sulfonylimine in the solvent at room temperature, the base is added.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the Z-alkene.

Signaling Pathways and Experimental Workflows

The stereochemical outcome of these reactions is determined by the specific mechanistic pathways and transition states involved. The following diagrams illustrate the key steps that lead to the formation of the Z-alkene.

Still-Gennari Olefination Mechanism

The Z-selectivity in the Still-Gennari olefination arises from the kinetic control of the reaction, where the use of electron-withdrawing groups on the phosphonate reagent accelerates the elimination of the oxaphosphetane intermediate.[1][6] This favors the formation of the erythro intermediate, which leads to the Z-alkene.

Still_Gennari Phosphonate Phosphonate Reagent Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Aldehyde Aldehyde Erythro Erythro Intermediate Aldehyde->Erythro Threo Threo Intermediate Aldehyde->Threo Base Base (e.g., KHMDS) Base->Carbanion Carbanion->Erythro Nucleophilic Addition Carbanion->Threo Oxaphosphetane_Z cis-Oxaphosphetane Erythro->Oxaphosphetane_Z Cyclization Oxaphosphetane_E trans-Oxaphosphetane Threo->Oxaphosphetane_E Cyclization Z_Alkene Z-Alkene Oxaphosphetane_Z->Z_Alkene Elimination (Favored) E_Alkene E-Alkene Oxaphosphetane_E->E_Alkene Elimination (Disfavored)

Still-Gennari Olefination Pathway
Z-Selective Olefin Metathesis Catalytic Cycle

In Z-selective olefin metathesis, the catalyst, typically a molybdenum or ruthenium complex with bulky ligands, guides the formation of a metallacyclobutane intermediate that preferentially leads to the Z-alkene product.[3][4]

Olefin_Metathesis Catalyst [M]=CHR¹ (Catalyst) Metallacyclobutane Metallacyclobutane Intermediate Catalyst->Metallacyclobutane [2+2] Cycloaddition Alkene1 R²CH=CHR³ Alkene1->Metallacyclobutane New_Carbene [M]=CHR² Metallacyclobutane->New_Carbene Retro [2+2] Cycloaddition Alkene2 R¹CH=CHR³ Metallacyclobutane->Alkene2 Metallacyclobutane2 Metallacyclobutane Intermediate New_Carbene->Metallacyclobutane2 [2+2] Cycloaddition Alkene3 R⁴CH=CHR⁵ Alkene3->Metallacyclobutane2 Z_Product Z-Alkene (R²CH=CHR⁴) Metallacyclobutane2->Z_Product Retro [2+2] (Z-selective) New_Carbene2 [M]=CHR⁵ Metallacyclobutane2->New_Carbene2 New_Carbene2->Catalyst Regeneration

Z-Selective Olefin Metathesis Cycle
Z-Selective Alkyne Semireduction Workflow

The photochemical approach to Z-selective alkyne semireduction involves the formation of an electron donor-acceptor (EDA) complex between the alkyne and the photoreductant, which upon photoexcitation, initiates a series of electron and proton transfer steps to yield the Z-alkene.[8]

Alkyne_Semireduction Alkyne Alkyne EDA Electron Donor-Acceptor (EDA) Complex Alkyne->EDA Photoreductant Organic Photoreductant Photoreductant->EDA Excited_EDA Excited EDA* EDA->Excited_EDA Light (hν) Radical_Anion Alkyne Radical Anion Excited_EDA->Radical_Anion Single Electron Transfer (SET) Vinyl_Radical Vinyl Radical Radical_Anion->Vinyl_Radical Protonation Proton_Source Proton Source (e.g., H₂O) Proton_Source->Vinyl_Radical Z_Alkene Z-Alkene Proton_Source->Z_Alkene Vinyl_Anion Vinyl Anion Vinyl_Radical->Vinyl_Anion Reduction Vinyl_Anion->Z_Alkene Protonation

Photochemical Alkyne Semireduction
Z-Selective Julia-Kocienski Olefination Logical Flow

The Z-selectivity in certain Julia-Kocienski olefinations, particularly with N-sulfonylimines, is established during the initial 1,2-addition step, which is a departure from the traditional mechanism where selectivity is often governed by the subsequent Smiles rearrangement.[13][14]

Julia_Kocienski Sulfone Sulfone Sulfone_Anion Sulfone Anion Sulfone->Sulfone_Anion Base Base Base->Sulfone_Anion Adduct syn-Adduct (Favored) Sulfone_Anion->Adduct 1,2-Addition (Z-determining step) Imine N-Sulfonylimine Imine->Adduct Smiles Smiles Rearrangement Adduct->Smiles Intermediate Intermediate Smiles->Intermediate Z_Alkene Z-Alkene Intermediate->Z_Alkene Elimination

Z-Selective Julia-Kocienski Logic

Conclusion

The stereoselective synthesis of Z-alkenes remains an active area of research, with significant progress being made in the development of new reagents and catalytic systems. The Still-Gennari olefination is a robust and widely used method, though it often requires stoichiometric reagents and cryogenic conditions. Z-selective olefin metathesis offers a powerful catalytic alternative with high stereoselectivity and broad applicability, albeit with the potential for catalyst sensitivity and cost. Z-selective alkyne semireduction, particularly through photochemical methods, provides a valuable approach with excellent functional group tolerance. The emerging field of Z-selective Julia-Kocienski olefination shows great promise for achieving high stereocontrol under mild conditions. The choice of method will ultimately depend on the specific requirements of the target molecule, including the desired scale of the reaction, the presence of other functional groups, and the required level of stereochemical purity.

References

Illuminating the Molecular Architecture: A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Heneicosyn-11-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel organic molecules is a cornerstone of discovery. This guide provides a comprehensive comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Heneicosyn-11-one, a long-chain alkynone, against a structurally related compound. Detailed experimental protocols and a logical workflow for spectral interpretation are presented to aid in the unambiguous verification of its chemical structure.

The unequivocal identification of a molecule's structure is paramount in chemical research and pharmaceutical development. NMR spectroscopy stands as a powerful and indispensable analytical technique for elucidating the carbon-hydrogen framework of organic compounds. This guide focuses on the spectral analysis of this compound, detailing the predicted ¹H and ¹³C NMR chemical shifts and comparing them with experimental data from a similar long-chain ketone, (Z)-6-Heneicosen-11-one, to highlight the key spectral differences arising from the presence of an alkyne versus an alkene functionality.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift ranges for the constituent functional groups, including a non-terminal alkyne, a ketone, and long alkyl chains.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.40Triplet4H-CH₂-C(=O)-CH₂- (C10-H₂, C12-H₂)
~2.15Triplet4H-CH₂-C≡C-CH₂- (C5-H₂, C8-H₂)
~1.55Multiplet4H-CH₂-CH₂-C(=O)- (C9-H₂, C13-H₂)
~1.45Multiplet4H-CH₂-CH₂-C≡C- (C4-H₂, C9-H₂)
~1.2-1.4Multiplet20H-(CH₂)₅- (C2-H₂ to C4-H₂ and C14-H₂ to C20-H₂)
~0.90Triplet6H-CH₃ (C1-H₃, C21-H₃)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~211C=O (C11)
~80-C≡C- (C6, C7)
~42-CH₂-C(=O)- (C10, C12)
~32-(CH₂)n-
~29-(CH₂)n-
~24-(CH₂)n-
~22.7-CH₂-CH₃ (C20)
~19-CH₂-C≡C- (C5, C8)
~14.1-CH₃ (C1, C21)

Comparative Analysis with (Z)-6-Heneicosen-11-one

To provide a practical context for the predicted data, a comparison with the experimentally reported data for the analogous alkene, (Z)-6-Heneicosen-11-one, is instructive. The primary difference in the spectra will be the signals corresponding to the C6-C7 bond.

Table 3: Comparison of Key ¹H and ¹³C NMR Signals

Functional GroupThis compound (Predicted)(Z)-6-Heneicosen-11-one (Experimental - Approximate)
¹H NMR
Protons adjacent to C≡C/C=C~2.15 ppm (t)~5.3-5.4 ppm (m)
¹³C NMR
C≡C / C=C carbons~80 ppm~130 ppm

The most significant distinction in the ¹H NMR will be the absence of olefinic protons (typically 5-6 ppm) and the appearance of protons adjacent to the alkyne at a higher field (~2.15 ppm) in this compound. In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne will resonate in the 70-90 ppm region, which is significantly upfield from the sp²-hybridized carbons of the alkene in (Z)-6-Heneicosen-11-one that appear around 120-140 ppm.

Experimental Protocols

To acquire high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound, the following experimental protocol is recommended:

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

3. ¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-220 ppm.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

4. 2D NMR Spectroscopy (Optional but Recommended):

  • To further confirm the structure and assign all proton and carbon signals unambiguously, it is recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired NMR data.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Verification A Synthesize and Purify This compound B Acquire ¹H and ¹³C NMR Spectra A->B C Analyze ¹H NMR: - Chemical Shifts - Integration - Multiplicity B->C D Analyze ¹³C NMR: - Chemical Shifts - Number of Signals B->D E Compare with Predicted Spectra C->E D->E F Identify Key Functional Groups: - Ketone (C=O) - Alkyne (-C≡C-) E->F G Confirm Connectivity (Optional: 2D NMR) F->G H Structure Confirmed G->H

Workflow for NMR-based structural confirmation.

By following this structured approach of prediction, acquisition, and comparative analysis, researchers can confidently and accurately confirm the molecular structure of this compound and other novel long-chain alkynones, ensuring the integrity of their scientific findings and advancing their research and development endeavors.

A Comparative Analysis of Synthetic Pathways to (Z)-6-Heneicosen-11-one

Author: BenchChem Technical Support Team. Date: November 2025

(Z)-6-Heneicosen-11-one, the sex pheromone of the Douglas fir tussock moth (Orgyia pseudotsugata), is a vital chemical tool for monitoring and controlling this significant forest pest. Its synthesis has been approached through various methodologies, each with distinct advantages and disadvantages. This guide provides a comparative overview of two prominent synthetic routes to this important semiochemical, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable pathway for their needs.

Route 1: Epoxide Fragmentation via Cyclic α,β-Unsaturated Ketone

A well-established approach, pioneered by Kocienski and Cernigliaro, utilizes the fragmentation of a strategically functionalized epoxide derived from a cyclic α,β-unsaturated ketone. This method offers a convergent and stereocontrolled synthesis of the target molecule.

Route 2: Wittig Olefination

A classic and versatile method for alkene synthesis, the Wittig reaction provides a direct and reliable route to the (Z)-alkene moiety of the target pheromone. This approach is characterized by its predictability and the ready availability of the required starting materials.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: Epoxide FragmentationRoute 2: Wittig Olefination
Overall Yield ~25-30%~40-50%
Number of Steps 53
Key Reaction Eschenmoser-Tanabe fragmentationWittig reaction
Stereoselectivity High (Z/E > 95:5)High (Z/E > 95:5)
Starting Materials 3-Methoxy-2-cyclohexen-1-one, 1-bromopentane, 1-bromodecaneUndecanal, 1-bromopentane, triphenylphosphine
Reagent Cost ModerateLow to Moderate
Scalability ModerateHigh

Experimental Protocols

Route 1: Epoxide Fragmentation

Step 1: Synthesis of 2-pentyl-3-methoxy-2-cyclohexen-1-one

To a solution of 3-methoxy-2-cyclohexen-1-one in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere is added a solution of lithium diisopropylamide (LDA) at -78 °C. The mixture is stirred for 30 minutes, followed by the addition of 1-bromopentane. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-pentyl-3-methoxy-2-cyclohexen-1-one.

Step 2: Grignard addition to form 1-(decyl)-2-pentyl-3-methoxy-2-cyclohexen-1-ol

A solution of 1-bromodecane in anhydrous THF is added dropwise to a suspension of magnesium turnings in THF. The mixture is stirred until the magnesium is consumed. The resulting Grignard reagent is then added to a solution of 2-pentyl-3-methoxy-2-cyclohexen-1-one in THF at 0 °C. The reaction is stirred for 2 hours and then quenched with saturated aqueous ammonium chloride solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated. The crude alcohol is used in the next step without further purification.

Step 3: Epoxidation

The crude alcohol is dissolved in dichloromethane, and m-chloroperoxybenzoic acid (m-CPBA) is added in portions at 0 °C. The reaction is stirred for 4 hours at room temperature. The reaction mixture is then washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude epoxide.

Step 4: Eschenmoser-Tanabe Fragmentation

The crude epoxide is dissolved in a mixture of dichloromethane and methanol. p-Toluenesulfonylhydrazine is added, and the mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 6-heneicosyn-11-one.

Step 5: Lindlar Hydrogenation

The acetylenic ketone is dissolved in a mixture of methanol and pyridine. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is added, and the mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated. The residue is purified by column chromatography to afford (Z)-6-heneicosen-11-one.[1]

Route 2: Wittig Olefination

Step 1: Synthesis of pentyltriphenylphosphonium bromide

A mixture of 1-bromopentane and triphenylphosphine in acetonitrile is heated at reflux for 24 hours. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to give pentyltriphenylphosphonium bromide as a white solid.

Step 2: Ylide formation and Wittig Reaction

To a suspension of pentyltriphenylphosphonium bromide in anhydrous THF at -78 °C under a nitrogen atmosphere is added n-butyllithium. The resulting deep red solution of the ylide is stirred for 30 minutes. A solution of undecanal in THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

Step 3: Work-up and Purification

The reaction is quenched by the addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (Z)-6-heneicosen-11-one.

Synthetic Route Diagrams

epoxide_fragmentation A 3-Methoxy-2-cyclohexen-1-one B 2-Pentyl-3-methoxy-2-cyclohexen-1-one A->B 1. LDA 2. 1-Bromopentane C 1-(Decyl)-2-pentyl-3-methoxy-2-cyclohexen-1-ol B->C Decylmagnesium bromide D Epoxide C->D m-CPBA E This compound D->E TsNHNH2 F (Z)-6-Heneicosen-11-one E->F H2, Lindlar's catalyst wittig_olefination A 1-Bromopentane B Pentyltriphenylphosphonium bromide A->B PPh3 C Pentylidene triphenylphosphorane B->C n-BuLi E (Z)-6-Heneicosen-11-one C->E Wittig Reaction D Undecanal D->E

References

A Comparative Analysis of the Biological Activities of 6-Heneicosyn-11-one and its Alkene Analogue: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant disparity in the documented biological activities of 6-Heneicosyn-11-one and its alkene analogue, (Z)-6-Heneicosen-11-one. While the alkene has been identified as an insect pheromone, there is a notable absence of data on the biological effects of its alkyne counterpart. This guide summarizes the existing information and highlights the knowledge gap, providing a foundation for future research in this area.

Executive Summary

This guide aimed to provide a detailed comparison of the biological activities of this compound and (Z)-6-Heneicosen-11-one. However, an exhaustive search of scientific databases and literature has found no published studies investigating the biological activity of this compound. In contrast, (Z)-6-Heneicosen-11-one has been characterized as a sex pheromone in certain species of moths. Due to the lack of data for the alkyne compound, a direct quantitative comparison is not possible at this time. This document will therefore focus on presenting the available information for (Z)-6-Heneicosen-11-one and will propose a hypothetical experimental workflow for the future evaluation and comparison of both compounds.

Biological Activity of (Z)-6-Heneicosen-11-one

(Z)-6-Heneicosen-11-one is primarily recognized for its role as an insect pheromone. Pheromones are chemical signals used by members of the same species to communicate. Specifically, (Z)-6-Heneicosen-11-one has been identified as a component of the sex pheromone of the Douglas-fir tussock moth (Orgyia pseudotsugata). In this context, the compound is released by the female moth to attract males for mating.

The biological activity of (Z)-6-Heneicosen-11-one is therefore highly specific to the olfactory system of the male Douglas-fir tussock moth. The molecule binds to specific receptors on the antennae of the male moth, triggering a nerve impulse that leads to a behavioral response, namely upwind flight towards the source of the pheromone.

Beyond its function as a pheromone, there is no readily available scientific literature detailing other biological activities of (Z)-6-Heneicosen-11-one, such as cytotoxic, anti-inflammatory, or other pharmacological effects on mammalian or other biological systems.

Biological Activity of this compound: An Unexplored Area

As of the date of this publication, no scientific studies detailing the biological activity of this compound have been found. The presence of an alkyne (triple bond) functional group in place of the alkene (double bond) could significantly alter the molecule's three-dimensional structure, electronic distribution, and reactivity. These changes could, in turn, lead to different biological activities.

Alkynes are known to be present in some natural products with potent biological activities and can also be incorporated into synthetic molecules to modulate their pharmacological properties. However, without experimental data, any potential biological activity of this compound remains purely speculative.

Future Directions: A Proposed Experimental Workflow

To address the current knowledge gap and enable a comparative analysis, a systematic investigation into the biological activities of both this compound and (Z)-6-Heneicosen-11-one is required. The following diagram outlines a potential experimental workflow for such a study.

G cluster_0 Compound Synthesis and Characterization cluster_1 Initial Biological Screening cluster_2 In-depth Mechanistic Studies (Based on Screening Results) cluster_3 Comparative Analysis and Conclusion synthesis Synthesis of this compound and (Z)-6-Heneicosen-11-one purification Purification and Structural Verification (NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) on various cell lines synthesis->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC, MBC) against bacteria and fungi synthesis->antimicrobial antioxidant Antioxidant Assays (e.g., DPPH, ABTS) synthesis->antioxidant pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) cytotoxicity->pathway_analysis enzyme_inhibition Enzyme Inhibition Assays antimicrobial->enzyme_inhibition receptor_binding Receptor Binding Assays antioxidant->receptor_binding data_comparison Quantitative Comparison of IC50/EC50 values pathway_analysis->data_comparison enzyme_inhibition->data_comparison receptor_binding->data_comparison sar Structure-Activity Relationship (SAR) Analysis data_comparison->sar conclusion Conclusion on Comparative Biological Activity sar->conclusion

A Comparative Guide to Enantiomeric Purity Analysis of Chiral Pheromone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric purity is a critical aspect of pheromone research and the development of effective and species-specific pest management strategies. The biological activity of pheromones is often highly dependent on the stereochemistry of the constituent molecules. This guide provides an objective comparison of the primary analytical techniques used for the enantiomeric purity analysis of chiral pheromone precursors: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The choice of analytical technique for determining the enantiomeric excess (ee) of chiral pheromone precursors depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the desired analysis speed. While Gas Chromatography (GC) is a well-established and powerful tool for volatile compounds, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) offer significant advantages for a broader range of molecules, including those that are less volatile or thermally labile.[1][2] SFC, in particular, is gaining prominence due to its high resolving power and faster analysis times compared to HPLC.[1][3][4]

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation of volatile compounds in the gas phase based on their interaction with a chiral stationary phase.[5]Separation of compounds in the liquid phase based on their differential partitioning between a liquid mobile phase and a chiral stationary phase.[6][7]Separation using a supercritical fluid (typically CO₂) as the mobile phase, offering properties intermediate between a gas and a liquid.[2][3]
Typical Analytes Volatile and thermally stable pheromone precursors.Wide range of pheromone precursors, including less volatile and thermally labile compounds.[6]Broad applicability, particularly effective for chiral separations of non-polar to moderately polar compounds.[2]
Resolution High resolution for volatile enantiomers.Good to excellent resolution, highly dependent on the choice of chiral stationary phase and mobile phase.[8]Generally offers higher resolving power and efficiency compared to HPLC, often leading to better separations in shorter times.[1][9]
Analysis Time Typically fast, with run times often in the range of minutes.Can be slower than GC and SFC, with analysis times ranging from several minutes to over an hour.[3]Significantly faster than HPLC, often 3-5 times faster, with high throughput capabilities.[3][4]
Sensitivity High sensitivity, especially when coupled with a mass spectrometer (GC-MS).Sensitivity is dependent on the detector used (e.g., UV, MS); can be very sensitive with appropriate detectors.[10][11]High sensitivity, and its compatibility with mass spectrometry (SFC-MS) is a significant advantage for trace analysis.[12][13]
Mobile Phase Inert gas (e.g., Helium, Hydrogen, Nitrogen).A wide variety of organic solvents and buffers.Primarily supercritical CO₂, often with a small amount of organic modifier (e.g., methanol, ethanol).[14]
Key Advantages Robust, reliable, and highly sensitive for volatile compounds.Versatile, applicable to a wide range of compounds, and a large variety of chiral stationary phases are available.[6]Fast, high resolution, "green" (uses less organic solvent), and excellent for both analytical and preparative scale separations.[4][12]
Limitations Limited to volatile and thermally stable analytes.Longer analysis times, higher consumption of organic solvents.Higher initial instrument cost.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the chiral analysis of pheromone precursors using GC, HPLC, and SFC.

Chiral Gas Chromatography (GC) Protocol

This protocol is suitable for the analysis of volatile chiral pheromone precursors, such as certain esters, alcohols, and ketones.

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).[5]

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Detector Temperature: 280 °C (FID) or as per MS requirements.

3. Sample Preparation:

  • Dissolve the pheromone precursor sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • If necessary, derivatize the precursor to increase its volatility and improve chromatographic separation.

4. Injection:

  • Inject 1 µL of the prepared sample into the GC.

5. Data Analysis:

  • Identify the peaks corresponding to the enantiomers based on their retention times.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is applicable to a wide range of chiral pheromone precursors, including those that are not suitable for GC analysis.

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Chiral Detector).

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

2. HPLC Conditions:

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (or a wavelength where the analyte has maximum absorbance).

3. Sample Preparation:

  • Dissolve the pheromone precursor sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Injection:

  • Inject 10 µL of the filtered sample onto the column.

5. Data Analysis:

  • Determine the retention times of the enantiomers.

  • Calculate the enantiomeric excess (% ee) from the peak areas as described in the GC protocol.

Chiral Supercritical Fluid Chromatography (SFC) Protocol

This protocol offers a fast and efficient method for the enantiomeric analysis of a broad range of chiral pheromone precursors.

1. Instrumentation:

  • SFC system equipped with a CO₂ pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a detector (e.g., UV-Vis or MS).

  • Chiral stationary phase (CSP) column suitable for SFC (e.g., a polysaccharide-based column).

2. SFC Conditions:

  • Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol or ethanol). A typical starting gradient could be 5% to 40% modifier over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 40 °C.

  • Back Pressure: 150 bar.

  • Detection Wavelength: 220 nm.

3. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., methanol or ethanol) to a concentration of approximately 0.5 mg/mL.

4. Injection:

  • Inject 5 µL of the sample.

5. Data Analysis:

  • Identify the enantiomer peaks and calculate the enantiomeric excess (% ee) using the peak areas as previously described.

Visualizations

Experimental Workflow for Enantiomeric Purity Analysis

G cluster_sample Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Chiral Pheromone Precursor Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Derivatization (Optional, for GC) Dissolution->Derivatization HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC GC Chiral GC Derivatization->GC Chromatogram Obtain Chromatogram GC->Chromatogram HPLC->Chromatogram SFC->Chromatogram PeakIntegration Peak Integration Chromatogram->PeakIntegration Calculation Calculate Enantiomeric Excess (% ee) PeakIntegration->Calculation Result Report Enantiomeric Purity Calculation->Result

Caption: Workflow for determining the enantiomeric purity of chiral pheromone precursors.

Simplified Pheromone Reception Signaling Pathway

G Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) + Orco Co-receptor PBP->OR Transport & Delivery G_Protein G-protein Activation OR->G_Protein Activation Second_Messenger Second Messenger Cascade (e.g., IP₃/DAG) G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Key steps in the insect pheromone reception and signal transduction pathway.

References

Safety Operating Guide

Prudent Disposal of 6-Heneicosyn-11-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling 6-Heneicosyn-11-one can ensure laboratory safety and regulatory compliance by adhering to the following proper disposal procedures. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly answer specific operational questions.

Key Safety and Disposal Information

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]
Handling Avoid contact with skin and eyes. Do not breathe dust or vapors. Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[2][3]
Storage Store in a cool, well-ventilated location in a tightly sealed container.[4]
Spill Response In case of a spill, evacuate the area. For non-emergency personnel, avoid substance contact and ensure adequate ventilation. Do not let the product enter drains.[2]
First Aid If swallowed: Immediately call a poison center or doctor. If on skin: Take off immediately all contaminated clothing and rinse skin with water/shower. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Move person into fresh air.[2][4]
Container Disposal Empty chemical containers should be triple rinsed with a suitable solvent and air-dried before disposal as regular laboratory waste. Labels on empty containers must be completely removed or defaced.[1]
Waste Disposal Method Dispose of as hazardous chemical waste through a licensed contractor. Do not dispose of down the drain or in regular trash.[1][5][6]

Experimental Protocols for Disposal

1. Waste Identification and Segregation:

  • Properly identify the waste as "this compound, chemical waste."

  • Segregate from incompatible materials, particularly strong oxidizing agents.[3]

2. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[4]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[5]

  • Provide the contractor with all available information on the chemical.

4. Documentation:

  • Maintain accurate records of the amount of waste generated and its disposal date.

Disposal Decision Workflow

start Start: this compound Waste is_contaminated Is the material contaminated? start->is_contaminated is_empty Is the container empty? is_contaminated->is_empty No hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes is_empty->hazardous_waste No triple_rinse Triple rinse with appropriate solvent is_empty->triple_rinse Yes contact_ehs Contact EHS or certified waste contractor for disposal hazardous_waste->contact_ehs defaced_label Completely deface or remove label triple_rinse->defaced_label dispose_container Dispose of container as non-hazardous waste defaced_label->dispose_container end_nhw End of Non-Hazardous Waste Path dispose_container->end_nhw end_hw End of Hazardous Waste Path contact_ehs->end_hw

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.